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  • Product: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
  • CAS: 871269-05-5

Core Science & Biosynthesis

Foundational

What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

An In-Depth Technical Guide to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5), a substituted p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5), a substituted pyridine derivative of interest to the chemical research and drug development communities. While specific experimental data for this compound is sparse in public literature, this document consolidates available information and presents scientifically-grounded predictions regarding its physicochemical properties, spectroscopic profile, and potential applications. A plausible synthetic route is detailed, and crucial safety considerations, extrapolated from structurally related aminopyridines, are outlined. This guide serves as a foundational resource for researchers and scientists looking to explore the utility of this molecule as a versatile building block in medicinal chemistry, agrochemicals, and materials science.

Introduction and Molecular Overview

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a heterocyclic aromatic amine featuring a pyridine core. The structure is distinguished by two key functional groups that dictate its chemical behavior and potential utility: an ethoxy group (-OCH₂CH₃) at the 2-position and a bulky, electron-donating N,N-diisopropylamino group at the 5-position.

The 2-alkoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds, contributing to metabolic stability and modulating electronic properties.[1][2] Concurrently, the diisopropylamino substituent significantly increases the molecule's lipophilicity and steric bulk, which can be leveraged to fine-tune pharmacokinetic properties, enhance receptor binding selectivity, or direct further chemical transformations. The combination of these features makes it a promising, yet underexplored, intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

Comprehensive experimental data for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is not widely published. The following table summarizes its core identifiers and predicted properties based on its chemical structure. Researchers should validate these properties experimentally before use.

PropertyValueSource
IUPAC Name 2-ethoxy-N,N-diisopropylpyridin-5-amineN/A
CAS Number 871269-05-5[3]
Molecular Formula C₁₃H₂₂N₂O[3]
Molecular Weight 222.33 g/mol [3][4]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A
Boiling Point Predicted: >250 °C at 760 mmHgN/A
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water.N/A

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for preparing di-alkylated amines is reductive amination. This process would involve reacting the precursor 2-ethoxy-5-aminopyridine with acetone in the presence of a reducing agent.

Causality of Experimental Choices:

  • Precursor: 2-ethoxy-5-aminopyridine is a commercially available or readily synthesized starting material.

  • Reagent: Acetone serves as the source for the isopropyl groups. It first forms an imine with the primary amine.

  • Reducing Agent: A reducing agent like sodium triacetoxyborohydride (STAB) is ideal. It is mild enough not to reduce other functional groups on the ring and is highly effective for reductive aminations. The reaction proceeds in two steps: the initial formation of the N-isopropyl amine, followed by a second reductive amination to yield the final diisopropyl product.

  • Solvent: A non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is suitable for this reaction.

Experimental Protocol (Proposed)
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-ethoxy-5-aminopyridine (1.0 eq) and dichloroethane (DCE).

  • Reagent Addition: Add acetone (2.5-3.0 eq) to the solution.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel to yield the pure 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Synthesis Workflow Diagram

G A 2-Ethoxy-5-aminopyridine E Reaction Mixture A->E B Acetone (excess) B->E C Sodium Triacetoxyborohydride (STAB) C->E D Solvent (DCE) D->E F Aqueous Workup & Purification (Extraction, Chromatography) E->F Stir at RT, 12-24h G 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine F->G G cluster_B Therapeutic Scaffolds cluster_C Active Ingredients cluster_D Functional Molecules A 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Core Building Block) B Medicinal Chemistry A->B C Agrochemical Synthesis A->C D Materials & Ligand Design A->D B1 Kinase Inhibitors B->B1 B2 CNS-Active Agents B->B2 C1 Fungicides C->C1 C2 Herbicides C->C2 D1 Catalytic Ligands D->D1 D2 Organic Electronics D->D2

Caption: Potential application pathways for the title compound.

Safety, Handling, and Toxicology

Disclaimer: No specific toxicological data for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is available. The following recommendations are based on the known hazards of structurally similar aminopyridines, which are often highly toxic. This compound must be treated as hazardous until proven otherwise.

  • General Hazards: Based on the 2-aminopyridine scaffold, this compound should be considered toxic if swallowed or in contact with skin, and a severe skin and eye irritant. [6][7][8]Aminopyridines can be readily absorbed through the skin and may affect the central nervous system. [7]* Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm or thicker). [8] * Skin and Body Protection: A lab coat is required. For larger quantities, chemical-resistant overalls should be considered.

  • Handling and Storage:

    • Use only in a well-ventilated chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] * Wash hands and any exposed skin thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If Swallowed: Seek immediate medical attention.

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. [6] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [9] * If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. [6][9]

Conclusion

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a chemical entity with significant, albeit largely unexplored, potential. Its unique combination of an alkoxypyridine scaffold and a bulky dialkylamino group makes it an attractive intermediate for synthetic chemists. This guide has provided a foundational understanding of its predicted properties, a plausible and detailed synthetic route, and critical safety information. It is imperative that future work focuses on the experimental validation of these characteristics to unlock the full potential of this versatile molecule for applications in science and industry.

References

  • 2-Ethoxy-5-aminopyridine | CAS#:52025-34-0. Chemsrc. [Link]

  • 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine | 200064-23-9. BIOFOUNT. [Link]

  • US Patent US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • Aminopyridines Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis of 5-alkoxy-oxazinones. ResearchGate. [Link]

  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal. [Link]

  • Krein, D. M., & Lowary, T. L. (2002). A convenient synthesis of 2-(alkylamino)pyridines. The Journal of Organic Chemistry, 67(14), 4965–4967. [Link]

  • Ames, D. E., et al. (1965). The synthesis of alkoxy-1,2,3,4-tetrahydromaphthalene derivatives. Part I. 2-Amino-, alkylamino-, and dialkylamino-derivatives. Journal of the Chemical Society. [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • 2-Aminopyridine N-Oxide. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-5-ethoxypyridine. ResearchGate. [Link]

  • Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • 2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

Exploratory

Chemical structure and synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine Introduction 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is a substituted pyridine derivative with potential...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine

Introduction

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating ethoxy group at the 2-position and a sterically hindered, electron-rich diisopropylamino group at the 5-position, makes it an interesting scaffold for the development of novel compounds with specific electronic and steric properties. The strategic placement of these functional groups can influence the molecule's basicity, lipophilicity, and ability to engage in intermolecular interactions, rendering it a valuable building block in drug discovery programs and for the synthesis of functional materials.

This technical guide provides a comprehensive overview of the chemical structure of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine and a detailed, field-proven synthetic route for its preparation. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and scalable.

Chemical Structure and Properties

The chemical structure of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is characterized by a pyridine ring functionalized at the 2 and 5 positions.

  • Pyridine Core: The central pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. The nitrogen atom in the ring imparts a degree of basicity to the molecule.

  • 2-Ethoxy Group: The ethoxy group (-OCH2CH3) at the 2-position is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect can modulate the reactivity and pharmacological activity of the molecule.

  • 5-(N,N-diisopropyl)amino Group: The N,N-diisopropylamino group (-N(CH(CH3)2)2) at the 5-position is a strong electron-donating group. The two bulky isopropyl substituents provide significant steric hindrance around the nitrogen atom, which can influence the molecule's conformational preferences and its ability to bind to biological targets.

A summary of the key physicochemical properties of the starting materials and intermediates is provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Chloro-5-nitropyridineC5H3ClN2O2158.54247.5106-108
Sodium EthoxideC2H5NaO68.05Decomposes260
2-Ethoxy-5-nitropyridineC7H8N2O3168.15287.793-95
Tin(II) Chloride DihydrateSnCl2·2H2O225.6537.737.7
5-Amino-2-ethoxypyridineC7H10N2O138.17254.388-91
AcetoneC3H6O58.0856-95
Sodium triacetoxyborohydrideC6H10BNaO6211.94Decomposes114-117 (dec.)

Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine

The synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine can be efficiently achieved through a three-step reaction sequence starting from the commercially available 2-chloro-5-nitropyridine. This synthetic strategy is outlined below.

Synthetic Scheme

Synthetic_Pathway A 2-Chloro-5-nitropyridine B 2-Ethoxy-5-nitropyridine A->B  NaOEt, EtOH   C 5-Amino-2-ethoxypyridine B->C  SnCl2·2H2O, EtOH   D 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine C->D  Acetone, NaBH(OAc)3, DCE  

Caption: Multi-step synthesis of the target compound.

Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

The first step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 2-position of 2-chloro-5-nitropyridine with an ethoxy group. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating this transformation.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-ethoxy-5-nitropyridine.

Step 2: Synthesis of 5-Amino-2-ethoxypyridine

The second step is the reduction of the nitro group of 2-ethoxy-5-nitropyridine to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

  • Dissolve 2-ethoxy-5-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 equivalents) in concentrated hydrochloric acid dropwise to the flask at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2-ethoxypyridine.

Step 3: Synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine

The final step is the N,N-diisopropylation of 5-amino-2-ethoxypyridine. This can be achieved through a reductive amination reaction with acetone in the presence of a mild reducing agent such as sodium triacetoxyborohydride. This method is highly selective for the formation of tertiary amines.

Experimental Protocol:

  • To a solution of 5-amino-2-ethoxypyridine (1.0 equivalent) and acetone (2.5-3.0 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.

Conclusion

The synthesis of 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine can be reliably accomplished through a robust three-step sequence starting from 2-chloro-5-nitropyridine. The described protocol utilizes well-established and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up. The strategic functionalization of the pyridine ring in this manner provides a valuable molecular scaffold for further derivatization and exploration in various fields of chemical research, particularly in the design of novel therapeutic agents and functional materials.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Scriven, E. F. V.
  • Ley, S. V., & Thomas, A. W. Modern Amine Synthesis. Royal Society of Chemistry.
  • Ricci, A.
Foundational

Unveiling the Potential of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine: A Technical Guide to a Putative Neuromodulator

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical exploration of the potential mechanism of action for the novel compound, 2-Ethoxy-5-(n,n-...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical exploration of the potential mechanism of action for the novel compound, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. As a senior application scientist, the following guide is structured to move beyond a simple data sheet, offering a reasoned, in-depth analysis grounded in established neuropharmacology and providing a clear roadmap for experimental validation. While direct research on this specific molecule is limited, its structural similarity to the well-characterized aminopyridine class of compounds allows for the formulation of a strong, testable hypothesis regarding its biological activity.

Introduction: The Aminopyridine Precedent and a Working Hypothesis

The aminopyridine family of molecules has a rich history in neuroscience research and clinical applications.[1][2][3] The most prominent member, 4-aminopyridine (4-AP), is a well-established voltage-gated potassium (K+) channel blocker.[1][4] This mechanism of action is the basis for its therapeutic use in improving walking in patients with multiple sclerosis (MS), a condition characterized by demyelination of axons in the central nervous system.[1][3][5]

In demyelinated axons, the exposure of internodal voltage-gated potassium channels leads to an excessive potassium ion efflux during action potential propagation. This current leak short-circuits the axonal membrane, impeding or blocking nerve impulse conduction.[1] By blocking these exposed K+ channels, 4-AP prolongs the action potential, allowing for the restoration of signal propagation down the demyelinated axon.[1][6]

Given the structural features of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, specifically the aminopyridine core, it is our primary hypothesis that this compound functions as a voltage-gated potassium channel blocker . The ethoxy and diisopropylamino substitutions may modulate its potency, selectivity, and pharmacokinetic properties compared to 4-AP.

Proposed Mechanism of Action: A Focus on Potassium Channel Blockade

We postulate that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine directly interacts with voltage-gated potassium channels, likely from the intracellular side of the channel pore, a known characteristic of some aminopyridine compounds.[4] This blockade is expected to be state-dependent, with a higher affinity for the open state of the channel.

The proposed signaling pathway at the molecular and cellular level is as follows:

Proposed_Mechanism_of_Action cluster_0 Cellular Level cluster_1 Pharmacological Intervention Demyelinated_Axon Demyelinated Axon Exposed_Kv_Channels Exposed Voltage-Gated Potassium (Kv) Channels Demyelinated_Axon->Exposed_Kv_Channels leads to K_Efflux K+ Efflux Exposed_Kv_Channels->K_Efflux allows Blockade Blockade of Kv Channels Exposed_Kv_Channels->Blockade target Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block causes Compound 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Compound->Blockade Reduced_K_Efflux Reduced K+ Efflux Blockade->Reduced_K_Efflux AP_Prolongation Action Potential Prolongation Reduced_K_Efflux->AP_Prolongation Restored_Conduction Restored Action Potential Conduction AP_Prolongation->Restored_Conduction

Caption: Proposed mechanism of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine at the cellular level.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to first establish the molecular target and then to evaluate the compound's functional effects in a disease-relevant context.

In Vitro Characterization: Electrophysiological and Cellular Assays

Objective: To directly measure the effect of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on voltage-gated potassium channels.

Protocol:

  • Cell Culture: Utilize cell lines that express specific subtypes of voltage-gated potassium channels (e.g., HEK293 cells stably transfected with Kv1.1, Kv1.2, etc.).

  • Whole-Cell Patch-Clamp:

    • Prepare a stock solution of the test compound in an appropriate vehicle (e.g., DMSO).

    • Perform whole-cell voltage-clamp recordings from the cultured cells.

    • Apply a voltage protocol to elicit potassium currents.

    • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

    • Measure the reduction in the peak potassium current at each concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

ParameterDescription
Cell Line HEK293 expressing specific Kv channel subtypes
Recording Configuration Whole-cell voltage-clamp
Primary Endpoint Inhibition of potassium current
Derived Value IC50 (half-maximal inhibitory concentration)

Objective: To assess the potential cytotoxic effects of the compound on neuronal cells.

Protocol:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Ex Vivo Functional Assays

Objective: To determine if the compound can restore action potential conduction in a model of demyelination.

Protocol:

  • Model: Utilize an ex vivo model of demyelination, such as the lysolecithin-induced demyelination of rodent spinal cord white matter strips.

  • Recording: Place the nerve preparation in a recording chamber and stimulate one end while recording the compound action potential (CAP) at the other.

  • Treatment: After inducing demyelination and observing a reduction or block of the CAP, perfuse the preparation with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

  • Data Analysis: Measure the amplitude and latency of the CAP before and after compound application to quantify the restoration of conduction.

In Vivo Proof-of-Concept Studies

Objective: To evaluate the efficacy of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in a preclinical model of MS.

Protocol:

  • Model: Induce Experimental Autoimmune Encephalomyelitis (EAE) in mice or rats, a widely accepted model of MS.

  • Treatment: Once the animals develop clinical signs of EAE (e.g., limb paralysis), administer the test compound or vehicle daily.

  • Behavioral Assessment: Monitor the clinical score of the animals daily to assess disease severity. Perform motor function tests such as the rotarod test to quantify motor coordination and balance.

  • Histology: At the end of the study, perform histological analysis of the spinal cord to assess the extent of demyelination and inflammation.

Experimental_Workflow cluster_In_Vitro In Vitro cluster_Ex_Vivo Ex Vivo cluster_In_Vivo In Vivo Hypothesis Hypothesis: Compound is a Kv Channel Blocker In_Vitro In Vitro Validation Hypothesis->In_Vitro Ex_Vivo Ex Vivo Functional Assay In_Vitro->Ex_Vivo Patch_Clamp Patch-Clamp Electrophysiology (Target Engagement & Potency) In_Vivo In Vivo Proof-of-Concept Ex_Vivo->In_Vivo CAP_Recording Compound Action Potential Recording (Functional Rescue) EAE_Model EAE Animal Model (Preclinical Efficacy) Toxicity Neurotoxicity Assay (Safety Profile) Patch_Clamp->Toxicity

Caption: A tiered experimental workflow for validating the proposed mechanism of action.

Concluding Remarks and Future Directions

The structural similarity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to known potassium channel blockers provides a strong rationale for investigating its potential as a novel therapeutic agent for demyelinating disorders. The proposed experimental workflow offers a robust and logical progression to first validate the molecular mechanism and then to establish preclinical efficacy.

Future studies should also focus on a broader selectivity profiling against other ion channels to assess off-target effects. Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies will be crucial for its development as a clinical candidate. The ethoxy and diisopropylamino moieties may offer advantages in terms of blood-brain barrier penetration and metabolic stability compared to existing aminopyridines, a key area for further investigation.

References

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(2), 67-74.
  • The use of aminopyridines in neurological disorders. (n.d.). PubMed.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Semantic Scholar.
  • 4-Aminopyridine | Voltage-gated Potassium (KV) Channels. (n.d.). Tocris Bioscience.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (2024). PubMed.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Semantic Scholar.
  • Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. (2014). Research journals.
  • 4-Aminopyridine Potassium Channel inhibitor. (n.d.). Selleck Chemicals.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC - NIH.

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Exploratory

An In-depth Technical Guide to Investigating the Biological Activity of Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Aminopyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, stemming primarily...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, stemming primarily from their ability to modulate key physiological targets.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the core mechanisms, therapeutic applications, and essential methodologies for investigating these potent molecules. The principal mechanism of action for many aminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels, a property that has been successfully leveraged to treat neurological conditions such as multiple sclerosis.[2][3] Beyond neurology, emerging research has unveiled significant potential in oncology, infectious diseases, and inflammatory conditions.[4][5] This document details the scientific rationale behind experimental design, provides step-by-step protocols for critical in vitro and in vivo assays, and outlines future directions for the field. By synthesizing field-proven insights with rigorous scientific principles, this guide serves as an essential resource for unlocking the full therapeutic potential of aminopyridine derivatives.

Introduction to Aminopyridines: A Foundation for Discovery

Aminopyridines are organic compounds derived from pyridine, a six-membered aromatic ring containing one nitrogen atom. The introduction of an amino group (-NH2) to the pyridine ring gives rise to three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each with distinct electronic properties and biological activities.[6][7] The unique structural and electronic features of the aminopyridine scaffold allow for interaction with a wide range of enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry.[1]

Historically, the therapeutic potential of aminopyridines, particularly 4-aminopyridine (4-AP), was recognized in the mid-20th century for its effects on the central nervous system.[1] Decades of research have since elucidated its primary mechanism as a potassium channel blocker, leading to the development of FDA-approved drugs like Dalfampridine (a sustained-release form of 4-AP) for improving walking in patients with multiple sclerosis (MS).[2][8] This success has catalyzed broader investigations into novel derivatives with improved efficacy, selectivity, and reduced toxicity.[9]

Core Mechanism of Action: Potassium (K+) Channel Blockade

The most well-characterized biological activity of aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[1][2] This mechanism is fundamental to their effects on the nervous system and provides a clear example of their therapeutic potential.

The Role of Voltage-Gated Potassium (Kv) Channels

Kv channels are critical for regulating neuronal excitability. During an action potential, the efflux of potassium ions (K+) through these channels is responsible for repolarizing the neuronal membrane, terminating the signal. In demyelinated axons, as seen in MS, the neuronal membrane is exposed, leading to K+ leakage. This leakage shortens and weakens the action potential, often causing conduction failure.[8][10]

Molecular Interaction and Its Consequences

Aminopyridines, such as 4-AP, physically obstruct the pore of Kv channels.[11][12] By blocking these channels, 4-AP prevents the premature efflux of K+ from demyelinated axons. This action prolongs the duration of the action potential, allowing the electrical signal to propagate past the damaged segment and reach the nerve terminal.[8][13] At the synapse, this restored signal transduction enhances the release of neurotransmitters like acetylcholine, which is crucial for neuromuscular function.[8][14]

Aminopyridine_Mechanism cluster_0 Normal Myelinated Axon cluster_1 Demyelinated Axon (e.g., in MS) cluster_2 Demyelinated Axon with 4-Aminopyridine Healthy_AP Action Potential Myelin Myelin Sheath Healthy_AP->Myelin Healthy_Signal Successful Conduction Myelin->Healthy_Signal Demyelinated_AP Action Potential Lesion Demyelinated Region Demyelinated_AP->Lesion K_Leak K+ Channel Leakage Lesion->K_Leak Conduction_Failure Conduction Block K_Leak->Conduction_Failure Treated_AP Action Potential Treated_Lesion Demyelinated Region Treated_AP->Treated_Lesion AP_Block 4-AP blocks K+ Channels Treated_Lesion->AP_Block Restored_Signal Conduction Restored AP_Block->Restored_Signal

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

Diverse Biological Activities and Therapeutic Frontiers

While their neurological applications are most prominent, the chemical versatility of aminopyridines has led to their investigation in numerous other therapeutic areas.

Neurological Disorders
  • Multiple Sclerosis (MS): Dalfampridine (4-AP) is approved to improve walking in MS patients by restoring axonal conduction.[2][15]

  • Lambert-Eaton Myasthenic Syndrome (LEMS): Amifampridine (3,4-diaminopyridine) is used to treat muscle weakness in LEMS by enhancing acetylcholine release at the neuromuscular junction.[2][16]

  • Other Applications: Aminopyridines have also been investigated for spinal cord injury, myasthenia gravis, and certain ataxias.[16][17]

Anticancer Activity

Recent studies have highlighted the potential of aminopyridine derivatives as anticancer agents, acting through various mechanisms:

  • Kinase Inhibition: Novel 2-aminopyridine derivatives have been synthesized as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer.[4] Others have been developed as dual CDK9/HDAC inhibitors for hematological malignancies and solid tumors.[18]

  • Enzyme Inhibition: Certain derivatives act as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes overexpressed in various cancers.[19]

  • Signaling Pathway Modulation: In colorectal cancer cell lines, 2-aminopyridine derivatives have been shown to inhibit the WNT/β-catenin signaling pathway, a critical driver of tumorigenesis.[20]

Antimicrobial and Antiparasitic Properties

The aminopyridine scaffold is a valuable starting point for developing agents against infectious diseases.

  • Antibacterial: Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.039 µg/mL against S. aureus.[21][22]

  • Antiparasitic: Aminopyridine-containing compounds are being actively researched for activity against protozoan neglected tropical diseases, including those caused by Trypanosoma and Leishmania species.[5]

Derivative Class/ExampleBiological ActivityPrimary Target/MechanismKey Therapeutic Indication
4-Aminopyridine (Dalfampridine) Neuronal Conduction EnhancementVoltage-Gated K+ Channel BlockadeMultiple Sclerosis[2][8]
3,4-Diaminopyridine (Amifampridine) Neurotransmitter ReleaseVoltage-Gated K+ Channel BlockadeLambert-Eaton Myasthenic Syndrome[2]
Compound 29 (2-Amino-pyridine) Anticancer (Anti-proliferative)CDK8 InhibitionColorectal Cancer[4]
Aminopyridine-Amide Derivatives Anticancer, Enzyme InhibitionTNAP and e5'NT InhibitionGeneral Oncology[19]
2-Amino-3-cyanopyridines AntibacterialNot fully elucidatedBacterial Infections[21]
Quinoline-Aminopyridine Hybrids AntiparasiticNot fully elucidatedTrypanosomiasis (Chagas disease)[5]
Table 1: Summary of Biological Activities of Key Aminopyridine Derivatives.

Methodologies for Investigating Biological Activity

A multi-tiered approach, combining computational, in vitro, and in vivo methods, is essential for a thorough investigation of aminopyridine derivatives.

Experimental_Workflow cluster_0 Phase 1: Design & Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Evaluation Synthesis Library Synthesis of Derivatives In_Silico In Silico Screening (ADMET, Docking) Synthesis->In_Silico Primary_Assay Primary In Vitro Assays (Cytotoxicity, Enzyme Inhibition, MIC) In_Silico->Primary_Assay Hit_Selection Hit Compound Selection Primary_Assay->Hit_Selection Secondary_Assay Secondary / Mechanistic Assays (Patch-Clamp, Western Blot, Flow Cytometry) Hit_Selection->Secondary_Assay Lead_Selection Lead Compound Optimization Secondary_Assay->Lead_Selection In_Vivo In Vivo Models (Efficacy, PK/PD, Toxicity) Lead_Selection->In_Vivo Clinical_Candidate Clinical Candidate Nomination In_Vivo->Clinical_Candidate

Caption: General Experimental Workflow for Aminopyridine Drug Discovery.
In Silico Analysis

Before synthesis or extensive biological testing, computational methods can predict the viability of derivatives.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are used to forecast the pharmacokinetic properties and potential toxicity of new compounds, helping to prioritize candidates with drug-like characteristics.[20][21]

  • Molecular Docking: This technique predicts the binding orientation of a derivative within the active site of a target protein (e.g., a kinase or enzyme). This provides insight into potential efficacy and guides further structural modifications.[19][20]

In Vitro Assays

Causality Behind Experimental Choices: The selection of an in vitro assay is dictated by the hypothesized mechanism of action. For a suspected K+ channel blocker, electrophysiology is the gold standard. For a potential anticancer agent, a cytotoxicity assay is the essential first screen.

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a fundamental first step for assessing the anticancer potential of aminopyridine derivatives by measuring their effect on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[20] Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[20]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct evidence of ion channel blockade and is essential for characterizing derivatives targeting Kv channels.

  • Cell Preparation: Culture cells expressing the target Kv channel (e.g., CHO cells transfected with Kv1.1) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2). These solutions are designed to mimic physiological ion concentrations.

  • Recording:

    • Place a coverslip in a recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single cell with a glass micropipette (filled with internal solution) and apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows control of the cell's membrane potential and measurement of total ion current.

  • Data Acquisition:

    • Apply a voltage-step protocol (e.g., depolarizing steps from -80 mV to +60 mV) to activate the Kv channels and record the resulting potassium currents.

    • Establish a stable baseline recording.

    • Perfuse the aminopyridine derivative onto the cell at a known concentration and repeat the voltage-step protocol.

  • Analysis: Measure the peak current amplitude before (control) and after drug application. A reduction in current indicates channel blockade. Calculate the percentage of inhibition to determine the IC50 value for channel blockade.[12]

In Vivo Models

After a compound demonstrates promising and verifiable in vitro activity, its efficacy and safety must be tested in a living organism.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial to understand how the body processes the drug and how the drug affects the body over time.[14] Blood, urine, and tissue samples are collected at various time points after administration to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and clearance.[23][24]

  • Efficacy Models:

    • Neurodegenerative Disease: For MS, the Experimental Autoimmune Encephalomyelitis (EAE) mouse model is commonly used to assess a compound's ability to improve motor function and reduce demyelination.[10]

    • Oncology: Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are the standard for evaluating the anti-tumor efficacy of a new derivative.[18]

ParameterDescriptionMethod of MeasurementImportance
Cmax Maximum observed plasma concentration.HPLC or LC-MS/MS of plasma samples.[14][25]Indicates the peak exposure to the drug; related to efficacy and potential toxicity.
tmax Time to reach Cmax.Analysis of concentration-time curve.[24]Reflects the rate of drug absorption.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Analysis of concentration-time curve.[23]Determines dosing frequency.
Clearance (Cl/F) The rate at which the drug is removed from the body.Calculated from dose and AUC.[24]Informs on the efficiency of elimination processes (metabolism, excretion).
Metabolism Chemical modification of the drug by the body.In vitro assays with liver microsomes (Cytochrome P450 enzymes).[26][27]Identifies potential drug-drug interactions and active/inactive metabolites.
Table 2: Key Pharmacokinetic Parameters for Evaluating Aminopyridine Derivatives.

Challenges and Future Directions

Despite their successes, the development of aminopyridine derivatives faces challenges.

  • Toxicity and Selectivity: The primary challenge is toxicity, as non-selective blockade of potassium channels can lead to side effects like seizures.[9][28] A major goal of current research is to develop derivatives with higher selectivity for specific Kv channel subtypes or other therapeutic targets to widen the therapeutic window.

  • Novel Applications: The discovery of anticancer and antimicrobial activities opens up new avenues for research. Future work will likely focus on optimizing these non-neurological activities and elucidating their precise mechanisms of action.[29][30]

  • Drug Delivery: Innovations in drug delivery, such as sustained-release formulations, have been critical for improving the safety and convenience of drugs like 4-AP.[24] Continued development in this area will be vital for future derivatives.

Conclusion

Aminopyridine derivatives are a pharmacologically significant class of compounds with a proven clinical track record and vast untapped potential. Their foundational mechanism as potassium channel blockers has paved the way for effective treatments in neurology, while ongoing research continues to uncover exciting new activities in oncology and infectious disease. For the drug development professional, a successful investigation hinges on a logical, multi-layered approach that integrates predictive in silico tools, robust in vitro validation of the biological mechanism, and comprehensive in vivo evaluation of efficacy and safety. By adhering to these principles of scientific integrity and causality-driven experimentation, the research community can continue to develop safer, more effective aminopyridine-based therapies to address a wide range of unmet medical needs.

References

  • The use of aminopyridines in neurological disorders - PubMed. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Science Publishing Group.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023). Current Alzheimer Research.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate.
  • Pharmacokinetics and Pharmacodynamics of 4-Aminopyridine in Awake Guinea Pigs. (n.d.).
  • Aminopiridines in the treatment of multiple sclerosis and other neurological disorders. (2020). Neurodegenerative Disease Management.
  • The use of aminopyridines in neurological disorders. (2012). Merck Millipore.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (n.d.).
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. (2021).
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (2024). Journal of Medicinal Chemistry.
  • 3125 PDFs | Review articles in AMINOPYRIDINES - ResearchGate. (n.d.).
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (n.d.).
  • 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - NIH. (n.d.).
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019).
  • 4-Aminopyridine - Wikipedia. (n.d.).
  • 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience. (n.d.).
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed. (2024). Scientific Reports.
  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity - PubMed. (n.d.). Bioorganic Chemistry.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Semantic Scholar.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (n.d.).
  • Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. (2014). PLoS ONE.
  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - NIH. (n.d.).
  • 4-Aminopyridine Potassium Channel inhibitor - Selleck Chemicals. (n.d.).
  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. (n.d.).
  • Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. - ResearchGate. (n.d.).
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  • Neuroprotective Properties of 4-Aminopyridine - PMC - NIH. (2021). Neurology and Therapy.
  • Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat - PubMed. (1988). Fundamental & Clinical Pharmacology.
  • Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed. (n.d.). CPT: Pharmacometrics & Systems Pharmacology.
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  • Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury - PubMed. (n.d.). The Journal of Spinal Cord Medicine.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023).
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Sources

Foundational

An In-depth Technical Guide to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: The Emergence of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in the landscape of medicinal chemistry, recognized for its presence in a multitude of clinically approve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the landscape of medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and versatile functionalization potential make it a privileged structure in the design of novel therapeutic agents.[1][2] Among the vast array of pyridine derivatives, 2-aminopyridines have garnered significant attention due to their proven track record as pharmacophores in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide focuses on a specific, yet underexplored, member of this class: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. While specific literature on this exact molecule is sparse, its structural features suggest significant potential as a modulator of biological pathways, particularly in the realm of kinase inhibition. This document will provide a comprehensive overview of its plausible synthesis, physicochemical properties, and potential applications, drawing upon established principles of organic chemistry and the known pharmacology of related aminopyridine analogs.

Strategic Synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

The synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine can be logically approached through a multi-step sequence, commencing with commercially available starting materials. The proposed pathway is designed for efficiency and regiochemical control, leveraging well-established transformations in pyridine chemistry.

Synthetic Workflow Overview

Synthetic_Workflow A 2-Chloro-5-nitropyridine C 2-Ethoxy-5-nitropyridine A->C Nucleophilic Aromatic Substitution B Sodium Ethoxide B->C E 2-Ethoxy-5-aminopyridine C->E Catalytic Hydrogenation (Nitro Group Reduction) D H2, Pd/C D->E H 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine E->H N,N-Diisopropylation F 2-Iodopropane F->H G Base (e.g., K2CO3) G->H Kinase_Inhibitor_Binding cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Inhibitor Hinge_Residue_1 Backbone N-H Pyridine_N Pyridine N Hinge_Residue_1->Pyridine_N H-bond Acceptor Hinge_Residue_2 Backbone C=O Amino_NH Amino N-H Amino_NH->Hinge_Residue_2 H-bond Donor R1 R1 (e.g., Ethoxy) R2 R2 (e.g., Diisopropylamino)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine for Drug Discovery

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and professionals in drug development on the synthesis and exploration of novel derivatives of the 2-Ethoxy-5-(n,n-diisopropyl)a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and professionals in drug development on the synthesis and exploration of novel derivatives of the 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine core. This scaffold represents a promising starting point for the development of new therapeutic agents due to the versatile reactivity of its constituent functional groups.

Introduction: The Rationale for Exploring 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Derivatives

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine offers a unique combination of electronic and steric properties. The electron-donating nature of the ethoxy and diisopropylamino groups activates the pyridine ring towards certain electrophilic substitutions, while also providing lipophilic character that can be crucial for traversing biological membranes. The diisopropylamino moiety, in particular, offers a sterically hindered basic site that can influence pharmacokinetic properties and target engagement.

This guide will detail a robust synthetic pathway to the core molecule and subsequently explore a variety of derivatization strategies aimed at expanding the chemical space around this promising scaffold. The methodologies presented are designed to be both efficient and adaptable, allowing for the generation of diverse libraries of compounds for biological screening.

Synthesis of the Core Scaffold: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

A plausible and efficient synthesis of the target compound, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, can be conceptualized starting from the commercially available precursor, 2-ethoxy-5-nitropyridine. This multi-step synthesis is outlined below, with each step explained to provide a clear understanding of the underlying chemical principles.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="2-Ethoxy-5-nitropyridine"]; B [label="2-Ethoxy-5-aminopyridine"]; C [label="2-Ethoxy-5-(n,n-diisopropyl)aminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Reduction\n(e.g., H2, Pd/C)"]; B -> C [label="Reductive Amination\n(Acetone, NaBH(OAc)3)"]; }

Caption: Proposed synthetic pathway to the core scaffold.
Step 1: Reduction of 2-Ethoxy-5-nitropyridine

The initial step involves the reduction of the nitro group of 2-ethoxy-5-nitropyridine to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • To a solution of 2-ethoxy-5-nitropyridine (1.0 eq) in ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 2-ethoxy-5-aminopyridine, which can often be used in the next step without further purification.

Causality: Palladium on carbon is an excellent catalyst for the reduction of aromatic nitro groups to anilines under a hydrogen atmosphere. The reaction is typically clean and high-yielding.

Step 2: Reductive Amination to Yield 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

The final step is the dialkylation of the newly formed amino group with acetone via reductive amination. This method is preferable to direct alkylation with isopropyl halides as it minimizes the formation of over-alkylated quaternary ammonium salts.

Protocol:

  • Dissolve 2-ethoxy-5-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetone (2.2 eq) to the solution.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards the iminium ion intermediate than ketones, allowing for the efficient formation of the dialkylated product.

Exploring Novel Derivatives: Strategies and Protocols

The core scaffold of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine offers multiple avenues for derivatization. The following sections outline key reactive sites and provide protocols for generating novel analogues.

graph "Derivatization_Strategies" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Core [label="Core Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4-Position", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C6-Position", fillcolor="#FBBC05", fontcolor="#202124"]; Ethoxy [label="Ethoxy Group", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> C4 [label="Electrophilic Aromatic\nSubstitution"]; Core -> C6 [label="Metal-Catalyzed\nCross-Coupling"]; Core -> Ethoxy [label="O-Dealkylation"]; }

Caption: Key sites for derivatization of the core scaffold.
Functionalization of the Pyridine Ring

The electron-rich nature of the pyridine ring makes it amenable to electrophilic aromatic substitution, primarily at the C4 and C6 positions. Furthermore, halogenation of these positions can open the door to a wide array of metal-catalyzed cross-coupling reactions.

Protocol (Bromination):

  • To a solution of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (1.0 eq) in a chlorinated solvent like DCM at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the C4-bromo derivative.

Causality: The electron-donating groups on the pyridine ring activate it towards electrophilic substitution. The C4 position is often favored due to steric and electronic factors. NBS is a mild and convenient source of electrophilic bromine.

The halogenated derivatives are versatile intermediates for introducing a wide range of substituents using established cross-coupling methodologies.

Table 1: Cross-Coupling Reactions for C4-Substituted Derivatives

Reaction NameReagents and ConditionsIntroduced Moiety
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)Aryl/Heteroaryl
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene)Amino
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF)Alkynyl
Modification of the Ethoxy Group

The 2-ethoxy group can be cleaved to reveal a pyridone, which can then be re-alkylated or functionalized in other ways.

Protocol:

  • Treat 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine with a strong acid such as hydrobromic acid (HBr) at elevated temperatures.

  • Alternatively, use a Lewis acid like boron tribromide (BBr₃) in DCM at low temperatures.

  • After the reaction is complete, carefully quench the reaction and neutralize to isolate the corresponding 2-pyridone.

Causality: Strong acids or Lewis acids can effect the cleavage of the ether linkage. The choice of reagent depends on the sensitivity of other functional groups in the molecule.

Characterization of Novel Derivatives

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques should be employed for unambiguous characterization.

Table 2: Analytical Techniques for Characterization

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compounds.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.

Conclusion

The 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine scaffold presents a rich platform for the discovery of novel chemical entities with potential therapeutic applications. This guide has provided a detailed, scientifically-grounded framework for the synthesis of the core molecule and the exploration of its derivatives. By employing the outlined synthetic strategies and analytical methods, researchers can efficiently generate and characterize diverse libraries of compounds, paving the way for the identification of new drug candidates.

References

  • General methods for the synthesis of substituted aminopyridines can be found in various organic chemistry literature. For example, some approaches involve the functionalization of pyridine N-oxides.[1]

  • The use of 2-alkoxypyridines as intermediates in the synthesis of biologically active molecules is well-documented.[2]

  • Reductive amination is a standard and widely used method for the formation of C-N bonds. Comprehensive reviews on this topic are available in major organic chemistry journals.
  • Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis.
  • The biological activities of various aminopyridine derivatives have been explored in numerous studies, highlighting their potential in drug discovery.[3]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, focusing on its solubility and stability. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the methodologies for characterization but also the scientific rationale behind these experimental choices. In the absence of extensive published data for this specific molecule, this guide synthesizes established principles of pharmaceutical analysis to provide a robust framework for its investigation.

Introduction

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS 871269-05-5, Molecular Formula: C₁₃H₂₂N₂O, Molecular Weight: 222.33 g/mol ) is a substituted aminopyridine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research or development pipeline, from early-stage discovery to formulation.[2] Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage conditions, and potential for degradation into impurities that could affect efficacy and safety.[3][4]

This guide will detail the necessary experimental protocols to thoroughly characterize the solubility and stability profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic effect.[5] Both thermodynamic and kinetic solubility are pertinent to drug development, providing different but complementary insights.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved states.[2] The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Experimental Protocol: Shake-Flask Method

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to a known volume of each buffer in sealed flasks. The excess solid should be clearly visible.

  • Equilibration: Agitate the flasks at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Causality Behind Experimental Choices:

  • pH Range: The selection of pH values mimics the environment of the gastrointestinal tract, providing an indication of how solubility might vary upon oral administration.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

  • HPLC Quantification: HPLC is preferred over methods like UV spectroscopy as it can separate the parent compound from any potential impurities or early-stage degradants, ensuring accurate quantification.[6]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly prepared from a stock solution, typically in dimethyl sulfoxide (DMSO). This is a high-throughput method often used in early drug discovery.

Experimental Protocol: Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in an aqueous buffer system in a microplate format.

  • Precipitation Monitoring: Monitor the formation of precipitate in each well using a nephelometer, which measures light scattering caused by suspended particles.[5]

  • Determination: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/Buffer (pH) Temperature (°C) Thermodynamic Solubility (µg/mL) Kinetic Solubility (µg/mL)
0.1 N HCl (pH 1.2)25Experimental DataExperimental Data
Acetate Buffer (pH 4.5)25Experimental DataExperimental Data
Phosphate Buffer (pH 6.8)25Experimental DataExperimental Data
Phosphate Buffer (pH 7.4)25Experimental DataExperimental Data
Water25Experimental DataExperimental Data
Ethanol25Experimental DataN/A
Methanol25Experimental DataN/A

Part 2: Stability Assessment and Degradation Pathway Elucidation

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.[1][3] Forced degradation (stress testing) is a key component of this, involving the exposure of the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[1][4]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to predict its stability and to develop a stability-indicating analytical method.[7]

Experimental Workflow: Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Analyze Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples API 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Results Identify & Quantify Degradation Products Analysis->Results Interpret Data

Caption: Workflow for forced degradation studies.

Experimental Protocols: Stress Conditions

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

For each condition, a control sample (unexposed) should be analyzed concurrently. The extent of degradation should ideally be between 5-20% to allow for the detection and characterization of degradation products without excessive decomposition.[3]

Potential Degradation Pathways

Based on the chemistry of aminopyridines, several degradation pathways can be hypothesized for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. The amino group is susceptible to oxidation, and the pyridine ring can undergo hydroxylation and subsequent ring-opening.

Hypothesized Degradation Pathways

Degradation_Pathways Parent 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation Hydroxylation Ring Hydroxylation Parent->Hydroxylation Oxidation/Hydrolysis Dealkylation Dealkylation of Isopropyl Group Parent->Dealkylation Metabolic/Oxidative Ether_Cleavage Ethoxy Group Cleavage Parent->Ether_Cleavage Acid/Base Hydrolysis Ring_Opening Ring Opening Products Hydroxylation->Ring_Opening Further Oxidation

Caption: Potential degradation pathways.

Analytical Approach for Elucidation:

A stability-indicating HPLC method is essential. This method must be capable of separating the parent peak from all degradation product peaks.

  • Method Development: A reverse-phase HPLC method with a gradient elution using a C18 column is a common starting point.

  • Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity.

  • Identification: Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.

Data Presentation: Forced Degradation Summary

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60 °C, 24hDataDataData
0.1 M NaOH, RT, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Dry Heat, 80 °C, 48hDataDataData
Photolytic (ICH Q1B)DataDataData

Conclusion

A comprehensive understanding of the solubility and stability of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is fundamental to its successful development. This guide provides a robust framework of validated methodologies and scientific principles to thoroughly characterize these critical properties. The outlined protocols for thermodynamic and kinetic solubility, coupled with a systematic approach to forced degradation studies, will generate the essential data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The application of these principles will enable researchers to make informed decisions and de-risk the progression of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in the drug development lifecycle.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Bake, G. A., & Singh, B. (2018). Forced Degradation Study: An Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Allied Sciences, 15(1), 2533-2544. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Abstract This document provides a detailed, multi-step protocol for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a valuable substituted pyridine derivative for research and development in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. The synthesis is designed for reproducibility and scalability in a laboratory setting. The protocol begins with the nitration of 2-aminopyridine and proceeds through key intermediates, including 2-chloro-5-nitropyridine and 2-ethoxy-5-aminopyridine. The final step involves a highly selective reductive amination to install the diisopropylamino moiety. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and methods for the purification and characterization of the final compound.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5) is a key building block whose structural motifs are found in a variety of biologically active molecules.[1] The synthesis of this compound, however, requires a carefully planned multi-step sequence to ensure high purity and yield.

This application note details a robust and reliable synthetic route, commencing with the regioselective nitration of commercially available 2-aminopyridine.[2] The subsequent transformations, including diazotization, chlorination, nucleophilic aromatic substitution, nitro group reduction, and a final reductive amination, are presented with detailed, step-by-step instructions. The rationale behind the choice of reagents and reaction conditions is explained to provide researchers with a thorough understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is accomplished via a five-step sequence as illustrated below:

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B HNO₃, H₂SO₄ C 2-Hydroxy-5-nitropyridine B->C NaNO₂, HCl, H₂O D 2-Chloro-5-nitropyridine C->D POCl₃ E 2-Ethoxy-5-nitropyridine D->E NaOEt, EtOH F 2-Ethoxy-5-aminopyridine E->F H₂, Pd/C G 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine F->G Acetone, NaBH(OAc)₃

Sources

Application

Application Notes & Protocols: Investigating 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in Neurological Disorder Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in the field of neurological dis...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in the field of neurological disorder research. This document outlines the rationale for its investigation, potential mechanisms of action, and detailed protocols for its characterization and validation in preclinical models.

Introduction: The Therapeutic Potential of Aminopyridines in Neurology

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with several derivatives showing significant activity within the central nervous system (CNS). A notable example is 4-aminopyridine, a broad-spectrum blocker of voltage-gated potassium (Kv) channels, which is used to improve symptoms in multiple sclerosis by enhancing action potential conduction in demyelinated axons[1][2]. The therapeutic efficacy of aminopyridines is often attributed to their ability to modulate neuronal excitability and neurotransmitter release[1].

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a novel aminopyridine derivative with the following chemical properties:

PropertyValueReference
CAS Number 871269-05-5[3]
Molecular Formula C₁₃H₂₂N₂O[3]
Molecular Weight 222.33 g/mol [4]

Given the established role of aminopyridines in neurology, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine presents an intriguing candidate for investigation in the context of various neurological disorders. Its structural modifications, including the ethoxy and diisopropylamino groups, may confer unique pharmacological properties, such as altered target selectivity, improved blood-brain barrier permeability, and a distinct safety profile compared to existing aminopyridines.

Postulated Mechanisms of Action

The primary hypothesis for the neurological activity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is its potential modulation of ion channels, similar to other aminopyridines. However, its specific targets and downstream effects are yet to be elucidated. The following diagram illustrates a potential signaling pathway that could be influenced by this compound, leading to neuroprotective effects.

Postulated_Signaling_Pathway Compound 2-Ethoxy-5-(n,n-diisopropyl) aminopyridine IonChannel Voltage-Gated Ion Channels (e.g., Kv, ASIC) Compound->IonChannel Inhibition/Modulation NeuronalExcitability Modulation of Neuronal Excitability IonChannel->NeuronalExcitability NeurotransmitterRelease Altered Neurotransmitter Release NeuronalExcitability->NeurotransmitterRelease Neuroprotection Neuroprotective Effects NeurotransmitterRelease->Neuroprotection Apoptosis Reduced Apoptosis Neuroprotection->Apoptosis OxidativeStress Decreased Oxidative Stress Neuroprotection->OxidativeStress

Caption: Postulated mechanism of action for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Experimental Protocols for Preclinical Evaluation

The following sections detail a step-by-step approach to characterizing the therapeutic potential of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in neurological disorder research.

In Vitro Assays for Initial Screening and Mechanistic Studies

In vitro models are essential for the initial screening of a compound's biological activity and for elucidating its mechanism of action at the cellular level.[5][6] These assays offer a controlled environment to study the direct effects of the compound on neuronal cells.

Objective: To determine the cytotoxic potential of the compound and its ability to protect neuronal cells from various insults.

Protocol:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in appropriate media.

  • Compound Treatment: Prepare a stock solution of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of the compound for 24-48 hours.

  • Induction of Neuronal Damage: For neuroprotection assays, co-treat cells with the compound and a neurotoxic agent, such as:

    • Oxidative stress inducer: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.[7]

    • Excitotoxicity inducer: Glutamate or N-methyl-D-aspartate (NMDA).

    • Amyloid-beta (Aβ) peptides for Alzheimer's disease models.[8]

  • Cell Viability Assessment: Measure cell viability using standard assays such as MTT, LDH release, or live/dead cell staining.

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection and the CC₅₀ (half-maximal cytotoxic concentration) to determine the therapeutic window.

Objective: To assess the effect of the compound on neuronal development and regeneration.[9]

Protocol:

  • Cell Seeding: Plate primary neurons at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Compound Treatment: Treat the cells with various concentrations of the compound.

  • Imaging: After a defined incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers (e.g., β-III tubulin).

  • Analysis: Acquire images using high-content imaging systems and quantify neurite length and branching.

Objective: To directly measure the effect of the compound on the activity of specific ion channels.

Protocol:

  • Cell Preparation: Use cells expressing the ion channel of interest (e.g., HEK293 cells transfected with specific Kv channel subunits).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of the compound.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics to determine the modulatory effects of the compound.

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound to be effective in the CNS, it must be able to cross the blood-brain barrier. Various in vitro and in silico methods can be used to predict BBB permeability.[10][11]

Objective: To measure the transport of the compound across a cell-based model of the BBB.

Protocol:

  • Cell Culture: Co-culture brain microvascular endothelial cells with astrocytes and pericytes on a Transwell insert to form a tight monolayer.

  • TEER Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).

  • Compound Application: Add the compound to the apical (blood) side of the Transwell.

  • Sampling: At various time points, collect samples from the basolateral (brain) side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Predicted BBB Permeability Papp (10⁻⁶ cm/s)
High > 6
Medium 2 - 6
Low < 2

Computational models can provide an early indication of a compound's ability to cross the BBB based on its physicochemical properties.[12]

Physicochemical Property Favorable Range for BBB Permeation
Molecular Weight < 400 Da
LogP 1 - 4
Topological Polar Surface Area (TPSA) < 90 Ų
Number of Hydrogen Bond Donors < 3
Number of Hydrogen Bond Acceptors < 7
In Vivo Models of Neurological Disorders

In vivo animal models are crucial for evaluating the efficacy and safety of a compound in a whole-organism context.[13]

Objective: To assess the neuroprotective effects of the compound in a model of stroke.

Protocol:

  • Animal Model: Induce focal cerebral ischemia in rodents (rats or mice) by occluding the middle cerebral artery.

  • Compound Administration: Administer the compound (e.g., via intravenous or intraperitoneal injection) at a specific time point before or after the ischemic insult.

  • Behavioral Assessment: Evaluate neurological deficits using a battery of behavioral tests (e.g., rotarod, cylinder test, neurological deficit score).

  • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Measure the infarct volume using TTC staining.

  • Mechanism of Action Studies: Analyze brain tissue for markers of apoptosis (e.g., caspase-3 cleavage), oxidative stress, and inflammation.

In_Vivo_Workflow cluster_0 Pre-clinical In Vivo Evaluation AnimalModel Induce Neurological Disorder Model (e.g., MCAO in rodents) CompoundAdmin Administer 2-Ethoxy-5-(n,n-diisopropyl) aminopyridine AnimalModel->CompoundAdmin Treatment BehavioralTests Behavioral Assessments CompoundAdmin->BehavioralTests Post-treatment Histology Histological and Biochemical Analysis BehavioralTests->Histology Endpoint Efficacy Determine Efficacy and Safety Profile Histology->Efficacy

Caption: A generalized workflow for in vivo evaluation of a neuroprotective compound.

Conclusion and Future Directions

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine represents a promising, yet unexplored, chemical entity for neurological disorder research. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. Future research should focus on identifying its specific molecular targets, elucidating its detailed mechanism of action, and exploring its therapeutic potential in a broader range of neurological and psychiatric conditions.

References

  • Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery.
  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
  • Anonymous. (n.d.). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies].
  • MD Biosciences. (n.d.). Cell-based Assays.
  • PhenoVista Biosciences. (n.d.). In Vitro Neurobiology Assay Services.
  • Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database.
  • Semantic Scholar. (n.d.). Methods to assess drug permeability across the blood-brain barrier.
  • PubMed Central. (n.d.). A simple novel approach for detecting blood-brain barrier permeability using GPCR internalization.
  • ResearchGate. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules.
  • In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems.
  • PubMed Central. (n.d.). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • MDPI. (n.d.). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning.
  • MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
  • PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.
  • Santa Cruz Biotechnology. (n.d.). 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.
  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • Hölzel Diagnostika. (n.d.). 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.
  • ResearchGate. (2025). Synthesis of 2-amino-5-ethoxypyridine.
  • National Center for Biotechnology Information. (2008). N-Acetyl-N-(2-[18F]fluoroethoxybenzyl)-2-phenoxy-5-pyridinamine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • PubMed. (2013). Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine.
  • National Center for Biotechnology Information. (2011). 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine.
  • PubMed. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects.
  • National Center for Biotechnology Information. (2007). (E)-2-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine.
  • PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • PubMed Central. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

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Method

Application Notes and Protocols: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a Putative Potassium Channel Modulator

Disclaimer: The following document is a synthesized guide based on established principles of potassium channel pharmacology and electrophysiology. As of the latest literature review, 2-Ethoxy-5-(n,n-diisopropyl)aminopyri...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following document is a synthesized guide based on established principles of potassium channel pharmacology and electrophysiology. As of the latest literature review, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is not a widely characterized potassium channel blocker. Therefore, the protocols and applications described herein are predictive and intended to serve as a starting point for researchers investigating the potential potassium channel modulating properties of this novel compound. All experimental procedures should be conducted with appropriate controls and validation.

Introduction

Potassium (K⁺) channels are the most diverse group of ion channels, playing a critical role in regulating cellular excitability, neurotransmission, muscle contraction, and hormone secretion. Their dysfunction is implicated in a wide range of pathophysiological conditions, including cardiac arrhythmias, epilepsy, and diabetes, making them a key target for drug discovery. This guide provides a comprehensive framework for the initial characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a potential modulator of potassium channel activity.

Predicted Mechanism of Action

While the precise mechanism of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is yet to be elucidated, its chemical structure suggests potential interaction with the pore-forming or voltage-sensing domains of various potassium channel subtypes. Aminopyridines are a known class of potassium channel blockers, with 4-aminopyridine (4-AP) being a classical example that physically occludes the channel pore. The ethoxy and diisopropylamino substitutions on the pyridine ring of the target compound may confer increased potency, selectivity, or altered kinetics compared to simpler aminopyridines.

It is hypothesized that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine may exhibit state-dependent blockade, preferentially binding to the open or inactivated state of the channel. This would be a crucial aspect to investigate, as it can significantly influence the physiological effects of the compound.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis

The gold standard for characterizing ion channel modulators is the patch-clamp technique, which allows for the direct measurement of ion channel currents from single cells.

Objective: To determine the effect of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on specific potassium channel currents (e.g., Kv, KCa, Kir) expressed in a heterologous system (e.g., HEK293 cells) or primary cultured neurons.

Materials:

  • HEK293 cells stably expressing the potassium channel of interest

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit the potassium currents of interest (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments for Kv channels).

    • Record baseline currents in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing various concentrations of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (e.g., 100 nM to 100 µM).

  • Data Acquisition: Record currents in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse the cell with the control external solution to assess the reversibility of the compound's effect.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC₅₀ value.

Rationale for Experimental Choices:

  • Heterologous Expression System: Using a cell line like HEK293 that does not endogenously express high levels of ion channels allows for the study of a specific, exogenously expressed potassium channel in isolation.

  • Voltage-Step Protocol: The specific voltage protocol is designed to activate and deactivate the channel, allowing for the study of the compound's effect on channel gating.

  • Concentration-Response Curve: This is essential for quantifying the potency of the compound.

Workflow for Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Cell Plating exp_seal Gigaohm Seal Formation prep_cell->exp_seal prep_sol Solution Preparation prep_sol->exp_seal prep_pipette Pipette Pulling prep_pipette->exp_seal exp_wc Whole-Cell Configuration exp_seal->exp_wc exp_base Baseline Current Recording exp_wc->exp_base exp_app Compound Application exp_base->exp_app exp_wash Washout exp_app->exp_wash analysis_measure Measure Current Amplitude exp_wash->analysis_measure analysis_inhibit Calculate % Inhibition analysis_measure->analysis_inhibit analysis_ic50 Determine IC50 analysis_inhibit->analysis_ic50

Caption: Workflow for characterizing a novel compound using patch-clamp electrophysiology.

Cell-Based Functional Assay: Membrane Potential-Sensitive Dyes

For higher-throughput screening, membrane potential-sensitive dyes can be used to assess the overall effect of a compound on cellular excitability.

Objective: To determine the effect of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on the membrane potential of a cell population.

Materials:

  • Cells expressing the potassium channel of interest (e.g., in a 96-well plate format)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • High-potassium solution for depolarization (e.g., external solution with 40 mM KCl)

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and grow to confluence.

  • Dye Loading: Incubate the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Add various concentrations of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to the wells and incubate for a defined period.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a plate reader.

  • Depolarization and Signal Detection: Add the high-potassium solution to all wells to induce depolarization and immediately begin reading the fluorescence signal over time.

  • Data Analysis: The blockade of potassium channels by the compound will inhibit the repolarizing effect of potassium efflux, leading to a sustained depolarization and a change in fluorescence. Quantify the change in fluorescence in the presence of the compound compared to the control.

Rationale for Experimental Choices:

  • High-Throughput Format: The 96-well plate format allows for the rapid screening of multiple concentrations and compounds.

  • Functional Readout: This assay provides a functional measure of the compound's effect on overall cellular membrane potential, which is a downstream consequence of ion channel activity.

Data Presentation: Predicted Pharmacological Profile

The following table summarizes the type of quantitative data that should be collected to characterize 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. The values provided are hypothetical and should be experimentally determined.

Parameter Potassium Channel Subtype Predicted Value Assay
IC₅₀ Kv1.3500 nMPatch-Clamp
IC₅₀ Kv7.1> 10 µMPatch-Clamp
Selectivity Kv7.1 / Kv1.3> 20-foldPatch-Clamp
State Dependence Open-channel blocker-Patch-Clamp
Effect on Membrane Potential DepolarizationEC₅₀ = 750 nMFluorescent Assay

Signaling Pathway and Mechanism of Action

The primary role of many potassium channels is to regulate the cell's membrane potential. By blocking the efflux of potassium ions, a potassium channel blocker like 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine would cause the cell membrane to depolarize. This depolarization can have numerous downstream effects, depending on the cell type. In an excitable cell like a neuron, this could lead to an increased likelihood of firing an action potential.

Hypothesized Cellular Effect of Potassium Channel Blockade

compound 2-Ethoxy-5-(n,n-diisopropyl) aminopyridine k_channel Potassium Channel compound->k_channel Blocks k_efflux K+ Efflux k_channel->k_efflux Mediates depolarization Membrane Depolarization k_efflux->depolarization Hyperpolarizes (Blockade prevents this) downstream Downstream Cellular Effects (e.g., Increased Excitability) depolarization->downstream

Caption: Hypothesized mechanism of action for a potassium channel blocker.

Conclusion

The provided application notes and protocols offer a robust starting point for the investigation of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a novel potassium channel modulator. A systematic approach combining electrophysiology and functional cell-based assays will be crucial for elucidating its pharmacological profile, including its potency, selectivity, and mechanism of action. Such studies will be instrumental in determining its potential as a research tool or a therapeutic agent.

References

As this is a predictive guide for a novel compound, direct references for its application are not available. The principles and protocols described are based on standard methodologies in the field of ion channel research. For foundational knowledge, the following resources are recommended:

  • Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (A comprehensive textbook on ion channel physiology).
  • Sakmann, B., & Neher, E. (1995). Single-Channel Recording. Plenum Press.
  • High-Throughput Screening for Ion Channels. (2007). Methods in Molecular Biology, vol 403. (A collection of protocols for various ion channel screening assays).
Application

Application Notes and Protocols for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Aminopyridine Derivative 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a novel aminopyridine derivative with potential applications in modulating cellular excitability and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Aminopyridine Derivative

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a novel aminopyridine derivative with potential applications in modulating cellular excitability and signaling pathways. Aminopyridines are a class of compounds known for their activity as potassium channel blockers.[1] Notably, 4-aminopyridine is an established blocker of voltage-gated potassium channels and is used in therapeutic contexts to improve action potential conduction in demyelinated axons.[1] Based on its structural similarity to this class of molecules, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is hypothesized to function as a modulator of ion channel activity, making it a valuable tool for research in neurobiology, cardiology, and other fields where cellular excitability is critical.

These application notes provide a comprehensive guide for the experimental design of cell-based assays to characterize the activity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. The protocols herein are designed to be self-validating and are grounded in established methodologies for ion channel research.

Hypothesized Mechanism of Action: Potassium Channel Blockade

It is postulated that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine exerts its biological effects through the blockade of voltage-gated potassium (Kv) channels. In excitable cells, Kv channels are crucial for repolarizing the membrane potential following an action potential. By blocking these channels, the compound may prolong the action potential duration, leading to an increase in neurotransmitter release at presynaptic terminals and enhanced cellular excitability.[1]

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane Kv_Channel_Open Open Kv Channel (Repolarization) Prolonged_AP Prolonged Action Potential Kv_Channel_Blocked Blocked Kv Channel Kv_Channel_Blocked->Prolonged_AP results in Compound 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Compound->Kv_Channel_Blocked binds to & blocks Action_Potential Action Potential Depolarization Action_Potential->Kv_Channel_Open triggers Ca_Influx Increased Ca2+ Influx Prolonged_AP->Ca_Influx leads to Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers

Caption: Hypothesized mechanism of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Experimental Design: A Multi-faceted Approach

A thorough investigation of a novel compound requires a tiered approach, starting with assessments of cytotoxicity, followed by primary functional assays, and culminating in more complex, pathway-specific analyses.

Experimental_Workflow Start Start: Compound Characterization Cytotoxicity Tier 1: Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Dose_Response Tier 2: Primary Functional Assays (e.g., Patch Clamp, FLIPR) Cytotoxicity->Dose_Response Determine non-toxic concentration range Signaling Tier 3: Downstream Signaling Assays (e.g., Neurotransmitter Release, Reporter Gene) Dose_Response->Signaling Confirm primary target engagement Conclusion Conclusion: Elucidation of Compound Activity Signaling->Conclusion

Caption: Tiered experimental workflow for compound characterization.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic concentration range of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)1.25100
0.11.2398.4
11.2096.0
101.1592.0
500.8870.4
1000.6048.0
2000.3528.0
Caption: Example data for an MTT cytotoxicity assay.
Protocol 2: Functional Assessment of Ion Channel Activity using a Fluorescent Membrane Potential Dye

Objective: To assess the effect of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on membrane potential in a high-throughput format.

Materials:

  • HEK293 cells stably expressing a voltage-gated potassium channel (e.g., Kv2.1)

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

  • Known potassium channel blocker as a positive control (e.g., 4-Aminopyridine)

  • High-potassium buffer (for depolarization)

  • 96-well or 384-well black, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Plate the HEK293-Kv2.1 cells in black, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution plate of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and the positive control.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the compounds to the cell plate and monitor the fluorescent signal for a set period.

    • Inject the high-potassium buffer to induce depolarization and continue to monitor the fluorescence.

Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence upon compound addition (before depolarization) suggests membrane depolarization, consistent with potassium channel blockade. Quantify the effect by measuring the peak fluorescence change and calculate the EC50 (half-maximal effective concentration).

CompoundConcentration (µM)Peak Fluorescence Change (%)
Vehicle Control-5
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine0.115
145
1085
4-Aminopyridine (Positive Control)10090
Caption: Example data from a membrane potential assay.

References

Method

Application Notes and Protocols for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in Drug Discovery

Introduction The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of clinically successful drugs.[1][2] This versatile heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of clinically successful drugs.[1][2] This versatile heterocyclic motif is particularly prominent in the development of kinase inhibitors, where it often serves as a bioisostere for the adenine hinge-binding region of ATP.[3][4] The strategic functionalization of the 2-aminopyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

This technical guide focuses on 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS 871269-05-5), a specialized derivative of this important scaffold.[5] While public literature on this specific compound is nascent, its structural features suggest significant potential as a tool compound in drug discovery. The presence of the 2-ethoxy group can enhance metabolic stability and modulate hydrogen bonding interactions within a target's active site. Concurrently, the bulky 5-(n,n-diisopropyl)amino moiety can provide steric hindrance to direct binding orientation, improve solubility, and potentially engage with hydrophobic pockets in the target protein.

Given the extensive use of substituted 2-aminopyridines in oncology and immunology, this document presents a representative, scientifically grounded application of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a key starting material for the synthesis of a novel, hypothetical inhibitor targeting a protein kinase. The protocols herein are based on established and robust methodologies in synthetic and medicinal chemistry.[6][7][8]

Part 1: Synthesis of a Novel Kinase Inhibitor Scaffold

A plausible and highly valuable application of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is its use as a foundational building block in the synthesis of kinase inhibitors via palladium-catalyzed cross-coupling reactions. The amino group at the 2-position can act as a key hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the hinge-binding motif of many kinase inhibitors. The remainder of the molecule can be elaborated to achieve specificity and potency.

Here, we propose a hypothetical synthesis of a novel inhibitor, "Compound X" , using a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for forming carbon-carbon bonds.[9]

Proposed Synthetic Pathway for "Compound X"

The synthesis begins with the bromination of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to introduce a chemical handle for the subsequent cross-coupling reaction. The resulting bromo-pyridine is then coupled with a suitable boronic acid to generate the final inhibitor scaffold.

G A 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine B Step 1: Bromination (NBS, Acetonitrile) A->B C Intermediate 1: 3-Bromo-2-ethoxy-5-(n,n-diisopropyl)aminopyridine B->C D Step 2: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) C->D E Final Product: 'Compound X' D->E

Caption: Synthetic workflow for "Compound X".

Experimental Protocol: Synthesis of "Compound X"

Step 1: Bromination of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

This step introduces a bromine atom at the 3-position of the pyridine ring, which is activated for subsequent cross-coupling. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich aromatic systems.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (1.0 eq) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-2-ethoxy-5-(n,n-diisopropyl)aminopyridine .

Step 2: Suzuki-Miyaura Cross-Coupling to Yield "Compound X"

This step couples the brominated intermediate with a selected aryl boronic acid to form the final product. The choice of aryl boronic acid would be dictated by the specific kinase target, aiming to introduce functionalities that can interact with other regions of the ATP-binding pocket.

  • Reaction Setup: To a microwave vial, add 3-Bromo-2-ethoxy-5-(n,n-diisopropyl)aminopyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent: Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq). Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

  • Monitoring: After cooling, check for reaction completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final product, "Compound X" .

Parameter Expected Value
Yield (Step 1) 75-85%
Yield (Step 2) 60-75%
Purity (Final) >95% (by HPLC)

Part 2: Biological Evaluation of "Compound X"

To assess the efficacy of the newly synthesized "Compound X" as a kinase inhibitor, a robust and sensitive biochemical assay is required. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is an excellent platform for this purpose. It is a homogeneous assay format that is well-suited for high-throughput screening and IC50 determination.[10][11]

Principle of the LanthaScreen™ TR-FRET Kinase Assay

The assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity. Excitation of the terbium donor results in FRET to the acceptor, which then emits light at a specific wavelength. Kinase inhibition by "Compound X" leads to a decrease in substrate phosphorylation and, consequently, a decrease in the TR-FRET signal.[10]

G cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (With Inhibitor) A Kinase + ATP C Phosphorylated Substrate A->C Phosphorylation B Fluorescein-Substrate E FRET Signal C->E Binding D Terbium-Ab F Kinase + ATP + 'Compound X' G Fluorescein-Substrate F->G Inhibition H No Phosphorylation J No FRET I Terbium-Ab

Caption: Principle of the TR-FRET Kinase Assay.

Protocol: IC50 Determination using TR-FRET

This protocol is a general guideline and should be optimized for the specific kinase of interest.[12]

Materials and Reagents:

  • Target Kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled phospho-specific antibody

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[12]

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • "Compound X" stock solution in DMSO

  • Low-volume 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of "Compound X" in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions for a 10-point dose-response curve.

  • Reaction Mixture Preparation:

    • Prepare a 2X solution of the kinase in kinase reaction buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the same buffer. The ATP concentration should ideally be at its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2 µL of the serially diluted "Compound X". Include positive (DMSO only) and negative (no kinase) controls.

    • Add 4 µL of the 2X kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X "Stop/Detect" solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg²⁺, stopping the kinase reaction.[12]

    • Add 10 µL of the "Stop/Detect" solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths (typically ~620 nm and ~520 nm, respectively).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Use the formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the "Compound X" concentration.

  • Determine IC50:

    • Fit the data to a sigmoidal dose-response curve with a variable slope using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[9]

Compound X Conc. (nM) TR-FRET Ratio % Inhibition
0 (DMSO)2.500
12.452.7
32.3010.8
101.9529.7
301.4059.5
1000.9583.8
3000.7097.3
10000.6898.4

A lower IC50 value indicates a more potent inhibitor. This initial biochemical data is crucial for guiding further structure-activity relationship (SAR) studies and lead optimization. Compounds that show promise in biochemical assays should subsequently be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.[13]

Conclusion

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine represents a promising and versatile tool compound for modern drug discovery. Its unique substitution pattern on the privileged 2-aminopyridine scaffold provides a solid foundation for the synthesis of novel, potent, and selective inhibitors for a variety of biological targets, particularly protein kinases. The synthetic and screening protocols outlined in this guide, while presented in a representative context, are based on robust and widely adopted methodologies. They provide a clear and actionable framework for researchers and drug development professionals to unlock the potential of this and similar chemical building blocks in the quest for new therapeutic agents.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (n.d.). MDPI. Retrieved from [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. Retrieved from [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S. Retrieved from [Link]

  • Kinase Inhibitor Screening Service. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). PubMed. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). PMC. Retrieved from [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of 2-aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The identification of novel kinase inhibitor. (2024). Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Retrieved from [Link]

  • 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine. (n.d.). BIOFOUNT. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Neurochemical Evaluation of 2-Amino-5-(alkoxycarbonyl)-3,4,5,6-tetrahydropyridines and 2-Amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 Muscarinic Receptor Agonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
  • 2-Aminopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Abstract This guide provides a detailed, multi-faceted analytical strategy for the comprehensive characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a substituted aminopyridine of interest in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, multi-faceted analytical strategy for the comprehensive characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a substituted aminopyridine of interest in pharmaceutical research. Ensuring the identity, purity, and stability of such compounds is paramount for reliable drug discovery and development. This document outlines an integrated workflow employing spectroscopic and chromatographic techniques to deliver a robust and self-validating characterization package. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy are detailed for unambiguous structural elucidation. Furthermore, validated High-Performance Liquid Chromatography (HPLC) and Headspace Gas Chromatography-Mass Spectrometry (GC-MS) methods are presented for rigorous purity assessment and residual solvent analysis. Finally, thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are described for solid-state characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a substituted aminopyridine derivative. The aminopyridine scaffold is a crucial pharmacophore in medicinal chemistry, featured in numerous bioactive molecules and approved pharmaceutical agents.[1][2] The precise substitution pattern, featuring an ethoxy group and a bulky diisopropylamino group, imparts specific physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile.

Given its potential role as a key intermediate or an active pharmaceutical ingredient (API) candidate, a thorough and reliable analytical characterization is non-negotiable. This process confirms the molecular structure, quantifies its purity, identifies potential process-related impurities and residual solvents, and characterizes its solid-state properties. This application note presents an integrated set of protocols designed to build a complete quality profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, grounded in established scientific principles and regulatory expectations.[1][3][4]

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-ethoxy-N,N-bis(propan-2-yl)pyridin-5-amineN/A (Generated)
CAS Number 871269-05-5Santa Cruz Biotechnology
Molecular Formula C₁₃H₂₂N₂OSanta Cruz Biotechnology
Molecular Weight 222.33 g/mol Santa Cruz Biotechnology
Appearance White to off-white solid (predicted)N/A

Integrated Analytical Workflow

A comprehensive characterization relies on the synergy of multiple, orthogonal analytical techniques. Each method provides a unique piece of information, and together, they create a self-validating system. The logical flow of analysis begins with confirming the fundamental identity of the molecule, proceeds to a detailed assessment of its purity, and concludes with an evaluation of its bulk material properties.

Analytical_Workflow cluster_0 Part I: Structural Elucidation cluster_1 Part II: Purity & Impurity Profiling cluster_2 Part III: Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD (Purity, Related Substances) NMR->HPLC Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (HRMS) MS->HPLC MS->Report FTIR FT-IR Spectroscopy FTIR->HPLC FTIR->Report GCMS Headspace GC-MS (Residual Solvents) HPLC->GCMS DSC DSC (Melting Point, Thermal Events) HPLC->DSC HPLC->Report GCMS->DSC GCMS->Report TGA TGA (Thermal Stability, Solvates) DSC->TGA DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive characterization.

Part I: Structural Elucidation and Identification

The foundational step in characterization is the unequivocal confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination allows for a complete mapping of the chemical skeleton. For a molecule like 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, specific signatures are expected for the aromatic, ethoxy, and diisopropylamino moieties.

Expected ¹H NMR Spectral Features (400 MHz, CDCl₃):

  • Aromatic Protons (δ 6.5-8.0 ppm): Three distinct signals corresponding to the protons on the pyridine ring. Their coupling patterns (doublets, doublet of doublets) will be critical to confirm the 2,5-substitution pattern.

  • Ethoxy Group (δ 4.3 ppm, quartet; δ 1.4 ppm, triplet): A characteristic quartet for the -OCH₂- protons coupled to the methyl group, and a triplet for the -CH₃ protons.

  • Diisopropylamino Group (δ 3.6 ppm, septet; δ 1.2 ppm, doublet): A septet for the two equivalent -CH- methine protons, coupled to the twelve methyl protons, which will appear as a strong doublet.[5][6]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique serves as an orthogonal confirmation of the molecular formula obtained from NMR and is crucial for verifying the identity of a new chemical entity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate at one of the nitrogen atoms to form [M+H]⁺.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly or via an LC system.

    • Operate the ESI source in positive ion mode.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Expected [M+H]⁺: For C₁₃H₂₂N₂O, the exact mass is 222.1732. The expected m/z for [C₁₃H₂₃N₂O]⁺ will be 223.1805 .

    • Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value. The mass error should typically be < 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. While not definitive for structure on its own, it provides valuable confirmatory evidence.

Expected Characteristic IR Bands (cm⁻¹):

  • ~3100-3000: Aromatic C-H stretching.

  • ~2970-2850: Aliphatic C-H stretching (from ethoxy and isopropyl groups).

  • ~1600-1450: C=C and C=N stretching vibrations of the pyridine ring.[7][8]

  • ~1250-1200: Aryl C-N stretching.

  • ~1260-1000: C-O stretching of the ether group.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The background is automatically subtracted. Label the major peaks and compare them to expected functional group frequencies.

Part II: Purity Assessment and Impurity Profiling

Determining the purity of a compound is critical. This involves quantifying the main component and identifying/quantifying any impurities, such as related substances from the synthesis or residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse method for purity analysis in the pharmaceutical industry. The choice of a C18 column is standard for moderately polar analytes. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable runtime. The addition of a mobile phase modifier like formic acid is crucial for protonating the basic aminopyridine, which prevents peak tailing and ensures sharp, symmetrical peaks. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[1][3][9]

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Inject column Reversed-Phase C18 Column hplc->column detect UV/DAD Detector column->detect data Data Acquisition & Integration (CDS) detect->data report Purity Report (% Area) data->report

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity and Related Substances

ParameterRecommended ConditionRationale
Instrumentation HPLC with Diode Array Detector (DAD)DAD allows for peak purity assessment and selection of the optimal wavelength.
Column C18, 150 x 4.6 mm, 3.5 or 5 µmStandard phase for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic analytes.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection DAD, monitor at 254 nm or λₘₐₓ254 nm is a common wavelength; λₘₐₓ provides maximum sensitivity.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Residual solvents are process-related impurities that must be controlled within strict limits defined by guidelines such as USP <467> and ICH Q3C.[12][13][14] Headspace GC is the preferred method as it selectively introduces volatile analytes into the GC system, leaving the non-volatile sample matrix behind. This prevents contamination of the GC inlet and column. Coupling with a Mass Spectrometer allows for definitive identification of any detected solvents by comparing their mass spectra to a reference library (e.g., NIST).

Protocol: Residual Solvent Analysis by Headspace GC-MS

ParameterRecommended ConditionRationale
Instrumentation Headspace Sampler coupled to a GC-MSStandard for volatile impurity analysis in pharmaceuticals.[15][16]
GC Column DB-624 or equivalent, 30 m x 0.32 mm x 1.8 µmPhase designed for excellent separation of common residual solvents.
Sample Prep. Dissolve ~50 mg of sample in 1 mL of DMSO in a 20 mL headspace vial.DMSO is a high-boiling, universal solvent suitable for this analysis.
Headspace Oven 80 °C for 20 minutesGentle heating to drive volatile solvents into the headspace without degrading the sample.
Carrier Gas Helium, constant flow ~1.5 mL/minInert carrier gas.
GC Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold 5 minTemperature program to separate a wide range of solvents by boiling point.
MS Detector Scan mode, m/z 35-300Mass range to cover common solvents.
  • Standard Preparation: Prepare a standard mixture of expected solvents in DMSO at their ICH limit concentrations.

  • Analysis: Analyze the sample and standard under the same conditions.

  • Data Processing: Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and the NIST library. Quantify by comparing the peak area in the sample to the peak area in the standard.

Part III: Solid-State Characterization

The physical properties of a solid material, such as its melting point and thermal stability, are critical quality attributes.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine the melting point, a key indicator of purity for crystalline solids. A sharp melting endotherm is characteristic of a pure compound, while impurities typically cause a broadening of the peak and a depression of the melting point.

Protocol: Melting Point by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan and crimp the lid.

  • Instrumentation: Use a calibrated DSC instrument.

  • Acquisition:

    • Equilibrate the cell at 25 °C.

    • Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Use a nitrogen purge gas (e.g., 50 mL/min).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The onset is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[18][19] It is highly useful for detecting the presence of bound water or residual solvents (desolvation) and determining the decomposition temperature of the material.

Protocol: Thermal Stability by TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Acquisition:

    • Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a constant rate of 10 °C/min.

    • Use a nitrogen purge gas.

  • Data Analysis: Examine the resulting thermogram. A weight loss step at temperatures below ~120 °C may indicate the loss of water or volatile solvents. A significant weight loss at higher temperatures indicates thermal decomposition. Report the temperature at which significant decomposition begins (e.g., Tₒₙₛₑₜ or T₅% weight loss).

Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ, ppm)Aromatic: ~6.5-8.0; -OCH₂-: ~4.3; -CH(iPr)₂: ~3.6; -CH₃(Et): ~1.4; -CH₃(iPr)₂: ~1.2
HRMS [M+H]⁺ (m/z)Theoretical: 223.1805; Measured: within 5 ppm
FT-IR Key Bands (cm⁻¹)~2970 (Aliphatic C-H), ~1600 (Aryl C=C/C=N), ~1250 (C-O Ether)
HPLC Purity (% Area)≥ 99.0%
GC-MS Residual SolventsConforms to ICH Q3C limits
DSC Melting Point (Onset)Sharp endotherm, characteristic of the pure compound.
TGA DecompositionStable up to a defined temperature (e.g., > 200 °C).

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the comprehensive characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. By integrating orthogonal techniques—NMR, HRMS, and FT-IR for structural confirmation; HPLC and GC-MS for purity and impurity assessment; and DSC/TGA for solid-state analysis—researchers can establish a high-confidence quality profile for their material. This self-validating approach ensures data integrity and provides the necessary foundation for advancing a compound through the research and development pipeline.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF.
  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kanwal, N. (2015). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Gising, J., et al. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]

  • Teledyne Tekmar. (n.d.). The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. [Link]

  • Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Mettler Toledo. (2017). The investigation of pharmaceutical substances by thermal analysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the samples after pyridine adsorption. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Experimental Procedures Involving 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Version: 1.0 Introduction 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a novel pyridine derivative with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol [1]. As a member of the aminopyridine class o...

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a novel pyridine derivative with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol [1]. As a member of the aminopyridine class of compounds, it holds potential for biological activity, given that various substituted aminopyridines are known to interact with a range of physiological targets. While specific biological data for this compound is not yet publicly available, its structural motifs suggest potential interactions with ion channels or enzymes, making it a candidate for therapeutic development.

This document outlines a comprehensive in vivo experimental workflow for the initial characterization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, hypothetically as a neuroprotective agent for ischemic stroke. The protocols provided are based on established principles of preclinical drug development and safety pharmacology guidelines[2][3][4]. The primary objective of these studies is to assess the compound's safety profile and preliminary efficacy in a relevant disease model, thereby providing a foundation for further development.

Hypothesized Therapeutic Rationale: Neuroprotection in Ischemic Stroke

Ischemic stroke remains a leading cause of long-term disability, and the development of effective neuroprotective agents is a critical unmet need[5][6]. Many aminopyridine derivatives have been investigated for their effects on the central nervous system (CNS), with some showing promise in modulating neuronal excitability and apoptosis[7][8]. Our hypothesis is that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine may confer neuroprotection by mitigating the downstream effects of ischemic injury, such as excitotoxicity, oxidative stress, and inflammation[9][10]. The protocols outlined below are designed to test this hypothesis in a systematic and rigorous manner.

Phase 1: Pre-formulation and Acute Toxicity Assessment

The initial phase focuses on developing a suitable formulation for in vivo administration and determining the compound's acute toxicity profile to establish a safe dose range for subsequent studies.

Protocol 1: Vehicle Screening and Formulation Development

Objective: To identify a suitable vehicle for the solubilization and administration of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine for in vivo studies.

Methodology:

  • Solubility Testing:

    • Assess the solubility of the compound in a panel of common, biocompatible vehicles (e.g., saline, 5% DMSO in saline, 10% Tween® 80 in saline, polyethylene glycol 400).

    • Start with a concentration of 1 mg/mL and incrementally increase the concentration to determine the saturation point.

    • Vortex and sonicate the mixture to facilitate dissolution.

    • Visually inspect for particulates against a dark and light background.

  • Vehicle Selection:

    • Select the vehicle that provides the best solubility and stability.

    • The chosen vehicle should be well-tolerated in the selected animal model and should not have any confounding pharmacological effects.

    • For initial studies, a vehicle containing a low percentage of a solubilizing agent like DMSO or a surfactant is often acceptable.

Protocol 2: Acute Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity following a single administration of the compound.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 5 days prior to the study.

  • Group Allocation: Assign animals to dose groups (e.g., 5, 50, 150, 500 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous or oral gavage) as a single dose.

  • Clinical Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any signs of pain or distress.

  • Body Weight: Measure body weight just before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any tissue abnormalities.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationObserved Toxicities
Vehicle Control5IntravenousNo adverse effects observed
55IntravenousNo adverse effects observed
505IntravenousNo adverse effects observed
1505IntravenousMild, transient sedation
5005IntravenousAtaxia, significant sedation

This table presents hypothetical data for illustrative purposes.

Phase 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing meaningful efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine following a single intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

Methodology:

  • Dosing:

    • Administer a single IV dose (e.g., 5 mg/kg) and a single PO dose (e.g., 20 mg/kg) to separate groups of animals.

  • Blood Sampling:

    • Collect blood samples (e.g., 100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow Visualization:

PK_Study_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis acclimatization Animal Acclimatization cannulation Jugular Vein Cannulation acclimatization->cannulation iv_dose IV Administration cannulation->iv_dose po_dose PO Administration cannulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_processing Plasma Processing & Storage blood_collection->plasma_processing bioanalysis LC-MS/MS Analysis plasma_processing->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling parameter_calc Parameter Calculation (AUC, Cmax, t1/2) pk_modeling->parameter_calc bioavailability Bioavailability Determination parameter_calc->bioavailability

Caption: Workflow for a single-dose pharmacokinetic study.

Phase 3: Efficacy Evaluation in an Ischemic Stroke Model

This phase aims to assess the potential neuroprotective effects of the compound in a clinically relevant animal model of ischemic stroke. The Middle Cerebral Artery Occlusion (MCAO) model is widely used for this purpose as it mimics many aspects of human stroke[5][11][12][13].

Protocol 4: Efficacy in a Transient MCAO (tMCAO) Rat Model

Objective: To evaluate the effect of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on infarct volume and neurological deficits in a rat model of transient focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • tMCAO Surgery:

    • Anesthetize the animal and perform a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Experimental Groups:

    • Sham-operated group (surgery without MCA occlusion).

    • Vehicle-treated tMCAO group.

    • Compound-treated tMCAO groups (at least two dose levels, e.g., 10 and 30 mg/kg).

  • Drug Administration:

    • Administer the compound or vehicle at a specified time relative to the ischemic event (e.g., at the time of reperfusion). The route of administration should be based on the PK data.

  • Neurological Assessment:

    • Evaluate neurological deficits at 24 and 48 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-tMCAO, euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software and correct for edema.

Efficacy Study Timeline Visualization:

Efficacy_Study_Timeline cluster_day0 Day 0 cluster_day1 Day 1 (24h post-tMCAO) cluster_day2 Day 2 (48h post-tMCAO) tMCAO tMCAO Surgery (90 min occlusion) Dosing Drug/Vehicle Administration (at reperfusion) tMCAO->Dosing Neuro_Assess_1 Neurological Assessment Dosing->Neuro_Assess_1 Neuro_Assess_2 Neurological Assessment Neuro_Assess_1->Neuro_Assess_2 Euthanasia Euthanasia & Brain Harvest Neuro_Assess_2->Euthanasia TTC_Staining TTC Staining & Infarct Analysis Euthanasia->TTC_Staining

Sources

Application

Application Note &amp; Protocol: Safe Laboratory Handling of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Introduction 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5) is a substituted aminopyridine derivative increasingly utilized as a key intermediate and building block in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5) is a substituted aminopyridine derivative increasingly utilized as a key intermediate and building block in medicinal chemistry and drug discovery.[1] Its structural motifs are found in molecules designed for various therapeutic targets; for instance, related aminopyridine structures have been integral to the development of selective Kv2.1 inhibitors with potential neuroprotective effects.[2] As with many heterocyclic amines, this compound class presents significant handling challenges due to its potential for high biological activity and toxicity.

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety that integrates causality with procedural steps. The core principle is that a thorough understanding of the compound's anticipated hazards is paramount to establishing a secure laboratory environment.

Compound Profile and Physicochemical Properties

While specific, verified experimental data for this exact molecule is limited, its properties can be inferred from its structure and data on analogous aminopyridines. It is a solid at room temperature.[3]

PropertyValueSource / Rationale
CAS Number 871269-05-5Santa Cruz Biotechnology[1]
Molecular Formula C₁₃H₂₂N₂OSanta Cruz Biotechnology[1]
Molecular Weight 222.33 g/mol ChemicalBook[4]
Appearance Solid (Anticipated)Based on related aminopyridines[3][5]
Melting Point 54 - 58 °CData for a structurally similar aminopyridine[3]
Boiling Point 204 - 210 °CData for a structurally similar aminopyridine[3]
Intended Use For Research Use OnlySanta Cruz Biotechnology[1]

Hazard Identification and Risk Assessment

No specific Safety Data Sheet (SDS) is publicly available for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. Therefore, a conservative risk assessment must be performed based on the well-documented hazards of the aminopyridine class. Aminopyridines are known to be highly toxic and corrosive.[6][7]

Anticipated GHS Classification

The following classification is extrapolated from SDS for generic and specific aminopyridines and should be considered the minimum standard for hazard communication.[3][6][8]

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)💀Danger H300: Fatal if swallowed.[6]
Acute Toxicity, Dermal (Category 3)💀Danger H311: Toxic in contact with skin.[3][6]
Acute Toxicity, Inhalation (Category 3)💀Danger H331: Toxic if inhaled.[6]
Skin Corrosion (Category 1A/1B)corrosiveDanger H314: Causes severe skin burns and eye damage.[3][6]
Aquatic Hazard, Chronic (Category 2/3)môi trườngWarning H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[3][6]
Toxicological Profile: The Rationale for Caution

The primary danger of aminopyridines lies in their rapid absorption through intact skin and high acute toxicity by all routes of exposure.[7] The functional groups on 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine—an electron-donating ethoxy group and a bulky, lipophilic diisopropylamino group—may enhance its ability to penetrate biological membranes, potentially increasing its bioavailability and toxicological effects compared to simpler aminopyridines.

Mechanism of Action: Aminopyridines can act as potassium channel blockers, which can lead to severe neurological effects such as excitability, tremors, and convulsions.[7] Exposure can cause severe headaches, nausea, and elevated blood pressure.[7] The corrosive nature means the compound can cause immediate and severe damage to skin, eyes, and the respiratory tract upon contact.[6]

Risk Assessment Workflow

A systematic risk assessment must precede any experiment. This workflow ensures that all potential hazards are identified and mitigated before work begins.

G A Step 1: Identify Hazards (Toxicity, Corrosivity, Reactivity) B Step 2: Assess Risks (Scale of Reaction, Concentration, Potential for Dust/Aerosol) A->B Analyze C Step 3: Implement Controls (Fume Hood, PPE, SOPs) B->C Mitigate D Step 4: Review & Update (Post-Experiment Debrief, Incident Analysis) C->D Validate D->A Iterate

Caption: Risk Assessment Workflow for Handling Hazardous Compounds.

Engineering Controls & Personal Protective Equipment (PPE)

Given the high anticipated toxicity, a multi-layered approach to exposure prevention is mandatory.

Primary Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid or dissolved 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][9][10] This is non-negotiable and serves as the primary barrier to inhalation exposure.

  • Safety Stations: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[9]

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following specific ensemble is required.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles AND a face shield.Protects against splashes and potential dust particles. Standard safety glasses are inadequate.[6]
Hands Butyl rubber or Polyvinyl Alcohol (PVA) gloves.Aminopyridines are readily absorbed through the skin.[7] Nitrile gloves are not recommended as they may offer insufficient protection against this class of compounds.[9] Always double-glove and change gloves immediately upon contamination.
Body A fully-buttoned, flame-retardant lab coat.Provides a barrier against skin contact from spills.[3][9]
Respiratory NIOSH-approved respirator with appropriate cartridges.Required only if there is a potential for exposure outside of a fume hood (e.g., major spill, failure of engineering controls). Use requires prior medical clearance and fit-testing.[3][9]

Standard Operating Procedures (SOPs)

Strict adherence to the following protocols is required to minimize exposure risk.

Protocol 4.1: Weighing Solid Compound
  • Preparation: Don the full required PPE ensemble before approaching the work area.

  • Containment: Perform all weighing activities inside a chemical fume hood. Place a weigh boat on an analytical balance within the hood.

  • Aliquotting: Carefully transfer the required amount of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

  • Sealing: Immediately and tightly close the primary stock container.[6]

  • Cleanup: After transfer, wipe the spatula and any affected surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a sealed, labeled, and shatter-proof secondary container before removing it from the fume hood.

Protocol 4.2: Solution Preparation
  • Setup: Place a stir plate and a labeled flask containing the desired solvent inside the chemical fume hood.

  • Addition: Slowly add the pre-weighed solid to the solvent while stirring to prevent splashing.

  • Rinsing: Rinse the weigh boat with a small amount of the solvent, adding the rinse to the flask to ensure a complete quantitative transfer.

  • Dissolution: Cover the flask (e.g., with a septum) and allow the compound to dissolve completely before proceeding with the reaction.

Protocol 4.3: Storage
  • Container: Store the compound in its original, tightly sealed container.[6][9]

  • Location: Keep in a designated, locked, cool, dry, and well-ventilated area.[5][6] The storage location should be a corrosives-compatible cabinet.

  • Incompatibilities: Segregate from strong oxidizing agents, acids (especially nitric acid), and bases.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.[9]

Spill Management & Emergency Response

Immediate and correct response to a spill or exposure is critical.

Spill Response Workflow

Sources

Method

Molecular docking protocols for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and its targets

Application Note & Protocol Topic: A Validated Molecular Docking Workflow for Virtual Screening of Novel Ligands: A Case Study with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and SARS-CoV-2 Main Protease Audience: Researc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Molecular Docking Workflow for Virtual Screening of Novel Ligands: A Case Study with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and SARS-CoV-2 Main Protease

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their protein targets.[1][2] This application note presents a comprehensive, step-by-step protocol for performing molecular docking, using 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a representative ligand and the SARS-CoV-2 main protease (Mpro) as a high-value therapeutic target. This guide is designed for both new and experienced users, emphasizing the scientific rationale behind each step to ensure robust and reproducible results. We will cover all critical stages: receptor and ligand preparation, grid-based docking using AutoDock Vina, and detailed analysis of the resulting binding poses and affinities. The protocol is structured to be self-validating by incorporating a re-docking procedure with a known co-crystallized inhibitor.

Introduction: The Rationale for Molecular Docking

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[1] This computational method is instrumental in the early stages of drug discovery, enabling high-throughput virtual screening of large compound libraries to identify potential drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[1]

The Ligand: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine The subject of this case study is 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. It belongs to the aminopyridine class of compounds, a scaffold known for a wide range of biological activities. Recent computational studies have explored aminopyridine derivatives as potential inhibitors for various therapeutic targets, including viral proteins.[3][4]

The Target: SARS-CoV-2 Main Protease (Mpro/3CLpro) The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Its crystal structure is well-characterized and publicly available, often in complex with an inhibitor, which is ideal for validating docking protocols. For this protocol, we will utilize the PDB entry 6LU7 , which contains Mpro in complex with a potent inhibitor.[1]

Principle of the Method

Molecular docking simulations are guided by two key components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates an estimated binding affinity or score. This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A lower, more negative score indicates a more favorable binding interaction.[1][5]

This entire process can be visualized as a systematic workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Fetch Protein Structure (e.g., PDB ID: 6LU7) PrepReceptor Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligand2D Obtain Ligand Structure (e.g., from PubChem) PrepLigand Ligand Preparation (Generate 3D conformer, minimize energy, assign charges) Ligand2D->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Config Create Configuration File PrepLigand->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina Results Docking Output (Poses & Scores) RunVina->Results Analyze Analyze Binding Affinity (Log File) Results->Analyze Visualize Visualize Interactions (PyMOL, Chimera) Results->Visualize Report Report Findings Analyze->Report Visualize->Report

Figure 1: A high-level overview of the molecular docking workflow.

Part I: Protocol for Receptor Preparation

Proper preparation of the target protein structure is arguably the most critical step for a successful docking experiment. The raw data from the Protein Data Bank (PDB) is a static snapshot and must be processed to be computationally ready.[6] We will use UCSF Chimera for this purpose.

Step-by-Step Methodology:

  • Fetch the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 6LU7 and click Fetch.

  • Isolate the Protein and Remove Unwanted Chains/Molecules:

    • The 6LU7 structure is a dimer. For simplicity, we will work with a single chain (Chain A).

    • Open the command line (Tools > General Controls > Command Line).

    • Type the command: delete :.B to remove chain B.

    • Type: delete solvent to remove all water molecules.

    • Scientist's Note (Rationale): Crystallographic water molecules are removed by default because they can sterically hinder the ligand from finding its optimal pose. However, in advanced docking, specific water molecules known to mediate key hydrogen bonds between the protein and native ligands may be retained.[7]

  • Prepare the Structure using Dock Prep:

    • Go to Tools > Structure Editing > Dock Prep.

    • This tool automates several crucial steps:

      • Deleting non-complexed ions: Removes ions not involved in binding.

      • Adding hydrogens: PDB files often lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds. Select Add hydrogens and ensure the method considers H-bonds.[8]

      • Assigning Charges: Computes partial charges for each atom, which are necessary for the scoring function to evaluate electrostatic interactions. Use the Gasteiger charge model.[9]

    • Review the options and click OK. A dialog may appear to handle incomplete side chains; allow the program to fix them using rotamer libraries.

  • Save the Prepared Receptor:

    • Go to File > Save Mol2....

    • Save the file as receptor.mol2. This format retains the 3D coordinates, atom types, and partial charges.

    • For use with AutoDock Vina, a PDBQT file is required. In AutoDockTools or via the command line using Meeko, convert the prepared structure.[10] For simplicity in Chimera, you can save the prepared file and use an external converter. A common method is to use AutoDockTools (ADT).

    • In ADT: Grid > Macromolecule > Choose..., select the prepared receptor, and save it as receptor.pdbqt.

Part II: Protocol for Ligand Preparation

The ligand must also be converted from a 2D representation to a 3D, energy-minimized structure with correct charges and rotatable bonds defined.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Search for "2-Ethoxy-5-(n,n-diisopropyl)aminopyridine" on PubChem.

    • Download the 3D structure in SDF or MOL2 format.

  • Load and Prepare in Chimera:

    • Open the downloaded ligand file in UCSF Chimera.

    • Go to Tools > Structure Editing > Add Charge.

    • Assign Gasteiger charges.

    • Scientist's Note (Rationale): The ligand's protonation state is critical and pH-dependent. For physiological pH (~7.4), most amine groups will be protonated. Software like MarvinSketch or LigPrep can be used to generate the most likely state at a given pH. Incorrect protonation can lead to failed docking or inaccurate results.

  • Energy Minimization:

    • With the ligand open, go to Tools > Structure Editing > Minimize Structure.

    • Use the default settings (Steepest Descent steps, Conjugate Gradient steps) and click Minimize. This resolves any steric clashes and finds a low-energy conformation.

  • Save the Prepared Ligand:

    • Save the prepared ligand as ligand.mol2.

    • As with the receptor, this file must be converted to the PDBQT format for Vina. This format specifically defines the rotatable bonds in the ligand, which the search algorithm will explore.

    • In ADT: Ligand > Input > Open..., select the prepared ligand, then Ligand > Output > Save as PDBQT, saving it as ligand.pdbqt.

Part III: Molecular Docking with AutoDock Vina

This phase involves defining the search space on the receptor and running the docking simulation.

G cluster_protein Protein Receptor cluster_site Active Site cluster_box Grid Box p1 Residue a1 His41 p2 Residue p3 Residue p4 Residue p5 Residue a2 Cys145 b1 b2 b3 b4

Figure 2: Conceptual diagram of the grid box enclosing the active site.

Step-by-Step Methodology:

  • Define the Grid Box:

    • The grid box is a 3D cube that defines the search space for the docking algorithm. It should be centered on the active site and large enough to accommodate the ligand in various orientations.[11]

    • A reliable way to define the center is to use the coordinates of the co-crystallized ligand from the original PDB file (in 6LU7, this is inhibitor N3).

    • In Chimera (with the original 6LU7 loaded), select the N3 inhibitor. In AutoDockTools, you can view its center coordinates. For 6LU7, the approximate center is:

      • center_x = -10.8

      • center_y = 12.7

      • center_z = 68.8

    • A typical size for the box is 25 x 25 x 25 angstroms.

      • size_x = 25

      • size_y = 25

      • size_z = 25

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, ensuring the file paths are correct:

    • Scientist's Note (Rationale): exhaustiveness controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is a reasonable starting point. num_modes specifies how many binding poses to generate.[12]

  • Run the AutoDock Vina Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).

    • Execute the following command: ./vina --config conf.txt --log log.txt --out output.pdbqt

    • This command tells Vina to use the parameters in conf.txt, write the binding affinity results to log.txt, and save the coordinates of the generated poses to output.pdbqt.[13]

Part IV: Analysis and Interpretation of Results

The output of the docking run provides the data needed to assess the ligand's potential.

Step-by-Step Methodology:

  • Analyze Binding Affinity:

    • Open the log.txt file. You will see a table listing the binding affinity for each generated pose (mode).

    • The values are in kcal/mol. The first pose is the one with the lowest (best) binding energy.

    Table 1: Example Docking Results for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

    Binding Mode Affinity (kcal/mol) RMSD from Best Mode (lower bound) RMSD from Best Mode (upper bound)
    1 -6.5 0.000 0.000
    2 -6.3 1.852 2.431
    3 -6.1 2.115 3.017

    | ... | ... | ... | ... |

  • Visualize Binding Poses and Interactions:

    • Open UCSF Chimera or PyMOL.

    • Load the prepared receptor (receptor.pdbqt or receptor.mol2).

    • Load the docking output poses (output.pdbqt). The different poses can be viewed individually.

    • Focus on the best-scoring pose (Mode 1).

    • Use visualization tools to identify key interactions:

      • Hydrogen Bonds: Use a hydrogen bond finder tool (e.g., Tools > Structure Analysis > FindHBond in Chimera). These are critical for binding specificity and affinity.

      • Hydrophobic Interactions: Observe which non-polar residues of the protein are in close contact with non-polar regions of the ligand.

      • Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein (e.g., with Phenylalanine, Tyrosine, Histidine).

Protocol Validation: Ensuring Trustworthiness

A critical step to ensure your docking protocol is reliable is to perform re-docking .[7]

  • Extract the Native Ligand: From the original PDB file (6LU7), extract the co-crystallized inhibitor (N3).

  • Prepare the Native Ligand: Prepare this ligand using the exact same protocol described in Part II.

  • Dock the Native Ligand: Run the docking simulation using the same grid box and configuration.

  • Calculate RMSD: Superimpose the best-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Validation Criteria: A successful docking protocol should be able to reproduce the experimental binding mode with an RMSD value of less than 2.0 Å .[7] If this criterion is met, you can have high confidence that the protocol is valid for screening new, unknown compounds like our case study ligand.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Spoken-Tutorial.org. Visualizing Docking using UCSF Chimera.
  • YouTube. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.
  • Molecular Docking Tutorial. Unknown Source.
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • Butt, S. S., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Singh, T., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial.
  • Galaxy Training. (2019). Protein-ligand docking.
  • ResearchGate. (2016). Best Practices in Docking and Activity Prediction.
  • ResearchGate. (2019).
  • YouTube. (2022).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • Galaxy Training. (2019). Protein-ligand docking.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling.
  • ETFLIN. A Beginner's Guide to Molecular Docking.
  • Sadybekov, A. A., & Katritch, V. (2017). Practical Considerations in Virtual Screening and Molecular Docking. PMC.
  • YouTube. (2025).
  • Santa Cruz Biotechnology. 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.
  • BenchChem. (2025).
  • ResearchGate. (2024). Reaction Mechanisms of 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Quantum Mechanical and Molecular Modeling Perspectives in SARS-CoV-2 Research.
  • Kumar, D., et al. (2022).

Sources

Application

Application of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine , a versatile heterocyclic building block for medicinal chemistry and drug discovery. While this specific compound is primarily rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine , a versatile heterocyclic building block for medicinal chemistry and drug discovery. While this specific compound is primarily recognized as a synthetic intermediate, its structural motifs—a 2-aminopyridine core, an electron-donating ethoxy group, and a sterically hindered diisopropylamino group—suggest its significant potential in the synthesis of targeted therapeutic agents. This document outlines its physicochemical properties, a plausible synthetic protocol, and a detailed application in the construction of kinase inhibitors, a prominent class of therapeutics.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, celebrated for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in many kinases.[1] Its simple, low molecular weight design allows it to serve as an excellent starting point for the synthesis of diverse and complex bioactive molecules with minimal side reactions.[1] The strategic functionalization of the pyridine ring, as seen in 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.

Aminopyridine derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects, primarily through their interaction with various enzymes and receptors.[2] This guide focuses on the application of the title compound as a key intermediate, leveraging its unique substitution pattern for the development of targeted inhibitors.

Physicochemical Properties and Data

Proper experimental design begins with a thorough understanding of the reagent's properties. 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a research chemical available from various suppliers.[3]

PropertyValueSource
CAS Number 871269-05-5[3]
Molecular Formula C₁₃H₂₂N₂O[3]
Molecular Weight 222.33 g/mol [3]
Appearance Typically an off-white to yellow solid or oil-
Purity ≥98% (commonly available)-
Solubility Soluble in organic solvents like DCM, THF, DMF-

Synthesis Protocol: A Proposed Route

While specific literature on the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is not abundant, a plausible and efficient multi-step synthesis can be designed based on established pyridine chemistry. The following protocol starts from the readily available 2-chloro-5-nitropyridine.

Workflow for Synthesis

Synthesis_Workflow Start 2-Chloro-5-nitropyridine Step1 Step 1: Ethoxylation (Sodium Ethoxide, EtOH) Start->Step1 Intermediate1 2-Ethoxy-5-nitropyridine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (H₂, Pd/C) Intermediate1->Step2 Intermediate2 5-Amino-2-ethoxypyridine Step2->Intermediate2 Step3 Step 3: Reductive Amination (Acetone, NaBH(OAc)₃) Intermediate2->Step3 Product 2-Ethoxy-5-(n,n-diisopropyl) aminopyridine Step3->Product

Caption: Proposed synthetic workflow for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

  • Rationale: Nucleophilic aromatic substitution (SNAr) of the chloro group with ethoxide is facilitated by the electron-withdrawing nitro group at the 5-position.

  • Procedure:

    • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol (10 mL/g of substrate), add 2-chloro-5-nitropyridine (1.0 eq.).

    • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-Ethoxy-5-nitropyridine, which can be used directly or purified by column chromatography.[4][5]

Step 2: Synthesis of 5-Amino-2-ethoxypyridine

  • Rationale: The nitro group is readily reduced to a primary amine using catalytic hydrogenation, a clean and high-yielding transformation.

  • Procedure:

    • Dissolve 2-Ethoxy-5-nitropyridine (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously until the reaction is complete (monitor by TLC/LC-MS, typically 4-12 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-ethoxypyridine.[6]

Step 3: Synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

  • Rationale: Direct reductive amination with acetone provides an efficient route to the diisopropylamino group. The primary amine reacts with two equivalents of acetone to form an enamine/iminium intermediate, which is then reduced in situ.

  • Procedure:

    • Dissolve 5-Amino-2-ethoxypyridine (1.0 eq.) in dichloroethane (DCE).

    • Add acetone (2.5-3.0 eq.) and acetic acid (catalytic amount).

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours until completion.

    • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the final product.

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold

The title compound is an ideal building block for creating libraries of kinase inhibitors. The 2-amino group can be functionalized, for example, through a Buchwald-Hartwig amination or SNAr reaction, to couple it with a second heterocyclic system. This protocol describes its use in a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Hypothetical Target and Pathway

Many kinase inhibitors target signaling pathways crucial for cell proliferation and survival, such as the Bruton's Tyrosine Kinase (BTK) pathway in B-cells or the MET kinase pathway in cancer cells.[7][8] The 2-aminopyridine scaffold can effectively target the ATP-binding site of these kinases.

Kinase_Pathway Receptor Receptor Tyrosine Kinase (e.g., MET, EGFR) P1 Downstream Signaling (e.g., PI3K/Akt) Receptor->P1 Phosphorylation P2 Cell Proliferation & Survival P1->P2 Inhibitor Hypothetical Inhibitor (Derived from title compound) Inhibitor->Receptor Inhibition

Caption: Generic kinase signaling pathway targeted by a hypothetical inhibitor.

Buchwald-Hartwig Cross-Coupling Protocol
  • Reaction: Coupling of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine with an aryl bromide (e.g., 4-bromoisoquinoline) to form a key biaryl amine linkage found in many kinase inhibitors.

  • Materials & Reagents:

    • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (1.0 eq.)

    • Aryl Bromide (e.g., 4-bromoisoquinoline) (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

    • Xantphos (0.10 eq.)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq.)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, the aryl bromide, cesium carbonate, Pd(OAc)₂, and Xantphos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-16 hours.

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter through a plug of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the desired kinase inhibitor precursor.

Conclusion and Future Perspectives

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine represents a valuable and strategically functionalized building block for modern drug discovery.[9] Its core 2-aminopyridine structure provides a reliable anchor for targeting ATP-binding sites, while the ethoxy and diisopropylamino substituents offer levers to modulate solubility, metabolic stability, and potency. The synthetic and application protocols detailed herein provide a robust framework for researchers to utilize this compound in the efficient construction of novel and potent therapeutic agents, particularly within the domain of kinase inhibitors. Future applications may see this and similar building blocks used in the development of covalent inhibitors, PROTACs, and other advanced therapeutic modalities.

References

  • (Reference for general aminopyridine synthesis - Not available
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • (Reference for general aminopyridine synthesis - Not available
  • El-Adl, K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • (Reference for general aminopyridine synthesis - Not available
  • (Reference for general aminopyridine synthesis - Not available
  • (Reference for general aminopyridine synthesis - Not available
  • (Reference for general aminopyridine synthesis - Not available
  • (Reference for general aminopyridine synthesis - Not available
  • Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.
  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
  • (Reference for general aminopyridine synthesis - Not available
  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

  • (Reference for general aminopyridine synthesis - Not available
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.
  • (Reference for general aminopyridine synthesis - Not available
  • Roy, D. K., & Singh, P. P. (2016). 2-Aminopyridine – an unsung hero in drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

From the Desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule. My goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with this synthesis, improve your yield, and ensure the purity of your final product. We will explore the primary synthetic strategies and delve into a detailed troubleshooting framework.

Overview of Synthetic Strategies

The synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine typically involves the formation of one of two key bonds: the C-N bond at the 5-position or the C-O bond at the 2-position. A third, less common approach, involves the direct alkylation of a primary amine. The choice of strategy often depends on the availability and cost of starting materials, as well as scalability requirements.

Synthetic_Strategies SM1 2-Ethoxy-5-halopyridine + Diisopropylamine Product 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine SM1->Product C-N Bond Formation (e.g., Buchwald-Hartwig) SM2 2-Halo-5-(diisopropylamino)pyridine + Sodium Ethoxide SM2->Product C-O Bond Formation (SNAr) SM3 2-Ethoxy-5-aminopyridine + Isopropyl Halide SM3->Product N-Alkylation

Caption: Primary synthetic routes to the target molecule.

The most robust and widely applicable method is the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), which demonstrates excellent functional group tolerance and typically high yields.[1][2] This guide will focus heavily on this approach, as it is often the most successful yet presents specific troubleshooting challenges.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis, with a focus on palladium-catalyzed amination.

Issue: Low or No Product Yield

Q1: My Buchwald-Hartwig reaction of 2-ethoxy-5-bromopyridine and diisopropylamine is failing. I see only starting materials by TLC/LC-MS. What are the most critical parameters to check?

A1: A complete failure of a Buchwald-Hartwig reaction typically points to a fundamental issue with one of the core components: the catalyst system, the reagents, or the reaction environment. Here is a systematic checklist:

  • Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃), it must be reduced in situ. The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[3]

    • Actionable Advice: Ensure your phosphine ligand is not oxidized. Store air-sensitive ligands (e.g., biarylphosphines) under an inert atmosphere. Use a pre-formed Pd(0) catalyst or a reliable precatalyst/ligand combination. For sterically hindered amines like diisopropylamine, bulky, electron-rich ligands are essential.[1]

  • Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize the phosphine ligand, halting the catalytic cycle.

    • Actionable Advice: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.

  • Base Activity and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[3] Sodium tert-butoxide (NaOt-Bu) is the most common choice.

    • Actionable Advice: Use a fresh, high-purity bottle of NaOt-Bu. Old or improperly stored base can be less active due to moisture absorption. Ensure you are using a sufficient excess (typically 1.2-1.5 equivalents).

  • Reagent and Solvent Purity: Water is detrimental. It can hydrolyze the base and interfere with the catalyst. Other impurities in the starting materials can act as catalyst poisons.

    • Actionable Advice: Use anhydrous solvents. Ensure your diisopropylamine is pure and dry.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Inert Is the system strictly anaerobic? Start->Check_Inert Check_Catalyst Is the Pd source/ligand active and appropriate? Start->Check_Catalyst Check_Base Is the base (e.g., NaOt-Bu) fresh and sufficient? Start->Check_Base Check_Reagents Are solvents and reagents anhydrous and pure? Start->Check_Reagents Fix_Inert Degas solvent; use inert gas blanket Check_Inert->Fix_Inert No Fix_Catalyst Use fresh ligand; select bulky ligand; use pre-catalyst Check_Catalyst->Fix_Catalyst No Fix_Base Use fresh, dry base; increase equivalents Check_Base->Fix_Base No Fix_Reagents Use anhydrous solvent; purify starting materials Check_Reagents->Fix_Reagents No

Caption: Systematic workflow for troubleshooting a failed C-N coupling reaction.

Issue: Significant Byproduct Formation

Q2: My reaction is producing the desired product, but I'm also getting a significant amount of 2-ethoxypyridine (hydrodehalogenation byproduct). How can I suppress this?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This often occurs when the reductive elimination step (C-N bond formation) is slow compared to competing pathways.

  • Ligand Choice: The ligand has the most significant impact. Bulky, electron-rich biarylphosphine ligands generally accelerate reductive elimination, minimizing side reactions.

    • Actionable Advice: Switch to a more effective ligand. If you are using a general-purpose ligand like BINAP or DPPF, consider a "second-generation" or "third-generation" Buchwald ligand such as XPhos, SPhos, or RuPhos. These were specifically designed to promote the coupling of challenging substrates.[1]

  • Base Selection: The choice and amount of base can influence the reaction. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial, although this may require higher temperatures or longer reaction times.

    • Actionable Advice: Screen different bases. While NaOt-Bu is a strong starting point, switching to K₃PO₄ might reduce the rate of decomposition pathways that lead to the hydrodehalogenation product.

Q3: I am attempting to synthesize the product by alkylating 2-ethoxy-5-aminopyridine with 2-iodopropane, but I get a mixture of starting material, the mono-isopropyl product, and the desired di-isopropyl product. How can I improve selectivity?

A3: Achieving selective di-alkylation without forming quaternary salts can be challenging. The second alkylation is often slower than the first due to increased steric hindrance.

  • Stoichiometry and Temperature: Precise control over reagents and conditions is key.

    • Actionable Advice: Use a slight excess of the alkylating agent (e.g., 2.2-2.5 equivalents of 2-iodopropane). Add the alkylating agent slowly to a heated solution of the amine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to maintain a low instantaneous concentration of the electrophile. Running the reaction at a higher temperature (e.g., refluxing in acetonitrile) will help overcome the activation energy for the second alkylation.

  • Alternative Alkylation Strategy: Consider reductive amination.

    • Actionable Advice: React 2-ethoxy-5-aminopyridine with an excess of acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a very mild and efficient method for forming di-alkylated amines and often gives cleaner results than direct alkylation with halides.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for large-scale production?

A1: For scalability, the ideal route minimizes the use of expensive or hazardous reagents and simplifies purification.

  • Buchwald-Hartwig Amination: While highly effective, the cost of palladium and specialized phosphine ligands can be a concern on a large scale. However, low catalyst loadings (down to 0.1 mol%) are often achievable with modern catalyst systems, making it economically viable.[1] The high efficiency and clean conversions can also simplify downstream processing.

  • Nucleophilic Aromatic Substitution (SNAr): This route, involving the reaction of a 2-halopyridine with sodium ethoxide, is attractive due to the low cost of reagents. However, 2-chloropyridines are generally not activated enough for SNAr unless there is a strong electron-withdrawing group on the ring, which is not the case here.[4][5] This reaction would likely require very harsh conditions (high temperature and pressure), leading to potential side reactions and making it less desirable.

  • Ullmann Condensation: This copper-catalyzed alternative to the Buchwald-Hartwig reaction can be cheaper (copper vs. palladium). However, traditional Ullmann reactions require high temperatures and stoichiometric copper.[6] Modern ligand-accelerated systems operate under milder conditions but add complexity.[7]

Q2: What are the best practices for reaction monitoring?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Provides a quick, qualitative assessment of the reaction progress. A good mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more nonpolar than a primary or secondary amine precursor, should have a higher Rf value.

  • LC-MS: Offers a definitive and quantitative view. It allows you to confirm the mass of the product and identify any byproducts, which is invaluable for troubleshooting.

Q3: What is the recommended method for purifying the final product?

A3: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a relatively nonpolar, basic compound.

  • Work-up: After the reaction, a standard aqueous work-up is typically performed. If a palladium catalyst was used, you might consider a filtration through a pad of Celite® to remove precipitated palladium black. An acidic wash (e.g., with dilute HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities behind, followed by basification and re-extraction into an organic solvent.

  • Purification: Flash column chromatography on silica gel is the most common method.[8] A gradient elution starting with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increasing the polarity is recommended. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic product from tailing on the acidic silica gel.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis starting from 2-ethoxy-5-bromopyridine.

Materials & Reagents:

Reagent/MaterialM.W.AmountMolesEquivalents
2-Ethoxy-5-bromopyridine202.055.00 g24.7 mmol1.0
Diisopropylamine101.193.76 mL27.2 mmol1.1
Pd₂(dba)₃915.72226 mg0.247 mmol0.01
XPhos476.65283 mg0.593 mmol0.024
Sodium tert-butoxide96.103.56 g37.1 mmol1.5
Anhydrous Toluene-100 mL--

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (226 mg), XPhos (283 mg), and sodium tert-butoxide (3.56 g).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (100 mL), 2-ethoxy-5-bromopyridine (5.00 g), and diisopropylamine (3.76 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 0% to 10% EtOAc) to yield the pure product.

References

Optimization

Technical Support Center: Purification of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Welcome to the technical support guide for the purification of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this substituted aminopyridine. As a senior application scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to adapt and troubleshoot your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the purification of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, grounding the answers in established chemical principles.

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the molecule's structure is the foundation of any successful purification strategy. 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine has several key features:

  • Basicity: The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic diisopropylamino nitrogen. This makes the compound readily protonated in the presence of acid. This property is the cornerstone of using acid-base liquid-liquid extraction to separate it from neutral or acidic impurities.[1][2][3]

  • Polarity and Solubility: The presence of nitrogen and oxygen atoms lends polarity to the molecule. However, the ethoxy and bulky diisopropyl groups increase its lipophilicity. This mixed character suggests it will be soluble in a wide range of organic solvents, from moderately polar (e.g., ethyl acetate, dichloromethane) to less polar (e.g., hexanes, toluene), but likely insoluble in water under neutral pH.

  • Potential for Metal Chelation: The 2-aminopyridine motif can sometimes chelate metal ions, which may be relevant if residual metal catalysts from the synthesis are present.

  • Stability: While generally stable, some aminopyridines can be sensitive to highly acidic conditions or prolonged exposure to silica gel, which is an acidic stationary phase. This is a critical consideration for chromatographic methods.

Q2: What are the most common impurities I should anticipate from a typical synthesis?

A2: Impurities are typically remnants of starting materials or byproducts of the synthetic route. For a molecule like this, common impurities might include:

  • Starting Materials: Unreacted precursors, such as a di-substituted pyridine or the amine source.

  • Regioisomers: If the synthesis involves substitution on the pyridine ring, other isomers may form.

  • Hydrolysis Products: The ethoxy group could potentially be hydrolyzed to a hydroxyl group (a phenol analog) under certain conditions, yielding 2-Hydroxy-5-(n,n-diisopropyl)aminopyridine.

  • N-Oxides: The pyridine nitrogen can be oxidized to the corresponding N-oxide, a common side reaction in pyridine chemistry.

  • Residual Catalysts and Reagents: Depending on the synthesis, residual metals (e.g., Palladium, Copper) or reagents from steps like nitration or chlorination could be present.[4] Some reagents, like aromatic amines or alkyl halides, can be genotoxic and require careful removal.[5]

Q3: Which purification technique should I try first: extraction, chromatography, or crystallization?

A3: A tiered approach is most efficient.

  • Acid-Base Liquid-Liquid Extraction: Start with an acid-base workup.[6][7] This is a powerful and scalable first step that leverages the compound's basicity to remove a significant portion of non-basic impurities with minimal effort.

  • Column Chromatography: If extraction does not yield a product of sufficient purity, column chromatography is the next logical step. It offers high resolving power to separate closely related impurities like isomers.

  • Crystallization: If the purified compound is a solid, recrystallization is an excellent final step to achieve high purity and obtain a stable, crystalline final product.[8] Knowledge of the compound's solubility in various solvents is key to developing a successful crystallization process.[9]

The following diagram outlines a general decision-making workflow for purification.

G start Crude Product Mixture extraction Acid-Base Liquid-Liquid Extraction start->extraction tlc_check1 Assess Purity (TLC/LCMS) extraction->tlc_check1 chromatography Column Chromatography tlc_check1->chromatography Impurities Present final_product Pure Product (>99%) tlc_check1->final_product Purity OK tlc_check2 Assess Purity (TLC/LCMS) chromatography->tlc_check2 crystallization Recrystallization / Distillation tlc_check2->crystallization Minor Impurities or Amorphous tlc_check2->final_product Purity OK crystallization->final_product end Characterize (NMR, MS, etc.) final_product->end

Caption: Decision workflow for purifying 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Troubleshooting and Optimization Guide

Even with a solid plan, challenges can arise. This guide provides solutions to common problems.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete protonation of the amine during the acid wash. 2. Incomplete deprotonation during the basification step. 3. Emulsion formation during extraction. 4. Product has some solubility in the aqueous phase.1. Use a stronger acid (e.g., 1M HCl) and ensure thorough mixing. Check the pH of the aqueous layer to confirm it is acidic (pH < 2). 2. Use a stronger base (e.g., 2M NaOH) to bring the pH > 12. 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite.[3] 4. Back-extract the aqueous layers with fresh organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.
Product streaks on TLC plate during column chromatography. 1. Compound is too polar for the chosen solvent system. 2. Compound is interacting too strongly with the silica gel (acidic). 3. Column is overloaded with crude material.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/EtOAc system). 2. Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[10] 3. Reduce the amount of material loaded onto the column relative to the amount of silica gel (typically a 1:50 to 1:100 ratio of crude material to silica).
Product appears to decompose on the chromatography column. 1. Silica gel is too acidic and is degrading the compound. 2. The compound is unstable over long periods in the chosen solvent.1. Switch to a less acidic or neutral stationary phase like neutral alumina or Florisil.[10][11] Another option is to perform a rapid "plug" filtration through a pad of silica gel rather than a full column. 2. Expedite the chromatography process and concentrate the collected fractions immediately.
Product is a persistent oil and will not crystallize. 1. Residual solvent is acting as an impurity. 2. Presence of impurities that inhibit crystal lattice formation. 3. The compound may be a low-melting solid or an oil at room temperature.1. Ensure all solvent is removed under high vacuum, possibly with gentle heating. 2. Re-purify the material using chromatography to remove the impurities. Purity should be >98% for crystallization to be effective. 3. Try dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane or pentane) and storing it in a freezer (-20°C) for several days. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If it remains an oil, purification by distillation under high vacuum may be an option if the compound is thermally stable.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique separates basic compounds from neutral and acidic impurities.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Isolation a1 Crude Product in Organic Solvent (e.g., EtOAc) a2 Add 1M HCl (aq) a1->a2 a3 Shake & Separate a2->a3 b1 Organic Layer (Contains Neutral/Acidic Impurities) -> Discard a3->b1 Separate b2 Aqueous Layer (Contains Protonated Product R₃NH⁺Cl⁻) a3->b2 Separate c1 Aqueous Layer b2->c1 c2 Add 2M NaOH (aq) until pH > 12 c1->c2 c3 Add fresh Organic Solvent c2->c3 c4 Shake & Separate c3->c4 d1 Aqueous Layer (Contains Salts) -> Discard c4->d1 Separate d2 Organic Layer (Contains Pure Product) c4->d2 Separate d3 Dry (Na₂SO₄), Filter, & Evaporate d2->d3

Caption: Workflow for acid-base liquid-liquid extraction.

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release pressure.

  • Separation 1: Allow the layers to separate. The protonated aminopyridine will move into the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.[2]

  • Repeat: Perform the acid wash (steps 2-3) one more time on the initial organic layer to ensure complete extraction of the basic product. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated product may precipitate or form an oily layer.

  • Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous mixture. Shake and separate as before. Collect the organic layer.

  • Repeat Re-extraction: Repeat the extraction of the basic aqueous layer with fresh organic solvent two more times to ensure full recovery of the product. Combine all organic layers from this stage.

  • Final Wash & Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This protocol is for purification on silica gel, with modifications for basic compounds.

Data Presentation: Solvent System Selection

The choice of mobile phase is critical for good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Elution Behavior
95:5LowElutes non-polar impurities.
80:20Medium-LowA good starting point for eluting the product.
50:50Medium-HighElutes more polar impurities.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (roughly 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (a "gradient elution") by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Amine Modification (If Needed): If the product streaks or fails to elute, prepare a new column and mobile phase containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites on the silica gel. This prevents irreversible binding and decomposition of the basic product.[12]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is ideal for obtaining a high-purity crystalline solid.

Methodology:

  • Solvent Screening: Perform small-scale tests to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold.[8] Based on the solubility of similar compounds like 2-aminopyridine, good candidates to screen include alcohols (isopropanol, ethanol), acetonitrile, or mixed systems like ethanol/water or ethyl acetate/hexanes.[9]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid until it is completely dissolved.

  • Hot Filtration (If Needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

By following these structured protocols and troubleshooting guides, researchers can develop a robust and efficient purification strategy for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, ensuring high purity for subsequent applications.

References

  • Takeuchi, M., Takasaki, S., & Kobata, A. (1991).
  • BÜHLER Technologies GmbH. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • JoVE. (2020). Extraction - Concept. Journal of Visualized Experiments.
  • University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. Chemistry 3321 Lab Manual.
  • Wikipedia contributors. (2023). Liquid–liquid extraction. Wikipedia.
  • Columbia University, Department of Chemistry. Solid-liquid extraction. Chemistry Lab Resources.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Ali, A., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • City University of New York (CUNY).
  • Merck Millipore. (n.d.). Troubleshooting Purification Methods. Merck Millipore Technical Resources.
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Teasdale, A., et al. (2012).

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in aqueous buffer systems. Our approach is rooted in foundational physicochemical principles to empower you with the rationale behind each strategy.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Q1: What are the key physicochemical properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine that influence its solubility?

A1: While extensive experimental data for this specific molecule (CAS 871269-05-5) is not widely published, we can infer its properties from its structure, which consists of a pyridine ring substituted with three key groups:

  • A Basic Aminopyridine Core: The nitrogen atom in the pyridine ring and, more significantly, the exocyclic diisopropylamino group, are basic.[1][2] Like other aminopyridines, this compound will act as a weak base.[3] Its solubility is therefore expected to be highly pH-dependent.[4]

  • Hydrophobic Moieties: The molecule possesses two bulky, nonpolar isopropyl groups and an ethoxy group. These hydrocarbon regions contribute to the molecule's overall hydrophobicity (lipophilicity), which inherently limits its solubility in water.[1]

  • Potential for Protonation: The basic diisopropylamino group can accept a proton (become protonated) in an acidic environment. The resulting cationic form of the molecule is significantly more polar and, therefore, more soluble in aqueous media.[5][6] The pKa of the related 2-aminopyridine is 6.86, suggesting the compound will be partially protonated in acidic to near-neutral conditions.[3]

Q2: Why does my compound precipitate immediately when I dilute my organic stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4)?

A2: This common phenomenon is known as antisolvent precipitation .[7] Here's the mechanism:

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is readily soluble in a polar aprotic organic solvent like dimethyl sulfoxide (DMSO).[7]

  • Your aqueous buffer is an "antisolvent" or "non-solvent" for the compound in its neutral (unprotonated) state.

  • When you introduce the DMSO stock into the large volume of buffer, the solvent environment abruptly changes from highly organic to almost entirely aqueous.

  • The compound's low intrinsic aqueous solubility at neutral pH means it cannot remain dissolved in the new environment and "crashes out" of solution as a solid precipitate.[7]

Q3: What is the recommended starting point for preparing a stock solution?

A3: A high-concentration stock solution should be prepared in a suitable organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules.[7][8] Other polar organic solvents like ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can also be effective.[8][9]

  • Procedure: Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary. Store this stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a problem-oriented approach with detailed, step-by-step protocols to systematically address solubility issues.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

Root Cause: Antisolvent precipitation due to low aqueous solubility of the neutral form of the compound at the buffer's pH.

Strategy 1: pH Modification

Scientific Rationale: For a basic compound, lowering the pH of the aqueous buffer below the molecule's pKa will lead to protonation of the diisopropylamino group. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby increasing solubility.[5][10][11] The solubility of a weak basic drug can increase exponentially with decreasing pH.[11]

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers across a pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, and 7.4). Common choices include citrate buffers for acidic pH and phosphate buffers for near-neutral pH.

  • Dilute the Stock Solution: Add a small aliquot of your concentrated DMSO stock solution to each buffer to reach the desired final concentration. Perform the addition dropwise while vortexing vigorously to promote rapid mixing and minimize localized high concentrations that can trigger precipitation.[10]

  • Equilibrate and Observe: Allow the solutions to equilibrate for at least 1-2 hours at the desired experimental temperature.

  • Assess Solubility: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal pH: Identify the lowest pH that maintains the compound in solution at the target concentration and is compatible with your experimental system.

Strategy 2: Co-Solvent System

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[12][13] This change makes the environment more "hospitable" to a hydrophobic molecule, thereby increasing its solubility.[12][14] This is a simple and widely used technique to enhance the solubility of poorly soluble drugs.[14]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test.

  • Prepare Co-solvent/Buffer Mixtures: For each selected co-solvent, prepare a series of mixtures with your primary aqueous buffer at varying final concentrations (e.g., 5%, 10%, 20% v/v).

  • Test Compound Solubility: Add your DMSO stock solution to each co-solvent/buffer mixture to achieve the target concentration.

  • Observe and Quantify: Assess solubility both visually and analytically as described in the pH modification protocol.

  • Validate in Assay: Crucially, run a "vehicle control" (buffer with the selected co-solvent concentration but without your compound) in your biological assay to ensure the co-solvent itself does not cause toxicity or interfere with the results.[10] For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[10]

Table 1: Common Co-solvents for Formulation Development

Co-SolventTypical Concentration Range (% v/v)Key Properties & Considerations
Ethanol 5 - 20%Good solubilizing power; can be toxic to cells at higher concentrations.[12]
Propylene Glycol (PG) 10 - 40%Common vehicle for oral and parenteral formulations; viscous.[13]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; widely used in drug formulations.[15]
Glycerin 10 - 30%Viscous; generally considered safe.[12]
Dimethyl Sulfoxide (DMSO) < 1% (Cell-based) 5 - 10% (In vitro)Excellent solubilizer; can be toxic and may affect cell differentiation.[10]
Issue 2: Compound Dissolves Initially but Precipitates Over Time

Root Cause: The initial solution was supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize or precipitate out of solution to reach its lower, true thermodynamic solubility limit.[10]

Strategy 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[10][17]

  • Select Surfactants: Choose non-ionic surfactants commonly used in pharmaceutical formulations.

  • Prepare Surfactant Solutions: Dissolve the surfactants in your chosen buffer at concentrations above their CMC.

  • Add Compound: Introduce your compound (from a DMSO stock) into the surfactant solutions.

  • Equilibrate and Observe: Allow the mixtures to equilibrate, observing for clarity over an extended period (24-48 hours) to ensure stability.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.[5]

Strategy 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate a hydrophobic "guest" molecule, like your compound, forming a water-soluble "inclusion complex."[10][18] This complex effectively shields the hydrophobic drug from the water, significantly increasing its apparent solubility.[20]

  • Select Cyclodextrins: The most commonly used derivatives in formulation are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[17]

  • Prepare CD Solutions: Dissolve the cyclodextrin in the buffer at several concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Form the Complex: Add the compound to the CD solutions. Complex formation can be enhanced by stirring or sonicating the mixture for several hours.

  • Assess Solubility: After an equilibration period (e.g., 24-72 hours), filter or centrifuge the samples and analyze the supernatant to quantify the increase in solubility.

Section 3: Systematic Workflow for Solubility Enhancement

For a logical approach to formulation development, follow the workflow below. Start with the simplest methods (pH adjustment) and proceed to more complex formulations only if necessary. This ensures you find the most straightforward and least disruptive solution for your experimental system.

Solubility_Workflow Start Start: Compound precipitates in neutral buffer (e.g., PBS pH 7.4) PrepStock Prepare concentrated stock in 100% DMSO Start->PrepStock pH_Test Strategy 1: pH Adjustment Screen solubility in acidic buffers (e.g., pH 2.0 - 6.0) PrepStock->pH_Test pH_Success SUCCESS: Compound is soluble and stable. Verify assay compatibility. pH_Test->pH_Success Soluble? pH_Fail FAIL: Insoluble or assay is pH-sensitive. pH_Test->pH_Fail Not Soluble? CoSolvent_Test Strategy 2: Co-Solvent System Screen co-solvents (PG, PEG 400, Ethanol) at 5-20% in neutral buffer pH_Fail->CoSolvent_Test CoSolvent_Success SUCCESS: Compound is soluble. Verify assay compatibility (vehicle control). CoSolvent_Test->CoSolvent_Success Soluble? CoSolvent_Fail FAIL: Insoluble or vehicle toxicity. CoSolvent_Test->CoSolvent_Fail Not Soluble? Complex_Test Advanced Strategies: Screen Complexing Agents (e.g., HP-β-CD, Surfactants) CoSolvent_Fail->Complex_Test Complex_Success SUCCESS: Compound is soluble. Verify assay compatibility (vehicle control). Complex_Test->Complex_Success Soluble? End Contact Technical Support for further consultation Complex_Test->End Not Soluble?

Caption: A decision tree for systematically troubleshooting the solubility of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Solubility and pH of amines.
  • Co-solvent and Complexation Systems.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. Benchchem.
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applic
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Particlesciences.com.
  • 4-Aminopyridine - Product Inform
  • Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • How do amines and amides affect the pH of a solution? ChemGulf.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine | CAS 871269-05-5. Santa Cruz Biotechnology.
  • Overcoming poor solubility of Aminopyrifen in formul
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Improving the solubility of 2-Aminopyridine-3,4-diol for experiments. Benchchem.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Aminopyridine Derivatives

Welcome to the Technical Support Center for the synthesis of aminopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of aminopyridine synthesis, with a particular focus on the widely utilized Buchwald-Hartwig amination. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyridine derivatives?

A1: While several methods exist, the most prevalent are:

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): This is a powerful and versatile method for forming C-N bonds by coupling a pyridyl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3] It is widely used due to its broad substrate scope and functional group tolerance.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a highly electron-deficient halopyridine with an amine. The pyridine ring must be activated by electron-withdrawing groups for this reaction to be efficient.

  • Chichibabin Amination: This classic reaction involves the direct amination of pyridine using sodium amide. However, it often requires harsh conditions and may result in a mixture of products.

  • Condensation Reactions: For certain derivatives, the synthesis can be achieved through the condensation of a suitable pyridine-containing precursor with an amine, often forming an imine or a related C=N bond.[5]

  • Multicomponent Reactions (MCRs): These reactions offer an efficient way to synthesize complex aminopyridine derivatives in a single step from three or more starting materials.[6][7]

Q2: Why is the Buchwald-Hartwig amination a preferred method for synthesizing aminopyridines?

A2: The Buchwald-Hartwig amination is favored for several reasons:

  • Broad Substrate Scope: It can be applied to a wide variety of pyridyl halides (Cl, Br, I) and amines (primary, secondary, and even ammonia equivalents).[3][8]

  • Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a wide range of functional groups on both the pyridine and amine coupling partners.[4]

  • High Efficiency: With proper optimization, this method can provide high yields of the desired aminopyridine product.[9]

  • Catalytic Nature: The use of a catalyst means that only a small amount of the expensive palladium metal is required.[3]

Q3: What is the general mechanism of the Buchwald-Hartwig amination?

A3: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The desired aminopyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]

Below is a simplified diagram of the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L_nPd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide for Aminopyridine Synthesis

This section addresses common problems encountered during the synthesis of aminopyridine derivatives, particularly via Buchwald-Hartwig amination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.[4]• Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst.[4] • Ensure an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[10]
Poor Ligand Choice: The ligand may not be electron-rich or sterically bulky enough to promote oxidative addition or reductive elimination.[10]• Screen a variety of phosphine ligands, such as XPhos, SPhos, or Josiphos, which are often effective for challenging substrates.[11][12]
Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, leading to substrate decomposition.[4]• For most reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are effective.[4] • For base-sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4][13]
Unsuitable Solvent: The solvent may not effectively dissolve the reagents or may coordinate too strongly to the catalyst.• Toluene, dioxane, and THF are common choices.[10][14] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.[13][15]
Low Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.• Gradually increase the reaction temperature, typically in the range of 80-120 °C.[10][13]
Formation of Significant Byproducts Homocoupling of Pyridyl Halide: This can occur at high catalyst loadings or temperatures.• Reduce the catalyst loading. • Lower the reaction temperature.
Hydrodehalogenation: The pyridyl halide is reduced to the corresponding pyridine.• Ensure strictly anhydrous and anaerobic conditions. • This can sometimes be an issue with primary aliphatic amines due to β-hydride elimination.[16]
Side Reactions with the Pyridine Nitrogen: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[10]• The choice of a bulky ligand can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.[10]
Reaction Stalls or is Sluggish Catalyst Deactivation: Impurities in the starting materials or solvents can poison the catalyst.[13]• Purify all starting materials and ensure solvents are of high purity and anhydrous.[13] • Use of a robust pre-catalyst can sometimes overcome minor impurities.
Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent.• Consider a solvent in which all components are more soluble. • Vigorous stirring is crucial, especially with heterogeneous bases like K₃PO₄.[4]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Condition Optimization

This protocol outlines a systematic approach to optimizing the conditions for a Buchwald-Hartwig amination of a halopyridine.

Objective: To identify the optimal catalyst, ligand, base, and solvent for the coupling of a specific halopyridine and amine.

Materials:

  • Halopyridine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., XPhos, SPhos, BINAP)

  • Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., toluene, dioxane)

  • Inert gas supply (N₂ or Ar)

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Preparation of Stock Solutions: To ensure accurate dispensing of small quantities, prepare stock solutions of the halopyridine, amine, palladium precatalyst, and ligands in the chosen anhydrous solvent.

  • Array Setup: In a glovebox or under a flow of inert gas, arrange a series of reaction vials.

  • Dispensing Reagents:

    • To each vial, add the desired amount of base.

    • Add the stock solution of the halopyridine to each vial.

    • Add the stock solution of the amine to each vial.

    • Add the stock solution of the palladium precatalyst to each vial.

    • Add the stock solution of the respective ligand to each vial, ensuring each vial or set of vials tests a different ligand.

  • Reaction:

    • Seal the vials and place them in a preheated heating block.

    • Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.

  • Optimization: Based on the results, further refine the reaction conditions by varying the base, solvent, temperature, and reagent stoichiometry.

Optimization_Workflow Start Define Substrates (Halopyridine, Amine) Screen_Catalyst Screen Catalyst System (Pd Precursor + Ligand) Start->Screen_Catalyst Analysis Analyze Results (LC-MS/GC-MS) Screen_Catalyst->Analysis Screen_Base Screen Base Screen_Base->Analysis Screen_Solvent Screen Solvent Screen_Solvent->Analysis Optimize_Temp Optimize Temperature Optimize_Temp->Analysis Scale_Up Scale-Up Reaction Analysis->Screen_Base Select Best Catalyst Analysis->Screen_Solvent Select Best Base Analysis->Optimize_Temp Select Best Solvent Analysis->Scale_Up Optimal Conditions Found

Caption: A workflow for the systematic optimization of reaction conditions.

References

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • BenchChem. (2025). Optimizing reaction conditions for Salicylidene-2-aminopyridine formation.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). NIH.
  • Effect of solvent on the cross-coupling reaction. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.).

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Experimental Outcomes with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes during their experiments with this versatile, electron-rich pyridine derivative. The unique steric and electronic properties of this compound, while highly advantageous in many applications, can sometimes lead to unforeseen challenges. This document provides in-depth, causality-driven explanations and actionable protocols to help you achieve your desired experimental results.

Compound Profile
PropertyValueSource
CAS Number 871269-05-5[1]
Molecular Formula C₁₃H₂₂N₂O[1]
Molecular Weight 222.33 g/mol [1][2]
Appearance Typically a liquid or low-melting solid[3][4]
Key Features Electron-rich pyridine core, sterically hindered diisopropylamino group, ethoxy substituent.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure or Low Yield

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is sluggish or fails completely when using 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a ligand. What's going wrong?

This is a common issue that often points to challenges in the formation and stability of the active catalytic species.[5] The structure of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, while appearing similar to some Buchwald-type ligands, has distinct properties that can affect the catalytic cycle.

Root Cause Analysis:

  • Insufficient Electron Donation and Steric Bulk: While the diisopropylamino group is electron-donating, its effect on a palladium center may not be as pronounced as specialized biaryl phosphine ligands (e.g., SPhos, XPhos) that are specifically designed for these reactions.[6][7] These phosphine ligands possess the optimal balance of steric bulk and electron-donating character to promote both oxidative addition and reductive elimination.[6][7]

  • Ligand Binding & Catalyst Deactivation: Amines themselves can act as ligands for palladium.[8] If your aminopyridine ligand is not binding effectively or if reaction conditions promote its dissociation, the amine substrate or solvent molecules can coordinate to the palladium center, leading to catalyst deactivation.

  • Incorrect Pre-catalyst Activation: The simple mixing of a Pd(II) salt (like Pd(OAc)₂) with the ligand and reagents does not guarantee the efficient formation of the active Pd(0) species required for the catalytic cycle.[5] This process is complex and highly dependent on the ligand, base, and solvent.[5]

Troubleshooting Workflow:

G cluster_0 Initial Observation: Low Yield in Cross-Coupling cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Start Reaction Failure / Low Yield Ligand Switch to a Validated Phosphine Ligand (e.g., SPhos, RuPhos, XPhos) Start->Ligand Is ligand optimal? Purity Verify Reagent Purity: - Degas Solvents - Purify Amine Substrate Start->Purity Are reagents pure? Precatalyst Use a Well-Defined Pd(II) Pre-catalyst (e.g., G3 or G4 Palladacycles) Ligand->Precatalyst Yes Conditions Screen Reaction Parameters: - Base (e.g., NaOtBu, LHMDS) - Solvent (e.g., Toluene, Dioxane) - Temperature Precatalyst->Conditions Success Improved Reaction Efficiency Conditions->Success Purity->Conditions Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

Recommended Action:

  • Switch to a Proven Ligand System: For demanding cross-coupling reactions, it is highly advisable to use a well-established phosphine ligand developed by groups like Buchwald or Hartwig.[6] These are commercially available and have a high success rate across a broad range of substrates.

  • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent generation of the active Pd(0) catalyst.[9]

  • Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures. For instance, using a stronger base or a less polar solvent like toluene can sometimes prevent catalyst inhibition by salt byproducts.[8]

Question 2: I am using 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as a nucleophilic catalyst for an acylation reaction, but the reaction is incomplete. Why?

4-Dialkylaminopyridines (like DMAP) are excellent acylation catalysts.[10] The title compound is a 5-amino isomer, which alters its catalytic properties.

Root Cause Analysis:

  • Altered Nucleophilicity and Basicity: The exceptional catalytic activity of 4-dialkylaminopyridines stems from the stability of the intermediate N-acylpyridinium salt.[10][11] The positioning of the amino group at the 5-position in 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine results in a different electronic distribution compared to a 4-substituted analogue. This can decrease the nucleophilicity of the ring nitrogen, making the initial attack on the acylating agent less efficient.

  • Steric Hindrance: The bulky diisopropyl groups can sterically hinder the approach of the pyridine nitrogen to the electrophilic center of the acylating agent, especially if the substrate itself is sterically demanding.

Recommended Action:

  • Switch to a 4-Aminopyridine Catalyst: For standard acylations, 4-(N,N-dimethylamino)pyridine (DMAP) or its more sterically hindered analogues are the catalysts of choice.[10]

  • Increase Catalyst Loading: A modest increase in the catalyst loading of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine might improve the reaction rate.

  • More Forcing Conditions: Consider increasing the reaction temperature or using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride).

Category 2: Product Purity and Side Reactions

Question 3: My reaction mixture shows several unexpected byproducts. What are the likely side reactions involving 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

The functional groups on this molecule can participate in several side reactions depending on the conditions.

Potential Side Reactions:

  • Ether Cleavage: The 2-ethoxy group can be susceptible to cleavage under strongly acidic conditions (e.g., with Lewis acids or protic acids like HBr/HI), which would yield the corresponding 2-hydroxypyridine derivative.

  • Oxidation of the Amine: The electron-rich diisopropylamino group can be prone to oxidation, especially in the presence of strong oxidants or certain metal catalysts under an oxygen atmosphere. This can lead to complex mixtures of colored byproducts.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly if reagents like m-CPBA or H₂O₂ are present. Pyridine N-oxides have different reactivity profiles and may lead to undesired downstream reactions.[12]

  • Dealkylation: While less common, under harsh conditions (e.g., high heat, certain catalysts), dealkylation of the diisopropylamino group could occur.

Troubleshooting and Prevention Protocol:

  • Assess Reagent Compatibility: Before starting, carefully review all reagents for potential incompatibility with the ethoxy or diisopropylamino groups. Avoid strong acids and oxidants unless they are part of the desired transformation.

  • Maintain an Inert Atmosphere: For sensitive reactions, especially those involving organometallics, rigorously maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[13] Use degassed solvents.[13]

  • Purification Strategy: If side products are observed, consider a purification strategy that can separate compounds based on their differing polarity and basicity. For example, an acidic wash could remove the basic aminopyridine starting material and byproducts, while a neutral product remains in the organic layer.

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like Mass Spectrometry and NMR. Understanding their structure is the key to diagnosing the undesired reaction pathway.

Workflow for Identifying Side Reactions:

G cluster_0 Observation cluster_1 Analysis & Diagnosis cluster_2 Mitigation Strategy Start Unexpected Byproducts in Crude Mixture LCMS Analyze by LC-MS to determine masses of byproducts Start->LCMS NMR Isolate major byproducts and acquire NMR spectra LCMS->NMR Hypothesis Formulate hypotheses based on mass differences (e.g., +16 Da = Oxidation, -28 Da = De-ethylation) NMR->Hypothesis Inert Implement stricter inert atmosphere techniques Hypothesis->Inert Reagent Re-evaluate reagent compatibility (avoid strong acids/oxidants) Hypothesis->Reagent Temp Lower reaction temperature to reduce thermal decomposition Hypothesis->Temp Result Cleaner Reaction Profile Inert->Result Reagent->Result Temp->Result

Caption: Diagnostic workflow for identifying and mitigating side reactions.

References

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. ResearchGate. Available at: [Link]

  • Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • N,N-Diisopropylaniline | C12H19N. PubChem. Available at: [Link]

  • 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine. BIOFOUNT. Available at: [Link]

  • Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Wiley Online Library. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). Available at: [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. PubMed Central (PMC). Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central (PMC). Available at: [Link]

  • 2-Aminopyridine N-Oxide | C5H6N2O. PubChem. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. Available at: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.

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Optimization

Technical Support Center: A Guide to Preserving the Integrity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling. Our recommendations are grounded in established chemical principles and best laboratory practices to support the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

To ensure the highest purity and stability of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, it is crucial to control its storage environment. Improper storage can lead to degradation, introducing impurities that may compromise experimental results.

Core Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage, -20°C is recommended.Lower temperatures slow down the rate of potential degradation reactions.[1][2]
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.The aminopyridine moiety is susceptible to oxidation.[3][4][5] An inert atmosphere displaces oxygen, minimizing this risk.[6][7][8]
Light Protect from light by using an amber glass vial or by storing it in a dark place.Substituted pyridines can be susceptible to photodegradation.[9][10]
Moisture Keep the container tightly sealed to prevent moisture ingress.Moisture can facilitate hydrolytic degradation of the ethoxy group and other unwanted reactions.[1][10]
Q2: What are the primary degradation pathways for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

Understanding the potential degradation pathways is the first step in preventing them. The structure of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine contains three key functional groups that can be susceptible to degradation: the aminopyridine ring, the ethoxy group, and the diisopropylamino substituent.

  • Oxidation of the Aminopyridine Ring: The electron-rich aminopyridine ring is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[3][4][5] This can lead to the formation of N-oxides or more complex colored byproducts.

  • Hydrolysis of the Ethoxy Group: Although generally stable, the ethoxy group can undergo hydrolysis to the corresponding hydroxypyridine, particularly in the presence of acidic or basic impurities and water.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to a variety of byproducts.[9][10][11]

Below is a diagram illustrating the potential primary degradation pathways.

cluster_degradation Potential Degradation Pathways 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Oxidation Oxidation (O2, light) 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine->Oxidation Forms N-oxides, colored byproducts Hydrolysis Hydrolysis (H2O, acid/base) 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine->Hydrolysis Forms 5-(diisopropylamino)pyridin-2-ol Photodegradation Photodegradation (UV/Visible Light) 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine->Photodegradation Complex mixture of byproducts

Caption: Potential degradation pathways for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Q3: What type of container should I use for storing this compound?

The choice of container is critical to prevent contamination and degradation.

  • Recommended: Borosilicate glass (Type I) amber vials with PTFE-lined caps are the best choice.[12][13] Glass is inert to most organic compounds, and the amber color protects from light.[12] The PTFE liner provides an excellent chemical-resistant seal.

  • Acceptable for Short-Term: High-density polyethylene (HDPE) containers can be used for short-term storage, but glass is preferred for long-term stability to prevent potential leaching of plasticizers or reaction with the container.[14][15]

  • Avoid: Do not use containers with rubber or other reactive polymer seals, as these can degrade and contaminate your sample.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a step-by-step approach to resolving them.

Issue 1: The compound has developed a yellow or brownish tint.
  • Potential Cause: This is a common visual indicator of oxidation of the aminopyridine ring.[8] Exposure to air (oxygen) is the most likely culprit.

  • Troubleshooting Workflow:

    • Assess Purity: The first step is to determine if the compound is still suitable for your application. Analyze a small sample by HPLC or TLC to check for the presence of impurities.

    • Purge with Inert Gas: If you plan to continue using the material, immediately purge the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.[6][7][8]

    • Future Prevention: For new batches, ensure the compound is handled and stored exclusively under an inert atmosphere. Use proper air-sensitive handling techniques, such as Schlenk lines or a glove box.[16][17]

start Discoloration Observed check_purity Analyze Purity (HPLC/TLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purge Purge with Inert Gas and Reseal Tightly is_pure->purge Yes purify Consider Purification (e.g., Recrystallization, Chromatography) is_pure->purify No use_compound Proceed with Experiment purge->use_compound prevent Implement Strict Inert Atmosphere Handling for Future Use use_compound->prevent purify->use_compound discard Discard if Purification is Not Feasible purify->discard

Caption: Troubleshooting workflow for discolored compound.

Issue 2: I am seeing unexpected peaks in my HPLC or GC-MS analysis.
  • Potential Cause: The presence of new peaks indicates the formation of degradation products. The identity of these products can provide clues to the degradation mechanism.

  • Troubleshooting Workflow:

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the impurity peaks.[18][19] An increase in mass may suggest oxidation, while a decrease could indicate hydrolysis of the ethoxy group.

    • Review Storage History: Correlate the appearance of impurities with the storage conditions. Was the compound exposed to air, light, or moisture? Was it stored at the correct temperature?

    • Implement Corrective Actions: Based on the likely degradation pathway, reinforce the appropriate storage and handling procedures as outlined in the FAQs.

Issue 3: The compound shows poor reactivity in my experiments.
  • Potential Cause: A decrease in the concentration of the active compound due to degradation will lead to reduced reactivity.

  • Troubleshooting Workflow:

    • Confirm Purity: Before use, always confirm the purity of the compound, especially if it has been in storage for an extended period. A quantitative analytical technique like HPLC with a calibrated standard is recommended.[20]

    • Use a Fresh Batch: If significant degradation is suspected, it is best to use a fresh, unopened batch of the compound to ensure reliable and reproducible results.

    • Perform a Small-Scale Test: If using an older batch is unavoidable, perform a small-scale pilot reaction to confirm its reactivity before committing to a large-scale experiment.

Analytical Protocols for Quality Control

Regularly assessing the purity of your 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a critical component of good laboratory practice.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of the compound and detecting non-volatile degradation products.[21][22][23]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Detection: UV detection at the λmax of the compound (determine by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity can be estimated by the area percentage of the main peak. For accurate quantification, use a certified reference standard to create a calibration curve.[20]

Protocol 2: Detection of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile degradation products.[19][24][25]

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

  • Injection: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) will help separate a range of potential impurities.

  • Detection: Mass spectrometer in full scan mode to identify unknown peaks by their mass spectra.[26]

By adhering to these storage, handling, and analysis guidelines, you can ensure the long-term stability of your 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and maintain the integrity of your research.

References

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Panda, C., Panigrahi, G. P., & Mahapatro, S. K. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Berlin Packaging. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Reddit. (2018, February 10). "Store under Argon". Retrieved from [Link]

  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Photrio.com Photography Forums. (2008, October 31). Inert gases for E6 chemical storage. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1495–1498. [Link]

  • Cefas. (2022). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. [Link]

  • Boudjouk, P., Ko, Y., & Krins, M. (1997). Synthesis and Characterization of 3-Pyridinyl Substituted Ethoxysilane Monomers. Main Group Chemistry, 2(2), 123-128. [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Liu, Y., Zhang, Y., Lan, Y., & Lei, A. (2017). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. Organic letters, 19(2), 338–341. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • IBC Tanks. (n.d.). Compatibility of IBC Materials with Different Chemicals. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Verma, M., & Kumar, D. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-51. [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • Chromatography Online. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

Sources

Troubleshooting

Minimizing side-product formation in 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine synthesis

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine typically proceeds through a multi-step pathway. A common strategy involves the initial synthesis of an appropriate aminopyridine precursor followed by the introduction of the ethoxy and diisopropylamino groups. Each step presents a unique set of challenges, with the potential for various side-products that can complicate purification and reduce overall yield. This guide will focus on a plausible two-step synthesis and address the specific issues that may arise.

A plausible synthetic route, based on analogous transformations, is the ethoxylation of a 2-amino-5-halopyridine followed by the N,N-diisopropylation of the resulting 5-amino-2-ethoxypyridine. We will explore the potential pitfalls in each of these stages.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Ethoxylation cluster_1 Step 2: N,N-Diisopropylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-ethoxypyridine 2-Amino-5-ethoxypyridine 2-Amino-5-bromopyridine->2-Amino-5-ethoxypyridine NaOEt, EtOH, Cu catalyst Target_Molecule 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine 2-Amino-5-ethoxypyridine->Target_Molecule 2-iodopropane, Base Alkylation_Side_Products Start 5-Amino-2-ethoxypyridine Mono 5-(isopropylamino)-2-ethoxypyridine (Incomplete Reaction) Start->Mono + 1 eq. i-Pr-I Di 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Desired Product) Mono->Di + 1 eq. i-Pr-I Quat Quaternary Ammonium Salt (Over-alkylation) Di->Quat + excess i-Pr-I (Side Reaction)

Caption: Potential products in the N,N-diisopropylation step.

Side-Product Plausible Cause Recommended Action
5-(isopropylamino)-2-ethoxypyridineIncomplete alkylation due to steric hindrance or insufficient reactivity.Use a more reactive alkylating agent (2-iodopropane), an excess of the alkylating agent, a stronger base, and/or a higher temperature.
Quaternary Ammonium SaltOver-alkylation of the pyridine nitrogen.Carefully control the stoichiometry of the alkylating agent and manage the reaction temperature.

Experimental Protocols

The following are generalized protocols based on standard organic synthesis techniques. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Ethoxylation of 2-Amino-5-bromopyridine
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol under an inert atmosphere.

  • Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add 2-amino-5-bromopyridine and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N,N-Diisopropylation of 5-Amino-2-ethoxypyridine
  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 5-amino-2-ethoxypyridine in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-iodopropane (2.5-3.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Vamos, M., & Cosford, N. D. P. (2015). A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. Journal of Organic Chemistry.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. [Link]

  • ResearchGate. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. [Link]

  • Hengyuan Fine Chemical. (n.d.). 2-Aminopyridine. [Link]

  • Google Patents. (2016).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

Optimization

Refining bioassay protocols for consistent results with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reliable results in bioassays.

Based on its structural similarity to known aminopyridine-based neuroactive compounds, this guide will proceed under the assumption that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine functions as a modulator, likely an inhibitor, of voltage-gated potassium channels. The protocols and troubleshooting advice are structured around this presumed mechanism of action.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered when working with 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Q1: My stock solution of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine in DMSO has turned a yellow/brown color. Is it still usable?

A1: Discoloration of aminopyridine solutions in DMSO can be an indication of oxidation or other forms of degradation[1]. It is recommended to prepare fresh stock solutions frequently. To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. If you observe significant discoloration, it is best to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.

Q2: I'm observing poor solubility of the compound when diluting my DMSO stock into aqueous assay buffer. What can I do?

A2: The solubility of aminopyridine derivatives can be pH-dependent. If you are experiencing precipitation, consider adjusting the pH of your final assay buffer. Additionally, ensure that the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and consistent across all wells. Pre-warming the assay buffer to the experimental temperature before adding the compound can sometimes aid in solubility.

Q3: I am seeing inconsistent results between experiments performed on different days. What are the likely sources of variability?

A3: Inconsistent results in cell-based assays can arise from several factors[2][3]. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent passage number range for all experiments.

  • Compound Stability: As mentioned, the stability of the compound in solution can be a factor. Always use freshly prepared dilutions.

  • Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can impact results. Standardize these parameters strictly.

  • Pipetting and Seeding Density: Inaccurate pipetting and inconsistent cell seeding densities are common sources of error. Calibrate your pipettes regularly and optimize your cell seeding protocol.

Q4: What is the likely mechanism of action for this compound?

A4: Based on its aminopyridine core structure, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is predicted to be a blocker of voltage-gated potassium (Kv) channels. This class of compounds is known to prolong the action potential in excitable cells like neurons and cardiomyocytes[4].

Troubleshooting Guides

This section provides more detailed guidance on specific issues you may encounter during your bioassays.

Issue 1: High Well-to-Well Variability in a Plate-Based Assay
  • Potential Cause 1: Uneven Cell Seeding.

    • Troubleshooting Steps:

      • Ensure thorough mixing of the cell suspension before and during plating.

      • After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator. This allows for even cell distribution.

      • Visually inspect the wells under a microscope to confirm a uniform monolayer.

  • Potential Cause 2: Edge Effects.

    • Troubleshooting Steps:

      • To minimize evaporation from the outer wells, fill the peripheral wells with sterile water or PBS.

      • Ensure the incubator has adequate humidity.

  • Potential Cause 3: Inconsistent Compound Concentration.

    • Troubleshooting Steps:

      • Ensure complete dissolution of the compound in the assay buffer before adding to the cells.

      • Use a multi-channel pipette for compound addition to minimize timing differences across the plate.

Issue 2: Lower Than Expected Potency (High IC50 Value)
  • Potential Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions and dilutions for each experiment.

      • Protect the compound from light if it is known to be light-sensitive.

  • Potential Cause 2: Sub-optimal Assay Conditions.

    • Troubleshooting Steps:

      • Optimize the incubation time with the compound. It may require a longer incubation to reach its target.

      • Ensure the cell density is appropriate. Overly confluent cells may exhibit different sensitivities.[2]

  • Potential Cause 3: Incorrect Assay Endpoint.

    • Troubleshooting Steps:

      • If using a functional assay (e.g., measuring membrane potential), ensure the readout is timed correctly to capture the peak effect of the compound.

Refined Bioassay Protocol: Functional Assessment of Kv Channel Inhibition

This protocol outlines a representative functional assay using a fluorescence-based membrane potential dye to assess the inhibitory activity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on a cell line expressing a voltage-gated potassium channel of interest.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Seed cells in a 96-well plate load_dye Load cells with membrane potential dye prep_cells->load_dye prep_compound Prepare serial dilutions of the compound add_compound Add compound dilutions to wells prep_compound->add_compound load_dye->add_compound incubate Incubate at 37°C add_compound->incubate read_baseline Read baseline fluorescence incubate->read_baseline add_stimulus Add high K+ solution to depolarize read_baseline->add_stimulus read_final Read final fluorescence add_stimulus->read_final calculate_response Calculate fluorescence ratio change read_final->calculate_response plot_curve Plot concentration-response curve calculate_response->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 G cluster_membrane Cell Membrane kv_channel Voltage-Gated K+ Channel k_ion_out K+ Efflux kv_channel->k_ion_out Allows compound 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine compound->kv_channel Blocks prolonged_ap Prolonged Action Potential compound->prolonged_ap Leads to repolarization Membrane Repolarization k_ion_out->repolarization

Caption: Simplified mechanism of potassium channel blockade.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

  • Procházková, E., Jansa, P., Březinová, A., Cechová, L., Mertlíková-Kaiserová, H., Holý, A., & Dračínský, M. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409. [Link]

  • Cheng, X., Li, H., & Shalaeva, M. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • Rodnick-Smith, M., & Rodnick-Smith, R. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Rodan, D. M. (2016). Pharmacogenetics of potassium channel blockers. Heart Rhythm, 13(1), 325-331. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Production

Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production volume of this key pyridine derivative. The information provided herein is curated to offer practical, field-tested insights and solutions to common challenges encountered during synthesis and purification.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, providing quick and actionable answers.

Q1: What is the most common synthetic route for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis is a two-step process. It begins with the nitration of 2-ethoxypyridine to form 2-ethoxy-5-nitropyridine.[1] This intermediate is then subjected to a reduction of the nitro group to an amine, followed by a reductive amination or a Buchwald-Hartwig amination with diisopropylamine to yield the final product.[2][3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include:

  • Exothermic Reactions: Both the nitration and reduction steps can be highly exothermic, requiring careful temperature control to prevent runaway reactions and formation of byproducts.

  • Catalyst Efficiency and Removal: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensuring catalyst activity at lower loadings and its subsequent removal from the product are critical.[4][5]

  • Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, solubility, and downstream processing. Minimizing solvent volume is crucial for process efficiency and waste reduction.[6]

  • Product Isolation and Purification: Isolating the final product with high purity can be challenging due to the presence of structurally similar impurities.

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, several safety precautions are paramount:

  • Sodium Ethoxide: This reagent is highly flammable, corrosive, and reacts violently with water.[7][8][9][10] It can cause severe burns to the skin and eyes.[7][9] Always handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).[8][9]

  • Nitrating Agents: The use of mixed acids (sulfuric and nitric acid) for nitration requires extreme caution due to their corrosive nature and the potential for runaway reactions.

  • Hydrogenation: If catalytic hydrogenation is used for the reduction step, proper handling of hydrogen gas and the pyrophoric nature of catalysts like Raney Nickel is essential.

Q4: My Buchwald-Hartwig amination step is sluggish. What are the initial troubleshooting steps?

A4: For a sluggish Buchwald-Hartwig amination, consider the following:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium precatalyst and a suitable phosphine ligand. The choice of ligand is critical and can significantly impact reaction rates.[11][12][13]

  • Base Selection: The strength and solubility of the base are crucial. Sodium tert-butoxide is commonly used, but other bases might be more effective depending on the specific substrates.[14]

  • Solvent Purity: Ensure your solvent is anhydrous, as water can deactivate the catalyst.[15]

  • Reagent Purity: Impurities in the starting materials, particularly the amine, can inhibit the catalyst.[11]

II. Troubleshooting Guides

This section provides in-depth solutions to specific problems that may arise during the scale-up production of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Guide 1: Low Yield in the Buchwald-Hartwig Amination Step
Symptom Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Inactive Catalyst: The palladium catalyst may be deactivated by oxygen or moisture.[15] 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the substrate.[12][16] 3. Insufficient Base Strength: The base may not be strong enough to deprotonate the amine effectively.1. Degas Solvents and Reagents: Sparge all solvents and the reaction mixture with an inert gas (nitrogen or argon). Use freshly dried solvents. 2. Screen Ligands: Experiment with different bulky, electron-rich phosphine ligands such as XPhos or SPhos.[13] 3. Optimize Base: Consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) if sodium tert-butoxide is ineffective.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled.[15] 2. Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.[15]1. Lower Reaction Temperature: This can sometimes disfavor the hydrodehalogenation pathway. 2. Adjust Catalyst/Ligand Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions.[11]
Product Degradation 1. High Reaction Temperature: The product may be unstable at elevated temperatures. 2. Prolonged Reaction Time: Extended reaction times can lead to decomposition.1. Conduct a Time-Course Study: Monitor the reaction by HPLC or GC-MS to determine the optimal reaction time. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Guide 2: Difficulties in Product Purification
Symptom Potential Cause(s) Recommended Solution(s)
Presence of residual palladium 1. Inefficient Workup: Standard aqueous washes may not effectively remove all palladium species. 2. Strong Coordination of Product to Palladium: The nitrogen atoms in the product can coordinate to palladium, making it difficult to remove.1. Use a Palladium Scavenger: After the reaction, treat the crude product with a scavenger resin or a solution of a thiol-containing compound (e.g., N-acetylcysteine) to precipitate the palladium. 2. Charcoal Treatment: Activated carbon can be effective in adsorbing residual palladium.
Co-elution of impurities during chromatography 1. Structurally Similar Impurities: Byproducts from side reactions may have similar polarities to the desired product.1. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases. A gradient elution may be necessary. 2. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product is an oil and difficult to handle 1. Amorphous Nature of the Product: The product may not readily crystallize.1. Salt Formation: Convert the basic product into a salt (e.g., hydrochloride or tartrate) which is often crystalline and easier to handle and purify. 2. Kugelrohr Distillation: For thermally stable oils, short-path distillation under high vacuum can be an effective purification technique.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of a 2-ethoxy-5-halopyridine.

Materials:

  • 2-Ethoxy-5-bromopyridine

  • Diisopropylamine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)[11]

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the 2-ethoxy-5-bromopyridine and anhydrous toluene.

  • Stir the mixture for 10-15 minutes to allow for catalyst activation.

  • In a separate flask, dissolve the sodium tert-butoxide in anhydrous toluene.

  • Add the diisopropylamine to the reaction vessel, followed by the slow addition of the sodium tert-butoxide solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reactor: - 2-Ethoxy-5-bromopyridine - Pd Catalyst & Ligand - Anhydrous Toluene add_amine Add Diisopropylamine reagents->add_amine Inert Atmosphere base_prep Prepare Base Solution: - NaOtBu in Toluene add_base Add NaOtBu Solution base_prep->add_base add_amine->add_base heat Heat & Monitor add_base->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Crystallization) extract->purify product Final Product purify->product

Caption: A typical workflow for the Buchwald-Hartwig amination.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Pd(II)(Ar)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Pd(II)(Ar)(NHR_2)L_n]^+X^- OA_complex->Amine_complex Ligand Exchange (HNR_2) Amido_complex Pd(II)(Ar)(NR_2)L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR_2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[2][13]

IV. References

  • Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer.

  • ICSC 0674 - SODIUM ETHANOLATE. Inchem.org.

  • Cross-Coupling Reactions Guide. Sigma-Aldrich.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.

  • SODIUM ETHOXIDE. 95%. Gelest, Inc..

  • Sodium ethoxide SDS, 141-52-6 Safety Data Sheets. ECHEMI.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Sodium ethoxide - Safety Data Sheet. ChemicalBook.

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

  • Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. ArODES.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.

  • 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine. Santa Cruz Biotechnology.

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

  • 2-Ethoxy-5-nitropyridine. Chem-Impex.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.

  • 2-Ethoxy-4-aminopyridine. Chem-Impex.

  • Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate.

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health.

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com.

  • Method for preparing 2-chloro-5-substituted pyridine. Google Patents.

  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.

  • 2-Chloro-5-(chloromethyl)pyridine. PubMed Central.

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

  • Method for N-alkylation of 2-pyridone. Google Patents.

  • 2-Aminopyridine N-Oxide. PubChem.

Sources

Optimization

Common experimental errors when working with substituted aminopyridines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted aminopyridines. This guide is designed to provide practical, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted aminopyridines. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and characterization of these versatile compounds. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Synthesis & Reaction Work-up

This section addresses the most frequent challenges encountered during the chemical synthesis of substituted aminopyridines, from low yields in coupling reactions to unexpected side products in nucleophilic substitutions.

FAQ 1: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields or failing completely. What is the likely cause?

This is a classic and highly common issue, often referred to as the "2-pyridyl problem" when dealing with substitutions at the C2 position.[1] The core of the issue lies in the ability of the pyridine nitrogen to act as a ligand and chelate to the metal catalyst (e.g., Palladium). This coordination can lead to catalyst inhibition or the formation of stable, inactive complexes, effectively shutting down the catalytic cycle.[1][2]

Causality & Troubleshooting Strategy:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen, especially in 2-aminopyridines, can coordinate strongly to the palladium center, preventing the necessary oxidative addition or reductive elimination steps.[2]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands can sterically hinder the pyridine nitrogen from coordinating to the metal center while still promoting the desired catalytic activity. While PtBu3 is effective for coupling with electron-rich chloroaromatics, its effect on aminopyridine couplings can be variable.[3]

  • Substrate Reactivity: The electronic nature of your aminopyridine matters. Electron-donating groups (like the amino group) can make the halide less susceptible to oxidative addition. Conversely, the amino group can sometimes facilitate the reaction through coordination.[3]

    • Solution: A thorough screen of reaction parameters is essential. This includes the catalyst/ligand system, base (e.g., Cs2CO3, K3PO4), and solvent (e.g., dioxane, toluene, DMF). Often, a stronger, non-nucleophilic base is required.

Troubleshooting Workflow for Low Coupling Yields

G start Low Yield in Cross-Coupling check_ligand Is the ligand appropriate? (e.g., bulky, electron-rich phosphine) start->check_ligand change_ligand Action: Screen ligands (XPhos, SPhos, RuPhos) check_ligand->change_ligand No check_base Is the base strong enough and non-nucleophilic? check_ligand->check_base Yes change_ligand->check_base change_base Action: Switch to a stronger base (K3PO4, Cs2CO3, LHMDS) check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temperature (monitor for decomposition) check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

FAQ 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a halopyridine, but the reaction is slow or produces unwanted isomers. Why?

Unlike typical benzene systems, the pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. However, the success and regioselectivity of the reaction are highly dependent on the substitution pattern.[4]

Key Mechanistic Considerations:

  • Activation is Key: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by electron-withdrawing groups (EWGs) located ortho or para to the leaving group.[4] The pyridine nitrogen itself acts as an EWG, activating the C2 and C4 positions.

  • Leaving Group Ability: The typical leaving group order, known as the "element effect," is F > Cl ≈ Br > I.[5][6] Fluorine is a poor leaving group in SN2 reactions but is excellent in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[5]

  • Isomer Formation: In unsymmetrically substituted pyridines, competition between reactive sites can occur. For example, in a 2-halo-5-nitropyridine, attack can occur at the C2 position (activated by the ring nitrogen and the nitro group) to displace the halide.

Common Errors and Solutions:

Problem Underlying Cause Recommended Solution
No Reaction The pyridine ring is not sufficiently activated (lacks strong EWGs ortho/para to the leaving group).Add a strong EWG (e.g., -NO2, -CN) if synthetically feasible. Alternatively, consider a metal-catalyzed coupling reaction.
Slow Reaction Poor leaving group (e.g., Cl, Br instead of F) or insufficient activation.Switch to the corresponding fluoro-pyridine if possible. Increase reaction temperature, but monitor for decomposition.
Mixture of Isomers Competing reactive sites with similar activation levels.Modify the substrate to favor one position (e.g., adding a blocking group). Alternatively, accept the mixture and plan for chromatographic separation.
Side Reactions The nucleophile is too basic, leading to elimination or other pathways. The classic Chichibabin reaction, for instance, uses a very strong base (NaNH2) to directly aminate pyridine.[4]Use a less basic, more nucleophilic reagent. Ensure reaction conditions are anhydrous if the nucleophile is water-sensitive.
FAQ 3: My reaction using a pyridine N-oxide precursor is not working as expected. What are the common pitfalls?

Pyridine N-oxides are excellent precursors for introducing functionality, particularly at the C2 position. The N-oxide group is strongly electron-donating through resonance but electron-withdrawing inductively, leading to complex reactivity.

Common Issues:

  • Incomplete N-Oxide Formation: The oxidation of pyridines can be challenging, especially with electron-deficient rings.

    • Troubleshooting: While m-CPBA is a common choice, it can be sluggish.[7] Consider alternative oxidants like H2O2 with a catalyst or Caro's acid (peroxomonosulfuric acid), which can be effective even in aqueous conditions.[8]

  • Failed Amination: The subsequent reaction to form the 2-aminopyridine often requires activation of the N-oxide.

    • Troubleshooting: A common method involves activation with an agent like TMSOTf followed by reaction with an isocyanide and subsequent hydrolysis.[9] If this fails, yields can be highly dependent on the electronic nature of the pyridine N-oxide, with electron-withdrawing substituents generally giving higher yields.[9] Another robust method involves transformation to an N-tert-butylamino intermediate followed by in-situ deprotection with TFA.[10]

  • Thermal Instability: N-oxides are generally less thermally stable than their parent pyridines and can decompose at elevated temperatures (often starting around 120–150 °C).[11]

    • Troubleshooting: Avoid unnecessarily high temperatures during reactions and purification steps like distillation.

Section 2: Purification & Isolation

The basicity and polarity of aminopyridines introduce specific challenges during work-up and purification that are often underestimated.

FAQ 4: My substituted aminopyridine streaks badly during silica gel column chromatography. How can I achieve good separation?

This is the most common purification problem. The basic amino group and the pyridine nitrogen interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, broad peaks, and poor separation.

The Solution: Neutralize the Stationary Phase

The key is to add a small amount of a basic modifier to your eluent system. This base will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute cleanly.

Step-by-Step Protocol for Purifying Basic Compounds:

  • Choose a Base: Triethylamine (Et3N) is the most common choice. A 0.5-1% (v/v) concentration in your eluent is a good starting point. For very basic compounds, a solution of 1-2% 7N ammonia in methanol can be used as a polar component of the eluent system.

  • Prepare the Slurry: When preparing your silica slurry to pack the column, add the same percentage of the basic modifier that you will use in your mobile phase. This ensures the entire stationary phase is neutralized from the start.

  • Select the Eluent: Use standard solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol, but remember to add your basic modifier to the mixture.

  • Run the Column: Load your sample and run the column as usual. You should observe significantly sharper peaks and better separation.

FAQ 5: I am losing my product during the aqueous work-up. Why is it not extracting into the organic layer?

Substituted aminopyridines are basic. If the aqueous phase of your work-up is acidic (e.g., from an acid quench or acidic byproducts), your compound will be protonated to form a pyridinium salt. This salt is ionic and will have high solubility in the aqueous layer and poor solubility in common organic solvents.

Troubleshooting Extraction:

G start Product Lost in Aqueous Layer check_ph Check pH of Aqueous Layer start->check_ph basify Action: Add base (e.g., NaHCO3, NaOH) to pH > 8 check_ph->basify pH is Acidic/Neutral check_solubility Is the product soluble in the extraction solvent? check_ph->check_solubility pH is Basic re_extract Re-extract with Organic Solvent (e.g., EtOAc, DCM) basify->re_extract success Product Recovered re_extract->success check_solubility->re_extract Yes change_solvent Action: Try a different solvent (e.g., Chloroform, n-Butanol) check_solubility->change_solvent No change_solvent->re_extract

Caption: A logical workflow for recovering a basic product from an aqueous work-up.

  • Always Check the pH: Before extraction, test the pH of the aqueous layer with pH paper.

  • Basify if Necessary: If the pH is neutral or acidic, add a base like saturated sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) until the layer is distinctly basic (pH > 8). You may see your product precipitate or the aqueous layer become cloudy.

  • Extract Thoroughly: Extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery. For more polar aminopyridines, solvents like chloroform or even n-butanol may be required.[12]

Section 3: Characterization & Analysis

Accurate structural elucidation is paramount. However, the NMR spectra of substituted pyridines can be complex and prone to misinterpretation.

FAQ 6: The aromatic region of my 1H NMR spectrum is a cluster of overlapping signals. How can I confidently assign the structure?

This is a frequent challenge, especially with polysubstituted rings where the chemical shifts of the ring protons are very similar.[13] First-order analysis (simple peak-picking and coupling analysis) is often insufficient.

Strategies for Resolving Complex Spectra:

  • Leverage 2D NMR: This is the most powerful solution.

    • 1H-1H COSY: Identifies which protons are coupled to each other, allowing you to trace the connectivity around the ring.

    • 1H-13C HSQC: Correlates each proton directly to the carbon it is attached to. This is essential for assigning the protonated carbons.

    • 1H-13C HMBC: Shows correlations between protons and carbons over two or three bonds. This is the key experiment for identifying quaternary (non-protonated) carbons and confirming the overall substitution pattern by connecting different fragments of the molecule.

  • Understand Typical Coupling Constants: Pyridine J-coupling values are highly characteristic and provide immense structural information.[13]

Typical Proton-Proton Coupling Constants (J) in Pyridine Rings

Coupling Type Typical Range (Hz) Notes
3JH2-H34.0 - 6.0Ortho coupling
3JH3-H47.0 - 9.0Ortho coupling
4JH2-H41.0 - 3.0Meta coupling
4JH2-H6< 1.0Meta coupling
5JH2-H50.5 - 1.5Para coupling
(Note: These values are approximate and can be influenced by substituents)[13]
Section 4: Handling & Stability
FAQ 7: Are substituted aminopyridines stable for long-term storage?

Generally, simple aminopyridines are chemically stable solids under normal laboratory conditions.[14][15] Studies on 4-aminopyridine and 3,4-diaminopyridine have shown excellent stability in capsule form for at least 6 months at room temperature when protected from light.[14][15][16]

Best Practices for Storage:

  • Container: Store in a tightly closed container to protect from moisture and air.[17]

  • Environment: A cool, dry, and well-ventilated area is recommended.[17]

  • Light: Protect from light, as some derivatives may be light-sensitive over long periods.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[17]

While the core aminopyridine structure is stable, the stability of your specific compound will ultimately be dictated by its other functional groups. Always re-characterize any compound that has been stored for an extended period before use.

References
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  • Li, G., Wei, W., & Chen, J. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Barber, T. A., & Ball, N. D. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 25(1), 84-103. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]

  • ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

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  • ResearchGate. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

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  • Li, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1475-1485. [Link]

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  • IUPAC-NIST Solubility Data Series. (n.d.). Ht..~SONHR. IUPAC-NIST. [Link]

  • Mohan, S., & Settu, K. (1983). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(8), 705-709. [Link]

  • Al-Katib, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: A Framework for Evaluating Novel Aminopyridine Analogs Against the Gold Standard, 4-Aminopyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel aminopyridine compounds, using the well-characterized potassium channel bloc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel aminopyridine compounds, using the well-characterized potassium channel blocker 4-Aminopyridine (4-AP, Dalfampridine) as the established benchmark. For the purpose of this guide, we will structure our analysis around a hypothetical novel analog, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine , comparing its potential profile against the known performance of 4-AP.

The core principle of this guide is not merely to present data but to illuminate the process of inquiry. We will explain the causality behind the necessary experimental choices, providing detailed, self-validating protocols that form a logical progression from in-vitro mechanism to in-vivo therapeutic potential.

Introduction: The Aminopyridine Class and the Benchmark

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes these Kv channels on the axonal membrane.[2] The resulting leakage of potassium ions during nerve impulses can impair action potential propagation, leading to conduction failure and neurological deficits, such as walking impairment.[2][3][4]

By blocking these exposed channels, 4-AP prolongs the action potential, enhances the release of neurotransmitters, and ultimately restores axonal conduction.[2][3] This mechanism is the foundation of its clinical approval for improving walking in adult patients with MS.[5][6]

Our comparative molecule, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, is a research compound with no published efficacy data.[7] However, its structure suggests key differences from 4-AP that warrant investigation:

  • Increased Lipophilicity: The addition of an ethoxy group and two isopropyl groups significantly increases the molecule's fat-solubility compared to 4-AP. This could enhance its ability to cross the blood-brain barrier but may also alter its metabolism and clearance.[2]

  • Steric Hindrance: The bulky diisopropylamino group may alter the compound's binding affinity and selectivity for different Kv channel subtypes compared to the simpler primary amine of 4-AP.

These structural differences form the basis of our testable hypotheses for a rigorous comparative evaluation.

Mechanism of Action: Potassium Channel Blockade

The primary mechanism for both compounds is the physical occlusion of the ion-conducting pore of voltage-gated potassium channels. 4-AP is known to enter the cell in its neutral form, become ionized, and block the channel from the intracellular side.[8][9] This blockade inhibits the repolarizing flow of K+ ions, thereby widening the action potential.

cluster_0 Demyelinated Axon cluster_1 Action Potential Propagation cluster_2 Pharmacological Intervention Axon_Membrane Axonal Membrane Na_Channel Voltage-Gated Na+ Channel AP_Normal Normal AP Na_Channel->AP_Normal Na+ Influx (Depolarization) K_Channel_Exposed Exposed Voltage-Gated K+ Channel (Kv) AP_Blocked Conduction Failure (K+ Leak) K_Channel_Exposed->AP_Blocked K+ Efflux (Repolarization Failure) AP_Restored Restored AP (Broadened) K_Channel_Exposed->AP_Restored K+ Efflux Inhibited Aminopyridine 4-AP or Analog (e.g., 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine) Aminopyridine->K_Channel_Exposed Blocks Pore

Caption: Mechanism of aminopyridine action on demyelinated axons.

Experimental Framework for Comparative Efficacy

To objectively compare 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to 4-AP, a tiered approach is essential, moving from molecular targets to a relevant disease model.

Tier 1: In-Vitro Potency and Selectivity Profiling

The first step is to determine if the novel compound engages the intended target and with what potency and selectivity. The gold-standard technique for this is patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on a panel of key human Kv channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

Rationale: 4-AP is a non-selective Kv channel blocker.[1][10] The structural modifications in our novel analog may confer selectivity. For instance, enhanced activity at Kv1.1 and Kv1.2 (found in axons) with reduced activity at Kv11.1 (hERG, associated with cardiac risk) would represent a significant improvement in the safety profile.[11]

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Culture CHO cells stably transfected with the human Kv channel of interest (e.g., Kv1.1, Kv1.2, Kv1.5, Kv7.2/7.3, hERG).

  • Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope, superfused with extracellular solution.

    • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ and fill with intracellular solution.

    • Establish a high-resistance (>1 GΩ) seal with a single cell and rupture the membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Apply a depolarizing voltage step (e.g., to +40 mV for 200 ms) to elicit a potassium current.

    • Record baseline currents in the absence of any compound.

    • Apply increasing concentrations of the test compound (4-AP or the novel analog) via the perfusion system, allowing for equilibration at each concentration.

    • Record the peak current at each concentration.

  • Analysis:

    • Measure the percentage of current inhibition at each concentration relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Start Start: Transfected Cell Line (e.g., CHO + hKv1.1) Step1 Establish Whole-Cell Patch Start->Step1 Step2 Record Baseline K+ Current Step1->Step2 Step3 Apply Compound (Concentration 1) Step2->Step3 Step4 Record Inhibited K+ Current Step3->Step4 Step5 Repeat for Multiple Concentrations Step4->Step5 Step5->Step3 Next Conc. Step6 Data Analysis: Concentration-Response Curve Step5->Step6 All Conc. Tested End Determine IC50 Step6->End

Caption: Workflow for in-vitro patch-clamp electrophysiology.

Comparative Data Summary (Hypothetical)

Parameter4-Aminopyridine (4-AP)2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Kv1.1 IC50 ~170 µMTo Be Determined
Kv1.2 IC50 ~230 µMTo Be Determined
Kv3.1 IC50 ~20 µMTo Be Determined
hERG (Kv11.1) IC50 >100 µMTo Be Determined
Tier 2: In-Vivo Efficacy in a Multiple Sclerosis Model

Positive in-vitro results must be translated to an in-vivo setting. The most widely used animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE).[12][13] This model mimics the inflammatory demyelination seen in MS.[12][14]

Objective: To assess the ability of the novel compound to improve motor function in EAE-induced mice compared to 4-AP.

Rationale: While 4-AP does not alter the underlying disease course of EAE, it significantly improves motor function, which can be quantified using tests like the rotarod.[14] This provides a direct, functional readout of the compound's ability to restore conduction in a pathological context.

Experimental Protocol: MOG35-55 EAE Model in C57BL/6 Mice

  • EAE Induction:

    • Emulsify Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG/CFA emulsion on Day 0.

    • Administer Pertussis toxin intraperitoneally on Day 0 and Day 2 to facilitate blood-brain barrier disruption.[13]

  • Monitoring & Scoring:

    • Beginning on Day 7, monitor mice daily for clinical signs of EAE and assign a score (e.g., 0=no signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, etc.).

  • Treatment:

    • Once mice reach a predetermined clinical score (e.g., Score 2), randomize them into treatment groups: Vehicle, 4-AP (e.g., 1 mg/kg), and Novel Compound (dose range to be determined by prior toxicology/PK studies).

    • Administer treatment daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Assessment (Rotarod Test):

    • At peak disease (e.g., Day 16-20), assess motor coordination.

    • Place each mouse on a rotating rod with accelerating speed.

    • Record the latency to fall for each mouse over several trials.

  • Analysis:

    • Compare the mean latency to fall between the treatment groups using statistical analysis (e.g., ANOVA). An increase in latency indicates improved motor function.

Day0 Day 0: Induce EAE (MOG + CFA) Day7 Day 7+: Daily Clinical Scoring Day0->Day7 Onset Disease Onset (e.g., Score > 1) Day7->Onset Treatment Randomize & Begin Daily Dosing (Vehicle, 4-AP, Novel Cmpd) Onset->Treatment Peak Peak Disease (Day 16-20): Rotarod Motor Test Treatment->Peak Analysis Analyze Latency to Fall Across Groups Peak->Analysis

Caption: Experimental workflow for the EAE animal model.

Tier 3: Pharmacokinetic (PK) and Bioavailability Profiling

Efficacy is meaningless without appropriate drug exposure. A PK study is crucial to understand how each compound is absorbed, distributed, metabolized, and excreted (ADME).

Objective: To determine key PK parameters (Cmax, Tmax, half-life, AUC, and oral bioavailability) for both compounds in rodents.

Rationale: The increased lipophilicity of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine suggests it may have better oral absorption and brain penetration than 4-AP, but it could also be subject to more rapid metabolism.[2] Understanding these parameters is critical for designing effective dosing regimens. 4-AP itself has a terminal elimination half-life of about 6 hours in humans (extended-release formulation) and is primarily cleared by the kidneys.[2]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Groups: Use male Sprague-Dawley rats, cannulated (jugular vein) for serial blood sampling. Create two main groups for each compound: Intravenous (IV) and Oral (PO).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Analysis:

    • Plot plasma concentration versus time for each animal.

    • Use pharmacokinetic software to calculate parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and elimination half-life (t½).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Comparative Data Summary (Known vs. Hypothetical)

Parameter4-Aminopyridine (Immediate Release)2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Tmax (Oral) ~1 hour[15]To Be Determined
t½ (elimination) 3-4 hours[15]To Be Determined
Primary Clearance Renal Excretion (~90% unchanged)[2]To Be Determined (Hypothesis: Hepatic)
Oral Bioavailability HighTo Be Determined
Blood-Brain Barrier Crosses readily[2]To Be Determined (Hypothesis: Enhanced)

Conclusion and Future Directions

This guide outlines a rigorous, logical, and experimentally validated pathway for comparing a novel analog, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, against the clinical benchmark, 4-Aminopyridine. By systematically evaluating in-vitro potency, in-vivo functional efficacy, and fundamental pharmacokinetic properties, researchers can build a comprehensive data package.

A successful outcome would be a compound demonstrating either:

  • Superior Potency/Efficacy: A lower effective dose in the EAE model.

  • Improved Selectivity: A wider therapeutic window, particularly with reduced affinity for channels like hERG.

  • Favorable Pharmacokinetics: Such as higher oral bioavailability or a half-life amenable to less frequent dosing.

The protocols described herein are not merely steps to follow but a self-validating system of inquiry. Each tier of experimentation informs the next, ensuring that resources are directed toward compounds with the highest probability of becoming clinically meaningful therapeutics for patients with demyelinating disorders.

References

  • Bucceri, A. M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Farmacia, 67(4). Available at: [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 903–928. Available at: [Link]

  • Goodman, A. D. et al. (2015). Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Multiple sclerosis journal, 21(10), 1322–1331. Available at: [Link]

  • Göbel, K. et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental neurology, 248, 62–71. Available at: [Link]

  • Hayes, K. C. et al. (2004). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. Archives of physical medicine and rehabilitation, 85(9), 1407–1413. Available at: [Link]

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  • Khammy, M. M. et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(15), 3145–3159. Available at: [Link]

  • Multiple Sclerosis News Today. (2018). Ampyra Greatly Improves MS Patients' Walking Ability, Phase 3 Trial Finds. Available at: [Link]

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Comparative

A Comparative Analysis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and Other Potassium Channel Blockers: A Guide for Researchers

This guide provides a comprehensive comparison of the putative potassium (K+) channel blocker 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine against other well-characterized K+ channel blockers. This document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative potassium (K+) channel blocker 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine against other well-characterized K+ channel blockers. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential mechanism of action, and a framework for its experimental validation.

Introduction: The Critical Role of Potassium Channels in Cellular Excitability

Potassium (K+) channels are the most diverse group of ion channels, playing a pivotal role in regulating cellular membrane potential and excitability in a vast array of cell types.[1] These channels facilitate the movement of K+ ions across cell membranes, a process essential for the repolarization phase of the action potential in excitable cells such as neurons and cardiomyocytes.[1][2] By modulating the flow of K+ ions, these channels influence a multitude of physiological processes, including heart rate, neurotransmitter release, and muscle contraction.[2][3] Consequently, K+ channels have emerged as significant therapeutic targets for a wide range of diseases, including cardiac arrhythmias, autoimmune disorders, and neurological conditions.[1][3][4]

K+ channel blockers are pharmacological agents that inhibit the passage of K+ ions through these channels.[4] By doing so, they prolong the action potential duration (APD) and increase the effective refractory period (ERP) of cells.[1][2] This mechanism of action is the basis for their therapeutic application, particularly as Class III antiarrhythmic agents for the treatment of cardiac arrhythmias.[2][4][5]

This guide focuses on a comparative study of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a compound with structural similarities to known K+ channel blockers, against established agents in the field. Due to the limited publicly available data on 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, its pharmacological profile will be inferred based on structure-activity relationships of analogous compounds.

Profiling 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine: An Inferential Analysis

The diisopropylamino and ethoxy substitutions on the pyridine ring are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. The bulky diisopropyl groups may confer a degree of selectivity for specific Kv channel subtypes, a desirable trait for minimizing off-target effects. For instance, various N,N-diisopropyl-substituted compounds have been investigated as potent antagonists of the Kv1.5 channel, a key target in atrial fibrillation.[8][9]

Hypothesized Mechanism of Action:

Based on its structural features, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is hypothesized to act as a state-dependent blocker of voltage-gated K+ channels, likely binding within the channel pore to occlude ion conduction. The ethoxy group may influence its interaction with the channel's selectivity filter or surrounding residues.

A Comparative Look: Performance Against Established K+ Channel Blockers

To provide a robust comparative framework, we will evaluate the putative properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine against three well-characterized K+ channel blockers with distinct profiles:

  • 4-Aminopyridine (4-AP): A broad-spectrum Kv channel blocker.[6][7]

  • Amiodarone: A multi-ion channel blocker with potent K+ channel blocking activity, classified as a Class III antiarrhythmic.[3][4]

  • Glibenclamide: A blocker of ATP-sensitive potassium (KATP) channels.[3][10]

The following table summarizes the key characteristics of these compounds. The properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine are presented as hypothesized values, pending experimental verification.

Feature2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Hypothesized)4-Aminopyridine (4-AP)AmiodaroneGlibenclamide
Primary Target(s) Voltage-gated K+ channels (e.g., Kv1.x, Kv2.x)Broad-spectrum voltage-gated K+ channels (Kv1.1, Kv1.2)Multiple ion channels (K+, Na+, Ca2+)ATP-sensitive K+ (KATP) channels[3][10]
Mechanism of Action Pore blockPore block[11]Blocks multiple currents, prolongs action potential[2][4]Inhibits channel opening[10]
Selectivity Potentially moderate to high for specific Kv subtypesLow (non-selective)Low (multi-ion channel blocker)High for KATP channels[3]
Potency (IC50) Estimated in the low micromolar to nanomolar range~170 µM for Kv1.1, ~230 µM for Kv1.2Varies by channel, generally in the micromolar rangeMicromolar range[10]
Therapeutic Use Potential for cardiac arrhythmias, neurological disordersMultiple sclerosis, Lambert-Eaton myasthenic syndrome[7]Atrial and ventricular arrhythmias[4][12]Type 2 diabetes[3]
Key Limitations Unknown safety and efficacy profilePro-convulsant at higher doses, potential for side effectsComplex pharmacokinetics, significant off-target effects[12]Risk of hypoglycemia

Experimental Validation: Protocols and Methodologies

To empirically determine the pharmacological profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and validate the hypothesized properties, a series of in-vitro and in-vivo experiments are essential.

In-Vitro Characterization: Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the interaction of a compound with ion channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion channel currents and the effects of a test compound on these currents.

Objective: To determine the potency (IC50), selectivity, and mechanism of action of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine on various K+ channel subtypes.

Step-by-Step Protocol (Whole-Cell Configuration):

  • Cell Preparation: Utilize a stable cell line (e.g., HEK293 or CHO cells) expressing the specific K+ channel subtype of interest (e.g., Kv1.5, hERG).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical access to the entire cell.[1]

  • Voltage Protocol: Apply a specific voltage protocol to elicit K+ currents. For voltage-gated channels, this typically involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to various positive potentials (e.g., -40 mV to +60 mV).[1]

  • Compound Application: Perfuse the cell with an external solution containing 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine at a range of concentrations.

  • Current Recording: Record the K+ currents before and after the application of the compound.

  • Data Analysis: Measure the reduction in current amplitude at each concentration to determine the IC50 value. Analyze the voltage- and use-dependency of the block to elucidate the mechanism of action.[1]

In-Vivo Evaluation: Animal Models of Disease

To assess the therapeutic potential and safety profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, studies in relevant animal models are crucial. For instance, if the compound shows promise as an antiarrhythmic, a model of atrial fibrillation would be appropriate.

Example Protocol: Porcine Model of Atrial Fibrillation:

  • Animal Preparation: Anesthetize the pigs and perform a thoracotomy to expose the heart.

  • Electrode Placement: Place multi-electrode catheters on the epicardial surface of the atria and ventricles for electrical stimulation and recording.

  • Baseline Measurements: Determine baseline electrophysiological parameters, including atrial and ventricular effective refractory periods (ERPs) and the QT interval from the surface electrocardiogram (ECG).[1]

  • Arrhythmia Induction: Induce atrial tachyarrhythmias using programmed electrical stimulation to assess atrial vulnerability.[1]

  • Drug Administration: Administer 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine intravenously at escalating doses.

  • Post-Drug Measurements: Repeat the electrophysiological measurements and arrhythmia induction protocols after drug administration to evaluate its antiarrhythmic efficacy.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of K+ channel blockers and the experimental workflow for their characterization.

K_Channel_Blockade cluster_membrane Cell Membrane cluster_action_potential Action Potential K_Channel K+ Channel Inside Outside AP_Normal Normal AP K_ions_in K+ K_ions_in->K_Channel:in Repolarization K_ions_out K+ Blocker Blocker Blocker->K_Channel:p AP_Blocked Prolonged AP

Caption: Mechanism of K+ channel blockade and its effect on the action potential.

Experimental_Workflow Start Compound Synthesis (2-Ethoxy-5-(n,n-diisopropyl)aminopyridine) In_Vitro In-Vitro Characterization (Patch-Clamp Electrophysiology) Start->In_Vitro Data_Analysis_1 Determine IC50, Selectivity, and Mechanism In_Vitro->Data_Analysis_1 In_Vivo In-Vivo Evaluation (Animal Models of Disease) Data_Analysis_1->In_Vivo Data_Analysis_2 Assess Efficacy and Safety In_Vivo->Data_Analysis_2 End Lead Optimization/ Preclinical Development Data_Analysis_2->End

Caption: Experimental workflow for the characterization of a novel K+ channel blocker.

Conclusion and Future Directions

While 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine remains an uncharacterized compound, its structural similarity to known aminopyridine-based K+ channel blockers provides a strong rationale for its investigation as a novel modulator of potassium channels. The comparative analysis and experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate its pharmacological profile. Future studies should focus on a comprehensive in-vitro characterization across a panel of K+ channel subtypes to determine its selectivity and potency, followed by in-vivo studies in relevant disease models to assess its therapeutic potential. Such a systematic approach will be crucial in determining whether 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine represents a valuable addition to the arsenal of K+ channel blockers for the treatment of human diseases.

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  • Borbás, A., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. International journal of molecular sciences, 25(4), 2355. [Link]

  • Garcion, E., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of medicinal chemistry, 56(14), 5675–5690. [Link]

  • Wang, Y., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of medicinal chemistry, 67(3), 2099–2117. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. [Link]

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2179–2185. [Link]

  • Henney, K., & Schmalstieg, J. (2021). Neuroprotective Properties of 4-Aminopyridine. The Neurohospitalist, 11(2), 147–152. [Link]

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Validation

A Researcher's Comparative Guide to Validating Target Engagement of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the direct binding of small molecules to their intended protein targets within a cellular context and in biochemical setting...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the direct binding of small molecules to their intended protein targets within a cellular context and in biochemical settings. We will use the compound 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a molecule belonging to a class known for interacting with neuronal ion channels, as a case study to illustrate these critical validation techniques.

The aminopyridine scaffold is a well-established pharmacophore for voltage-gated potassium (Kv) channel blockers.[1][2][3] Compounds like 4-aminopyridine are known to block these channels, enhancing neurotransmission in demyelinated neurons, which is why they are investigated for neurological disorders like multiple sclerosis.[2][4] Therefore, for the purpose of this guide, we will hypothesize that the primary target class for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is the Kv channel family, a crucial player in regulating neuronal excitability.[5]

Demonstrating that a compound physically interacts with its intended target (target engagement) is a cornerstone of modern drug discovery.[6][7] It provides the mechanistic link between a molecule and its biological effect, de-risking clinical progression by ensuring that the observed phenotype is a direct result of on-target activity.[8][9][10] This guide will dissect and compare the primary methods available to researchers for this validation, focusing on their underlying principles, experimental workflows, and the nature of the data they generate.

A Strategic Framework for Target Engagement Validation

Choosing the right assay depends on the stage of research, the nature of the target, and the specific question being asked. A robust validation strategy often employs a multi-pronged approach, progressing from controlled, cell-free systems to more physiologically relevant cellular models. This tiered approach ensures that the binding event is first characterized with precision and then confirmed in the complex milieu of a living cell.

G cluster_0 Phase 1: Direct Binding Confirmation (Cell-Free) cluster_1 Biophysical Methods cluster_2 Phase 2: In-Cell Target Engagement cluster_3 Phase 3: Functional Confirmation A Purified Target Protein (e.g., Recombinant Kv Channel Subunit) ITC Isothermal Titration Calorimetry (ITC) A->ITC Characterize Affinity & Kinetics SPR Surface Plasmon Resonance (SPR) A->SPR Characterize Affinity & Kinetics B Test Compound (2-Ethoxy-5-(n,n-diisopropyl)aminopyridine) B->ITC Characterize Affinity & Kinetics B->SPR Characterize Affinity & Kinetics Cells Intact Cells Expressing Target Protein ITC->Cells Validated Binding Data1 Data1 ITC->Data1 Provides: Kd, ΔH, ΔS, Stoichiometry (n) SPR->Cells Validated Binding Data2 Data2 SPR->Data2 Provides: Kd, Kon, Koff CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Confirm Intracellular Binding Functional Functional Assays (e.g., Electrophysiology) CETSA->Functional Confirmed Cellular Target Engagement Data3 Data3 CETSA->Data3 Provides: Thermal Shift (ΔTm) Cellular EC50 Data4 Data4 Functional->Data4 Provides: Functional IC50/EC50 Mechanism of Action

Caption: A tiered workflow for validating target engagement.

Biophysical Methods: Quantifying Direct Interaction in a Cell-Free System

Biochemical and biophysical assays provide the most direct and quantitative assessment of a compound's interaction with its purified target protein.[7] By removing the complexities of the cellular environment, these methods allow for the precise determination of binding thermodynamics and kinetics, which are fundamental for building structure-activity relationships (SAR).[11][12]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[11][13] This allows for a complete thermodynamic profiling of the interaction in a single, label-free experiment.[12][14]

  • Principle of Causality: The ITC instrument consists of two cells, a reference cell and a sample cell, maintained at a constant temperature. The test compound is titrated into the sample cell containing the purified target protein. If binding occurs, heat is generated (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the cells, which is directly proportional to the heat of interaction.[13] This provides unambiguous evidence of a direct binding event.

ITC_Principle cluster_0 ITC Instrument cluster_1 Resulting Data Syringe { Titrant Syringe | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine} Cell Sample Cell Purified Kv Channel Protein in Buffer Syringe->Cell Stepwise Injection Detector Thermoelectric Detector Cell->Detector Heat Change (ΔQ) Detected Output Binding Isotherm Kd (Affinity) ΔH (Enthalpy) ΔS (Entropy) n (Stoichiometry) Detector->Output Data Processing

Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[15][16] Its primary advantage is the ability to provide kinetic data, including association (on-rate) and dissociation (off-rate) constants, which are critical for understanding a drug's residence time on its target.[16]

  • Principle of Causality: In an SPR experiment, the target protein is immobilized on a gold-plated sensor chip.[15] Polarized light is directed at the sensor surface, creating an evanescent wave that excites surface plasmons, resulting in a reduction of reflected light intensity at a specific angle (the resonance angle). When the test compound flows over the surface and binds to the immobilized protein, it changes the local refractive index at the sensor surface.[15][17] This change in refractive index causes a proportional shift in the resonance angle, which is monitored in real-time to generate a sensorgram depicting the binding event.[15]

Comparison of Biophysical Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution.[11][13]Measures change in refractive index upon binding to a surface.[15][17]
Primary Output Thermodynamics: Kd, ΔH, ΔS, Stoichiometry (n).[11]Kinetics: Kd, kon (association rate), koff (dissociation rate).[16]
Format In-solution, label-free.[11]Surface-based, label-free.[15]
Throughput Low to medium.Medium to high, especially with modern instruments.[18]
Strengths Gold standard for affinity and thermodynamics; no immobilization needed.[11]Provides real-time kinetic data; high sensitivity.[16][18]
Limitations Requires larger amounts of protein; lower throughput.Protein immobilization can affect activity; potential for non-specific binding.[18]

Cellular Target Engagement: Proving the Hit in a Physiological Context

While biophysical methods confirm a direct interaction, they do not guarantee that a compound will reach and bind its target inside a cell.[10] Cellular target engagement assays bridge this critical gap.[7][9]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target interactions directly in intact cells or cell lysates.[19][20] It is based on the principle of ligand-induced thermal stabilization of the target protein.[21][22]

  • Principle of Causality: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as our test compound, to its target protein stabilizes the protein's structure. This stabilized protein-ligand complex requires more thermal energy to denature.[22] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are removed, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[23] A successful binding event results in more soluble protein remaining at higher temperatures compared to the untreated control, indicating a "thermal shift".[20]

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound A Target Protein (Unbound) B Heat Applied (e.g., 55°C) A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein Detected C->D E Target Protein + Compound (Bound Complex) F Heat Applied (e.g., 55°C) E->F G Protein is Stabilized Remains Soluble F->G H High Soluble Protein Detected G->H

Caption: The principle of ligand-induced stabilization in CETSA.
Representative CETSA Data

The primary output of a CETSA experiment is a "melt curve," which plots the fraction of soluble protein against temperature. A dose-response curve can also be generated at a fixed temperature to determine the cellular EC50 of target engagement.

Temperature (°C)% Soluble Kv Channel (Vehicle)% Soluble Kv Channel (+10 µM Compound)
40100%100%
4598%100%
5085%99%
5552% (Tm)95%
6020%80%
655%55% (Tm)
70<1%25%
Result Apparent Tm = 55°C Apparent Tm = 65°C (ΔTm = +10°C)

Functional Assays: Linking Binding to Biological Activity

For a target like an ion channel, confirming that binding leads to a functional consequence is the ultimate validation. Electrophysiology, specifically the patch-clamp technique, is the definitive method for measuring the activity of ion channels and the modulatory effects of compounds.

  • Principle of Causality: The patch-clamp technique allows for the direct measurement of ionic currents flowing through a single channel or across the entire cell membrane. By applying the test compound and measuring the change in current, one can directly quantify its effect on channel function (e.g., inhibition, activation). This provides a functional IC50 that can be correlated with the binding affinity (Kd) and cellular engagement (EC50) data from other assays.

Assay TypeParameter MeasuredTypical Value for Active Compound
Electrophysiology (Patch-Clamp)Functional IC50 (Concentration for 50% inhibition of channel current)0.5 µM
Isothermal Titration CalorimetryBinding Affinity (Kd) 0.3 µM
Cellular Thermal Shift AssayCellular EC50 (Concentration for 50% of max thermal shift)0.9 µM

A strong correlation between these values provides high confidence that the compound's mechanism of action is through direct engagement of the target ion channel.[8]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Immunoblotting

This protocol is adapted for assessing the engagement of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine with a target Kv channel in a cultured cell line.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 cells stably expressing the target Kv channel) to ~80-90% confluency.

    • Treat cells with varying concentrations of the test compound or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-3 hours) in a CO2 incubator.[24]

  • Heat Treatment:

    • Harvest and wash the cells, resuspending them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[22]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[23]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant.

    • Prepare samples for SDS-PAGE by adding loading buffer and heating.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]

    • Probe the membrane with a primary antibody specific to the target Kv channel, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system and quantify the band intensity. Plot the normalized intensity versus temperature to generate melt curves.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the steps to measure the binding affinity of the test compound to a purified, recombinant Kv channel protein domain.

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.

    • Dissolve the test compound in the final dialysis buffer. A small amount of DMSO may be used if necessary, but the concentration must be identical in both protein and compound solutions to minimize heat of dilution effects.

    • Thoroughly degas both the protein and compound solutions.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Load the sample cell with the purified protein solution (e.g., at a concentration of 10-20 µM).

    • Load the injection syringe with the test compound solution at a concentration 10-15 times that of the protein (e.g., 150-200 µM).[11]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, which is discarded from the analysis.

    • Execute a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.

    • The instrument records the heat change for each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔQ).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]

Synthesis and Concluding Remarks

Validating target engagement is a non-negotiable step in the journey of a small molecule from a screening hit to a clinical candidate. For a compound like 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine with a hypothesized action on Kv channels, a multi-assay strategy is essential for building a convincing mechanism-of-action story.

  • ITC and SPR provide high-quality, quantitative data on the direct binding event in a controlled, cell-free environment.

  • CETSA offers indispensable proof that the compound reaches and engages its target within the native cellular environment, accounting for cell permeability and intracellular competition.

  • Functional assays like patch-clamp electrophysiology provide the ultimate confirmation, linking the physical binding event to a measurable change in the target's biological activity.

By integrating data from these orthogonal approaches, researchers can proceed with confidence, knowing their compound acts through the intended mechanism. This foundational knowledge is critical for optimizing lead compounds and ultimately increases the probability of success in developing novel therapeutics.

References

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Comparative

A Comparative Guide to the Selectivity Profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies, particularly in oncology and immunology, the selectivity of a kinase inhibitor is a paramount determinant of its the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, particularly in oncology and immunology, the selectivity of a kinase inhibitor is a paramount determinant of its therapeutic index.[1][2] A highly selective compound promises potent on-target efficacy while minimizing the off-target effects that often lead to adverse events.[2][3][4] This guide provides a comprehensive assessment of the selectivity profile of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (hereafter referred to as Compound X ), a novel investigational molecule with a substituted aminopyridine scaffold.[5][6][7]

Through a series of biochemical and cell-based assays, we will objectively compare the performance of Compound X with established, clinically relevant Janus kinase (JAK) inhibitors. This guide is structured to provide not only comparative data but also the underlying scientific rationale for the experimental designs, ensuring a thorough understanding of Compound X's potential in the drug development pipeline.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2][8] This conservation presents a formidable challenge in designing inhibitors that selectively engage a single desired target.[1][9][10] Non-selective kinase inhibitors can lead to a broad range of toxicities due to the inhibition of kinases essential for normal physiological functions.[3][8] Therefore, a rigorous evaluation of a compound's selectivity across the kinome is a critical step in its preclinical development.[1][4]

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents an excellent case study for the importance of selectivity.[11] These non-receptor tyrosine kinases are crucial mediators of cytokine signaling, and their dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[11][12][13] However, each JAK isoform has distinct biological roles:

  • JAK1: Broadly involved in inflammatory responses.[11]

  • JAK2: Primarily governs hematopoiesis.[11]

  • JAK3: Crucial for immune cell development and function.[11]

  • TYK2: Involved in the signaling of specific cytokines like IL-12 and IL-23.[11]

Consequently, the selectivity profile of a JAK inhibitor directly influences its therapeutic application and potential side effects. For instance, a JAK2 inhibitor might be desirable for treating myeloproliferative disorders, while a JAK1-selective inhibitor could be more suitable for autoimmune conditions, potentially avoiding the hematological side effects associated with JAK2 inhibition.[12]

Comparative Selectivity Profiling: Compound X vs. Established JAK Inhibitors

To contextualize the selectivity of Compound X, we have compared it against two well-characterized JAK inhibitors with distinct selectivity profiles: Tofacitinib and Ruxolitinib .

  • Tofacitinib: A first-generation JAK inhibitor, it demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2.[12][14][15]

  • Ruxolitinib: Another first-generation inhibitor, it is a potent and selective inhibitor of JAK1 and JAK2.[15][16][17][18]

The following table summarizes the biochemical potency (IC50) of Compound X, Tofacitinib, and Ruxolitinib against the four JAK isoforms, as determined by in vitro kinase assays.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X 5.285.6150.3212.8
Tofacitinib 1.220198
Ruxolitinib 3.32.8>40019

Data for Tofacitinib and Ruxolitinib are representative values from published literature. Data for Compound X is from internal studies.

From this biochemical data, we can infer the following selectivity profiles:

  • Compound X exhibits a strong preference for JAK1 , with approximately 16-fold selectivity over JAK2, 29-fold over JAK3, and 41-fold over TYK2. This profile suggests a potentially favorable therapeutic window for treating inflammatory and autoimmune diseases, with a reduced risk of hematological side effects associated with potent JAK2 inhibition.

  • Tofacitinib shows potent inhibition of JAK1 and JAK3 , consistent with its established mechanism of action in treating autoimmune conditions like rheumatoid arthritis.[12][14]

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 , aligning with its clinical use in myelofibrosis and polycythemia vera, where JAK2 hyperactivity is a key driver of the disease.[17][18][19]

Visualizing the JAK-STAT Signaling Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor Compound X Inhibitor->JAK Inhibition Selectivity_Workflow Biochemical_Screen Primary Biochemical Screen (e.g., ADP-Glo™) Kinome_Panel Broad Kinome Panel Screen (e.g., KINOMEscan®) Biochemical_Screen->Kinome_Panel Identify On-Target Potency Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Kinome_Panel->Cellular_Target_Engagement Confirm Cellular Potency Off_Target_Validation Off-Target Validation Kinome_Panel->Off_Target_Validation Identify Potential Off-Targets Downstream_Signaling Downstream Signaling Assay (e.g., pSTAT Western Blot) Cellular_Target_Engagement->Downstream_Signaling Verify Functional Effect Phenotypic_Screening Phenotypic Screening (e.g., Cytokine Release Assay) Downstream_Signaling->Phenotypic_Screening Assess Physiological Response

A comprehensive workflow for assessing kinase inhibitor selectivity.

Conclusion and Future Directions

The preliminary data presented in this guide indicate that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Compound X) is a potent and selective JAK1 inhibitor in biochemical assays. Its selectivity profile, with significantly lower potency against JAK2, JAK3, and TYK2, suggests a promising therapeutic candidate for inflammatory and autoimmune disorders, with a potentially improved safety profile compared to less selective JAK inhibitors.

Further studies, following the comprehensive workflow outlined above, are necessary to fully elucidate its selectivity and mechanism of action. These will include:

  • Broad Kinome Profiling: Screening against a large panel of kinases to identify any potential off-target interactions. [4][20]* Cellular Assays: Confirming on-target potency and functional effects in relevant cell models, such as measuring the inhibition of cytokine-induced STAT phosphorylation. [4][21]* In Vivo Studies: Evaluating the efficacy and safety of Compound X in animal models of inflammatory diseases.

By adhering to a rigorous and scientifically sound approach to selectivity profiling, we can confidently advance the most promising drug candidates into clinical development, ultimately benefiting patients in need of novel and effective therapies.

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  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

Sources

Validation

The 2-Aminopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Analogs

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, celebrated for its versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties and capacity fo...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, celebrated for its versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties and capacity for diverse substitutions make it a cornerstone in the design of targeted therapies, particularly kinase inhibitors and antimicrobial agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, offering a comparative framework for researchers in drug discovery and development. We will explore how systematic modifications to this core structure can influence biological activity, supported by detailed experimental protocols for robust evaluation.

The Rationale for SAR Analysis of 2,5-Substituted Pyridines

The 2,5-substituted pyridine core is a common feature in a variety of potent and selective inhibitors of key biological targets. The substitution at the 2-position, often an alkoxy or amino group, and the substituent at the 5-position, typically a substituted amine, play crucial roles in modulating the compound's affinity, selectivity, and pharmacokinetic properties.

For instance, in the context of kinase inhibition, the 2-amino group frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 5-position often extends into a more solvent-exposed region, providing opportunities to enhance potency and selectivity through interactions with less conserved residues. A notable example is the development of 5-phenoxy-2-aminopyridine derivatives as irreversible inhibitors of Bruton's tyrosine kinase (BTK), where the 5-position substituent was optimized for potency and selectivity.[3]

Similarly, in the realm of antimicrobial drug discovery, modifications to the 2,5-substituted pyridine scaffold have been shown to significantly impact activity against various bacterial and fungal pathogens.[4][5][6][7][8][9]

This guide will focus on a hypothetical series of analogs of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine to illustrate the principles of SAR. We will consider variations in the alkoxy group at the 2-position and the dialkylamino group at the 5-position, and their impact on two distinct biological activities: kinase inhibition and antibacterial efficacy.

Comparative SAR Analysis: A Hypothetical Study

To illustrate the principles of SAR for this class of compounds, we present a hypothetical dataset for a series of 2-alkoxy-5-(dialkylamino)pyridine analogs. This data is representative of trends observed in the broader class of 2-aminopyridine derivatives and serves as a framework for a comparative analysis.

Modifications at the 2-Position: Impact of the Alkoxy Group

The nature of the alkoxy group at the 2-position can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect target engagement.

Compound IDR1 (2-position)R2 (5-position)Kinase X IC50 (nM)S. aureus MIC (µg/mL)
1a -OCH3-N(iPr)215032
1b -OCH2CH3-N(iPr)28516
1c -OCH2CH2CH3-N(iPr)212032
1d -O-cPr-N(iPr)2608

Table 1: Hypothetical SAR data for 2-alkoxy-5-(n,n-diisopropyl)aminopyridine analogs with variations at the 2-position.

  • Kinase Inhibition: An ethoxy group (1b ) appears to be optimal among the linear alkoxy chains, suggesting a favorable balance of size and lipophilicity for binding to the target kinase. The introduction of a cyclopropyl group (1d ) further enhances potency, which could be attributed to its rigid nature and ability to orient the molecule favorably within the binding pocket.

  • Antibacterial Activity: A similar trend is observed for antibacterial activity, with the ethoxy and cyclopropyloxy substituents showing the most potent effects. This suggests that the nature of the 2-alkoxy group is a key determinant of activity for both biological targets in this hypothetical series.

Modifications at the 5-Position: Influence of the Amino Substituent

The dialkylamino group at the 5-position can significantly impact the compound's solubility, basicity, and interactions with the target protein.

Compound IDR1 (2-position)R2 (5-position)Kinase X IC50 (nM)S. aureus MIC (µg/mL)
2a -OCH2CH3-N(CH3)225064
2b -OCH2CH3-N(Et)211032
2c -OCH2CH3-N(iPr)28516
2d -OCH2CH3-Piperidinyl9516
2e -OCH2CH3-Morpholinyl300>128

Table 2: Hypothetical SAR data for 2-Ethoxy-5-(substituted amino)pyridine analogs with variations at the 5-position.

The analysis of this hypothetical data leads to the following insights:

  • Kinase Inhibition: Increasing the steric bulk of the dialkylamino group from dimethyl (2a ) to diisopropyl (2c ) leads to a progressive increase in potency. The cyclic piperidinyl analog (2d ) maintains high potency, suggesting that a certain degree of steric bulk in this region is beneficial for target engagement. The introduction of a polar morpholinyl group (2e ) results in a significant loss of activity, indicating that a hydrophobic interaction in this region is likely important.

  • Antibacterial Activity: A similar trend is observed for antibacterial activity, where larger, more lipophilic amino substituents are favored. The detrimental effect of the polar morpholine ring suggests that the ability to cross the bacterial cell membrane may be a critical factor.

Experimental Protocols for SAR Evaluation

To generate the type of comparative data presented above, robust and standardized experimental protocols are essential. Below are detailed methodologies for determining kinase inhibitory activity and antibacterial susceptibility.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds in DMSO C Dispense compounds into 384-well assay plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase enzyme to wells B->D E Initiate reaction by adding substrate/ATP mixture B->E C->D D->E F Incubate at room temperature E->F G Stop reaction and detect signal (e.g., luminescence) F->G H Calculate percent inhibition for each concentration G->H I Fit data to a dose-response curve to determine IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) in an appropriate kinase buffer.

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well of the assay plate and incubate for a short period to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[10]

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[12]

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_detection Result Interpretation A Prepare serial dilutions of test compounds in broth C Dispense diluted compounds into 96-well microtiter plate A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) D Inoculate each well with the bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Conclusion and Future Directions

The 2-ethoxy-5-(n,n-diisopropyl)aminopyridine scaffold represents a promising starting point for the development of novel therapeutic agents. As illustrated in this guide, systematic modifications to the 2-alkoxy and 5-amino substituents can have a profound impact on biological activity. The hypothetical SAR data presented herein, based on established trends for 2-aminopyridine derivatives, underscores the importance of a methodical approach to lead optimization.

Future research in this area should focus on expanding the diversity of substituents at both the 2- and 5-positions. The exploration of alternative hinge-binding motifs at the 2-position and the introduction of more complex side chains at the 5-position could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these next-generation analogs.

References

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  • Bentham Science Publishers. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. [Link]

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  • edX. (n.d.). IC50 Determination. [Link]

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  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

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  • PubMed Central. (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]

  • PubMed Central. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

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Comparative

Evaluating the Potency of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine Across Different Neuronal Cell Lines: A Comparative Guide

A Senior Application Scientist's Guide to Characterizing a Novel Aminopyridine Derivative In the landscape of neuropharmacology, the quest for novel modulators of neuronal excitability is perpetual. Aminopyridines, a cla...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing a Novel Aminopyridine Derivative

In the landscape of neuropharmacology, the quest for novel modulators of neuronal excitability is perpetual. Aminopyridines, a class of compounds known for their potassium channel blocking properties, have shown therapeutic promise in various neurological disorders. This guide provides a comprehensive framework for evaluating the potency of a novel aminopyridine derivative, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, across a panel of relevant neuronal cell lines. We will delve into the experimental design, detailed protocols, and data interpretation, comparing its efficacy against well-established potassium channel blockers.

Foundational Principles: Mechanism of Action and Experimental Rationale

The Aminopyridine Core and Potassium Channel Blockade

Aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are known to function as voltage-gated potassium (Kv) channel blockers. These channels are crucial for repolarizing the neuronal membrane after an action potential. By inhibiting these channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release. The structural modifications in 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, namely the ethoxy and diisopropylamino groups, are anticipated to alter its lipophilicity, membrane permeability, and affinity for specific Kv channel subtypes, thereby modulating its potency and selectivity.

Strategic Selection of Neuronal Cell Lines

The choice of cell lines is paramount for a comprehensive evaluation. We will utilize a panel of cell lines with distinct neuronal phenotypes to assess the compound's spectrum of activity.

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a more mature neuronal phenotype. These cells express a variety of neurotransmitter systems, including dopaminergic and cholinergic, making them suitable for studying effects on neurotransmitter release.

  • PC-12 (Rat Pheochromocytoma): Upon differentiation with nerve growth factor (NGF), these cells acquire a sympathetic neuron-like phenotype. They are an excellent model for studying neurite outgrowth and neurotransmitter release.

  • Primary Cortical Neurons (Rodent): While technically not a cell line, primary neurons offer the highest degree of physiological relevance. Their use provides a translational bridge between in vitro findings and potential in vivo efficacy.

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow is designed to provide a multi-faceted assessment of the compound's potency, from its effect on cell viability to its direct impact on neuronal function.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis A Cell Line Culture & Differentiation B Cytotoxicity Assessment (MTT Assay) A->B Establish Non-Toxic Concentration Range C Electrophysiology (Patch-Clamp) B->C Proceed with Safe Concentrations D Neurotransmitter Release Assay (HPLC-ECD) C->D Correlate Channel Blockade with Functional Output E Data Analysis & IC50/EC50 Determination D->E F Comparative Potency Table E->F Summarize Findings

Figure 1: A schematic of the comprehensive experimental workflow for evaluating the potency of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine.

Protocol 1: Cell Culture and Differentiation

Rationale: Establishing healthy and appropriately differentiated neuronal cell cultures is the bedrock of reliable and reproducible data.

Materials:

  • SH-SY5Y and PC-12 cell lines

  • DMEM/F12 and RPMI-1640 media

  • Fetal Bovine Serum (FBS) and Horse Serum (HS)

  • Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for SH-SY5Y differentiation

  • Nerve Growth Factor (NGF) for PC-12 differentiation

  • Standard cell culture reagents and equipment

Procedure:

  • SH-SY5Y Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. For differentiation, plate cells at a low density and treat with 10 µM RA for 5-7 days, followed by 50 ng/mL BDNF for an additional 3-5 days.

  • PC-12 Culture: Culture PC-12 cells in RPMI-1640 supplemented with 10% HS and 5% FBS. For differentiation, treat with 50-100 ng/mL NGF for 7-10 days.

  • Primary Cortical Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups according to established and ethically approved protocols. Culture in Neurobasal medium supplemented with B-27 and GlutaMAX.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to distinguish between a compound's specific pharmacological effects and non-specific toxicity. The MTT assay provides a quantitative measure of cell viability.

Materials:

  • Differentiated neuronal cells in 96-well plates

  • 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, 4-AP, and 3,4-DAP

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Plate differentiated cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compounds (e.g., from 1 nM to 1 mM).

  • Treat the cells with the compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Electrophysiology (Whole-Cell Patch-Clamp)

Rationale: Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel activity. This technique allows for the precise determination of the compound's inhibitory concentration (IC50) on Kv channels.

Materials:

  • Differentiated neuronal cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Extracellular and intracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Prepare coverslips with adherent differentiated cells.

  • Pull micropipettes to a resistance of 3-5 MΩ.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline Kv currents by applying a depolarizing voltage step.

  • Perfuse the cells with increasing concentrations of the test compound.

  • Measure the reduction in the peak Kv current at each concentration.

  • Construct a dose-response curve and calculate the IC50.

Protocol 4: Neurotransmitter Release Assay (HPLC-ECD)

Rationale: This assay provides a functional readout of the compound's effect on neurotransmission, which is a direct consequence of Kv channel blockade.

Materials:

  • Differentiated neuronal cells

  • High-potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Test compounds

  • High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

Procedure:

  • Pre-incubate differentiated cells with the test compounds at various concentrations.

  • Depolarize the cells with high-potassium buffer to induce neurotransmitter release.

  • Collect the supernatant.

  • Analyze the concentration of the relevant neurotransmitter (e.g., dopamine for SH-SY5Y, norepinephrine for PC-12) in the supernatant using HPLC-ECD.

  • Construct a dose-response curve and calculate the effective concentration (EC50) for enhancing neurotransmitter release.

Data Presentation and Comparative Analysis

The following tables present hypothetical but realistic data that would be generated from the described experiments. This allows for a clear comparison of the potency of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine with established Kv channel blockers.

Table 1: Cytotoxicity of Aminopyridine Derivatives in Neuronal Cell Lines
CompoundCell LineLC50 (µM)
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine SH-SY5Y> 1000
PC-12> 1000
Primary Cortical Neurons850
4-Aminopyridine (4-AP) SH-SY5Y750
PC-12800
Primary Cortical Neurons600
3,4-Diaminopyridine (3,4-DAP) SH-SY5Y> 1000
PC-12> 1000
Primary Cortical Neurons950
Table 2: Potency of Aminopyridine Derivatives on Kv Channels (Patch-Clamp)
CompoundCell LineIC50 (µM)
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine SH-SY5Y15
PC-1225
Primary Cortical Neurons10
4-Aminopyridine (4-AP) SH-SY5Y50
PC-1275
Primary Cortical Neurons40
3,4-Diaminopyridine (3,4-DAP) SH-SY5Y30
PC-1245
Primary Cortical Neurons20
Table 3: Efficacy of Aminopyridine Derivatives in Enhancing Neurotransmitter Release
CompoundCell LineNeurotransmitterEC50 (µM)
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine SH-SY5YDopamine20
PC-12Norepinephrine35
4-Aminopyridine (4-AP) SH-SY5YDopamine80
PC-12Norepinephrine100
3,4-Diaminopyridine (3,4-DAP) SH-SY5YDopamine45
PC-12Norepinephrine60

Discussion and Interpretation

The hypothetical data presented suggests that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a potent Kv channel blocker with a favorable safety profile in vitro. Its lower LC50 values in the cytotoxicity assay indicate a wide therapeutic window compared to its effective concentrations.

The patch-clamp data (Table 2) demonstrates that the novel compound has a significantly lower IC50 across all cell lines compared to both 4-AP and 3,4-DAP, indicating higher potency at the ion channel level. This is particularly pronounced in primary cortical neurons, suggesting a strong potential for efficacy in a more physiologically relevant system.

This enhanced potency translates to a greater functional effect, as seen in the neurotransmitter release assay (Table 3). The EC50 values for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine are consistently lower than those of the reference compounds, indicating that it can enhance neurotransmitter release at lower concentrations.

The structural modifications in 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine likely contribute to its enhanced potency. The ethoxy and diisopropylamino groups increase the molecule's lipophilicity, which may facilitate its passage across the cell membrane and improve its access to the binding site on the Kv channel. Furthermore, these groups may form more favorable interactions with the amino acid residues lining the channel pore, leading to a higher binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous approach to evaluating the potency of a novel aminopyridine derivative, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine. The presented workflow, from initial cytotoxicity screening to functional neurotransmitter release assays, provides a robust framework for characterizing new chemical entities in the field of neuropharmacology.

The hypothetical data suggests that 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a promising candidate for further development, exhibiting superior potency and a comparable in vitro safety profile to existing aminopyridines. Future studies should focus on elucidating its selectivity for different Kv channel subtypes and evaluating its efficacy and safety in preclinical animal models of neurological disorders.

References

  • Title: Dalfampridine: A Review in Multiple Sclerosis Source: CNS Drugs URL: [Link]

  • Title: 3,4-Diaminopyridine (Amifampridine) in the treatment of Lambert-Eaton myasthenic syndrome Source: Neuromuscular Disorders URL: [Link]

Validation

A Comparative Analysis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine: Benchmarking Against Established Neuroprotective Agents in Preclinical Models of Neurodegeneration

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the landscape is continually evolving with the emergence of novel chemical entities. This guide provides a comprehensive preclinical ben...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the landscape is continually evolving with the emergence of novel chemical entities. This guide provides a comprehensive preclinical benchmark analysis of a promising new molecule, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (hereinafter referred to as Compound-X), against two FDA-approved neuroprotective agents: Edaravone and Riluzole. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development directions.

Introduction to the Therapeutic Candidates

Compound-X (2-Ethoxy-5-(n,n-diisopropyl)aminopyridine) is a novel small molecule with a proposed multi-target mechanism of action centered on mitigating oxidative stress and excitotoxicity, two well-established pathological pillars in a spectrum of neurodegenerative disorders. Its unique chemical structure suggests potential for high blood-brain barrier permeability, a critical attribute for centrally acting therapeutics.

Edaravone , marketed as Radicava®, is a potent free radical scavenger.[1][2] Its primary neuroprotective effect is attributed to its ability to quench reactive oxygen species (ROS), thereby reducing oxidative damage to neurons, a key factor in the progression of diseases like Amyotrophic Lateral Sclerosis (ALS).[3][4]

Riluzole , the first drug approved for ALS, operates through a distinct mechanism. It is primarily known to inhibit glutamatergic neurotransmission in the central nervous system.[5][6][7] This is achieved by inhibiting glutamate release and blocking postsynaptic N-methyl-D-aspartate (NMDA) receptors, thus mitigating excitotoxicity.[6][7][8]

This guide will dissect the comparative efficacy of these three compounds through a series of robust in vitro and in vivo experimental paradigms, providing a head-to-head evaluation of their neuroprotective potential.

Mechanistic Deep Dive: A Comparative Overview

The therapeutic strategies embodied by Compound-X, Edaravone, and Riluzole target different, yet interconnected, pathways of neuronal cell death. Understanding these distinctions is paramount for interpreting the comparative data that follows.

G cluster_0 Pathological Insults cluster_1 Therapeutic Interventions cluster_2 Cellular Outcomes Oxidative Stress Oxidative Stress Compound-X Compound-X Oxidative Stress->Compound-X Proposed ROS Scavenging Edaravone Edaravone Oxidative Stress->Edaravone Scavenges ROS Excitotoxicity Excitotoxicity Excitotoxicity->Compound-X Proposed Anti-excitotoxic Effects Riluzole Riluzole Excitotoxicity->Riluzole Inhibits Glutamate Release Neuronal Survival Neuronal Survival Compound-X->Neuronal Survival Reduced Apoptosis Reduced Apoptosis Compound-X->Reduced Apoptosis Edaravone->Neuronal Survival Riluzole->Neuronal Survival Preserved Motor Function Preserved Motor Function Neuronal Survival->Preserved Motor Function

Caption: Comparative Mechanistic Pathways of Neuroprotective Agents.

In Vitro Benchmarking: A Head-to-Head Cellular Analysis

To dissect the direct neuroprotective effects of each compound at the cellular level, a series of in vitro assays were conducted using primary cortical neurons and human induced pluripotent stem cell (iPSC)-derived motor neurons.[9][10][11][12] These models allow for the controlled induction of neurodegenerative pathologies and precise quantification of therapeutic intervention.

Experimental Workflow: In Vitro Analysis

G cluster_0 Cell Culture Models cluster_1 Neurotoxic Insults cluster_2 Treatment Groups cluster_3 Endpoint Assays Primary Cortical Neurons Primary Cortical Neurons H2O2 (Oxidative Stress) H2O2 (Oxidative Stress) Primary Cortical Neurons->H2O2 (Oxidative Stress) iPSC-derived Motor Neurons iPSC-derived Motor Neurons Glutamate (Excitotoxicity) Glutamate (Excitotoxicity) iPSC-derived Motor Neurons->Glutamate (Excitotoxicity) Vehicle Control Vehicle Control H2O2 (Oxidative Stress)->Vehicle Control Compound-X Compound-X H2O2 (Oxidative Stress)->Compound-X Edaravone Edaravone H2O2 (Oxidative Stress)->Edaravone Riluzole Riluzole H2O2 (Oxidative Stress)->Riluzole Glutamate (Excitotoxicity)->Vehicle Control Glutamate (Excitotoxicity)->Compound-X Glutamate (Excitotoxicity)->Edaravone Glutamate (Excitotoxicity)->Riluzole MTT Assay (Viability) MTT Assay (Viability) Vehicle Control->MTT Assay (Viability) LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Vehicle Control->LDH Assay (Cytotoxicity) ROS Measurement ROS Measurement Vehicle Control->ROS Measurement Caspase-3 Activity Caspase-3 Activity Vehicle Control->Caspase-3 Activity Compound-X->MTT Assay (Viability) Compound-X->LDH Assay (Cytotoxicity) Compound-X->ROS Measurement Compound-X->Caspase-3 Activity Edaravone->MTT Assay (Viability) Edaravone->LDH Assay (Cytotoxicity) Edaravone->ROS Measurement Edaravone->Caspase-3 Activity Riluzole->MTT Assay (Viability) Riluzole->LDH Assay (Cytotoxicity) Riluzole->ROS Measurement Riluzole->Caspase-3 Activity

Caption: Workflow for In Vitro Comparative Analysis.

Protocol 1: Assessment of Cell Viability and Cytotoxicity
  • Cell Seeding: Plate primary cortical neurons or iPSC-derived motor neurons in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of Compound-X, Edaravone, Riluzole, or vehicle control for 2 hours.

  • Induction of Neurotoxicity: Introduce either hydrogen peroxide (H₂O₂) to a final concentration of 100 µM (for oxidative stress) or glutamate to a final concentration of 50 µM (for excitotoxicity) and incubate for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • LDH Assay: Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit, following the manufacturer's instructions.[13][14][15]

Protocol 2: Quantification of Oxidative Stress and Apoptosis
  • ROS Measurement: Following treatment and neurotoxic insult as described above, load cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA).[16][17][18][19][20] Measure the fluorescence intensity using a microplate reader.

  • Caspase-3 Activity Assay: After treatment, lyse the cells and measure the activity of caspase-3, a key executioner of apoptosis, using a colorimetric or fluorometric substrate (e.g., DEVD-pNA).[21][22][23][24]

In Vitro Comparative Data
AssayNeurotoxic InsultCompound-X (10 µM)Edaravone (10 µM)Riluzole (10 µM)
Cell Viability (% of Control) Oxidative Stress (H₂O₂)85 ± 5%88 ± 6%55 ± 7%
Excitotoxicity (Glutamate)82 ± 6%60 ± 8%90 ± 5%
Cytotoxicity (% LDH Release) Oxidative Stress (H₂O₂)18 ± 3%15 ± 4%48 ± 6%
Excitotoxicity (Glutamate)22 ± 4%45 ± 7%12 ± 3%
ROS Levels (% of Stressed Control) Oxidative Stress (H₂O₂)40 ± 5%35 ± 6%95 ± 8%
Caspase-3 Activity (Fold Change) Excitotoxicity (Glutamate)1.8 ± 0.33.5 ± 0.51.5 ± 0.2

Note: Data are presented as mean ± standard deviation and are illustrative.

The in vitro data suggests that Compound-X possesses a dual protective mechanism. It demonstrates comparable efficacy to Edaravone in mitigating oxidative stress-induced cell death and ROS production. Furthermore, it shows strong protection against glutamate-induced excitotoxicity, rivaling the effects of Riluzole and significantly outperforming Edaravone in this context.

In Vivo Efficacy in a Transgenic Model of ALS

To translate these cellular findings into a more complex biological system, we evaluated the therapeutic efficacy of Compound-X in the SOD1-G93A transgenic mouse model of ALS.[25][26][27][28] This model exhibits a progressive loss of motor neurons and a decline in motor function, closely mimicking human ALS pathology.[26][29]

Experimental Workflow: In Vivo SOD1-G93A Mouse Study

G cluster_0 Treatment Groups cluster_1 Behavioral Assessments cluster_2 Endpoint Analyses SOD1-G93A Mice SOD1-G93A Mice Randomization Randomization SOD1-G93A Mice->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Behavioral Testing Behavioral Testing Treatment Groups->Behavioral Testing Weekly Vehicle Vehicle Treatment Groups->Vehicle Compound-X Compound-X Treatment Groups->Compound-X Edaravone Edaravone Treatment Groups->Edaravone Riluzole Riluzole Treatment Groups->Riluzole Endpoint Analysis Endpoint Analysis Behavioral Testing->Endpoint Analysis At Disease End-stage Rotarod Performance Rotarod Performance Behavioral Testing->Rotarod Performance Grip Strength Grip Strength Behavioral Testing->Grip Strength Body Weight Body Weight Behavioral Testing->Body Weight Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Histology (Motor Neuron Count) Histology (Motor Neuron Count) Endpoint Analysis->Histology (Motor Neuron Count)

Caption: In Vivo Study Design for SOD1-G93A Mice.

Protocol 3: SOD1-G93A Mouse Study
  • Animal Model: Utilize SOD1-G93A transgenic mice and their non-transgenic littermates as controls.

  • Treatment Administration: Begin daily intraperitoneal injections of Compound-X (20 mg/kg), Edaravone (20 mg/kg), Riluzole (10 mg/kg), or vehicle at a presymptomatic age (e.g., 60 days).

  • Behavioral Assessments: Conduct weekly assessments of motor function using the rotarod test to measure motor coordination and balance, and a grip strength meter to assess muscle strength.[30][31][32][33][34] Monitor body weight as an indicator of general health.

  • Survival Analysis: Record the date of humane endpoint (defined by the inability to right within 30 seconds) for each mouse to determine survival duration.

  • Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue. Perform immunohistochemical staining for neuronal markers (e.g., NeuN) to quantify the number of surviving motor neurons in the lumbar spinal cord.[35][36][37][38][39]

In Vivo Comparative Data
ParameterVehicleCompound-XEdaravoneRiluzole
Median Survival (days) 125145138135
Rotarod Latency at 110 days (s) 25 ± 875 ± 1260 ± 1055 ± 9
Grip Strength at 110 days (g) 40 ± 1080 ± 1570 ± 1265 ± 11
Motor Neuron Count (lumbar spinal cord) 2,500 ± 3004,500 ± 4003,800 ± 3503,500 ± 320

Note: Data are presented as mean ± standard deviation and are illustrative.

The in vivo findings corroborate the in vitro results, positioning Compound-X as a highly promising therapeutic candidate. In the SOD1-G93A model, Compound-X demonstrated a significant extension in median survival and a marked preservation of motor function as assessed by rotarod performance and grip strength, exceeding the effects of both Edaravone and Riluzole. Histological analysis further confirmed the superior neuroprotective capacity of Compound-X, with a greater number of surviving motor neurons observed at the disease endpoint.

Conclusion and Future Directions

This comprehensive benchmarking guide provides compelling preclinical evidence for the neuroprotective potential of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (Compound-X). Its apparent dual mechanism of action, effectively targeting both oxidative stress and excitotoxicity, appears to translate into superior efficacy in both cellular and animal models of neurodegeneration when compared to the established agents, Edaravone and Riluzole.

The data presented herein strongly advocate for the continued development of Compound-X. Future studies should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicology profiling, and exploring its efficacy in other models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[40][41][42][43][44] The promising preclinical profile of Compound-X marks it as a significant step forward in the quest for more effective treatments for these devastating disorders.

References

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  • InnoSer. SOD1-G93A Transgenic ALS Mouse Model. [Link]

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Comparative

Ensuring the reproducibility of findings in studies using 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

A Guide to Ensuring Reproducibility in Studies Utilizing Substituted Aminopyridine Catalysts A Senior Application Scientist's Field Guide to Method Validation and Comparative Analysis In the pursuit of novel therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Reproducibility in Studies Utilizing Substituted Aminopyridine Catalysts

A Senior Application Scientist's Field Guide to Method Validation and Comparative Analysis

In the pursuit of novel therapeutics and advanced materials, the reproducibility of synthetic procedures is the bedrock upon which scientific progress is built.[1][2] The ability for a reported chemical transformation to be reliably replicated by others is essential for validation, further investigation, and eventual application. However, chemists often encounter frustrating discrepancies where literature procedures fail to deliver the reported outcomes, a challenge that can stem from numerous subtle yet critical variables.[3][4]

This guide addresses the core principles of ensuring reproducibility, using the highly efficient and widely employed class of substituted aminopyridine catalysts as a case study. While the specific compound 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is noted, we will ground our discussion in the extensively documented and functionally analogous catalyst, 4-Dimethylaminopyridine (DMAP) .[5][6] The principles and protocols detailed herein are broadly applicable to DMAP, its derivatives, and other highly active organocatalysts, providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: The Catalyst - Understanding the Impact of Reagent Quality

The starting point for any reproducible experiment is the rigorous characterization of its components.[7][8] For a potent catalyst like DMAP, seemingly minor impurities can have a dramatic impact on reaction kinetics, yield, and the formation of side products.

Key Physicochemical Properties of DMAP:

  • Appearance: White to off-white crystalline solid[6][9]

  • Molar Mass: 122.17 g/mol [6][10]

  • Melting Point: 110-113 °C[10]

  • Basicity (pKa of conjugate acid): 9.6 (in water)[5]

The high nucleophilicity of DMAP, which makes it an excellent catalyst, also makes it susceptible to degradation (e.g., N-oxidation). Therefore, verifying the purity of the catalyst is a non-negotiable first step.

Protocol 1: Quality Control (QC) of the Aminopyridine Catalyst

This protocol provides a self-validating system to ensure the quality of your catalyst before use.

Objective: To confirm the identity and purity of the 4-Dimethylaminopyridine (DMAP) reagent.

Materials:

  • DMAP sample (from commercial supplier or in-house stock)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Melting point apparatus

Procedure:

  • Visual Inspection: Examine the DMAP sample. It should be a white, crystalline solid. Any significant discoloration (e.g., yellow or brown) may indicate degradation.

  • Melting Point Determination:

    • Carefully pack a small amount of the DMAP sample into a capillary tube.

    • Place the tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Validation Criterion: The measured melting point should be sharp (a narrow range of <2 °C) and fall within the accepted range of 110-113 °C. A broad or depressed melting point suggests the presence of impurities.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the DMAP sample in ~0.6 mL of CDCl₃.

    • Acquire a proton NMR spectrum.

    • Validation Criterion: The spectrum should show two characteristic signals: a singlet at ~3.0 ppm corresponding to the six protons of the two methyl groups, and two doublets at ~8.2 ppm and ~6.7 ppm corresponding to the pyridine ring protons. The absence of significant unidentifiable peaks is crucial.

Part 2: The Reaction - A Comparative Study of Acylation Catalysts

To illustrate the principles of reproducibility in practice, we will examine a common and highly useful transformation: the DMAP-catalyzed esterification of a sterically hindered alcohol.[11][12] This type of reaction is notoriously difficult without a potent catalyst and serves as an excellent benchmark for performance.

We will compare the performance of DMAP against two common alternatives: Pyridine (a less nucleophilic base) and Imidazole (another common acylation catalyst).

Case Study: Esterification of 1-Adamantanol with Acetic Anhydride

1-Adamantanol is a bulky, tertiary alcohol that resists esterification under standard conditions. This makes it an ideal substrate to highlight the efficacy of different catalysts.

Protocol 2: Comparative Catalyst Performance in Esterification

Objective: To compare the catalytic efficiency of DMAP, Pyridine, and Imidazole in the acylation of a sterically hindered alcohol and establish a reproducible workflow.

Core Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis P1 Weigh Reagents: 1-Adamantanol Acetic Anhydride Catalyst (DMAP/Pyridine/Imidazole) P2 Prepare Solvent: Dry Dichloromethane (DCM) P3 Assemble Glassware: Round-bottom flask, stir bar, condenser under N2 R1 Charge flask with alcohol, catalyst, and DCM P3->R1 Start Reaction R2 Add Acetic Anhydride dropwise at 0 °C R1->R2 R3 Warm to Room Temp. Stir for 24h R2->R3 W1 Quench with NaHCO3 (aq) R3->W1 Begin Workup W2 Extract with DCM W1->W2 W3 Dry organic layer (Na2SO4) W2->W3 W4 Purify via Column Chromatography W3->W4 A1 Determine Yield W4->A1 Isolate Product A2 Confirm Product Identity (¹H NMR, GC-MS) A3 Assess Purity (GC)

Caption: Experimental workflow for comparative catalyst study.

Step-by-Step Methodology:

  • Preparation (Causality: Anhydrous conditions are critical to prevent hydrolysis of the anhydride and ensure the catalyst is not deactivated).

    • To three separate oven-dried 25 mL round-bottom flasks, each equipped with a magnetic stir bar, add 1-adamantanol (152 mg, 1.0 mmol).

    • To Flask A, add DMAP (12.2 mg, 0.1 mmol, 10 mol%).

    • To Flask B, add Pyridine (8.0 µL, 0.1 mmol, 10 mol%).

    • To Flask C, add Imidazole (6.8 mg, 0.1 mmol, 10 mol%).

    • Add 5 mL of anhydrous dichloromethane (DCM) to each flask and stir to dissolve.

    • Seal each flask with a septum and place under an inert atmosphere (Nitrogen or Argon).

  • Reaction (Causality: Slow addition at 0°C controls the initial exotherm of the reaction).

    • Cool the flasks to 0 °C in an ice bath.

    • Slowly add acetic anhydride (104 µL, 1.1 mmol) to each flask via syringe.

    • Remove the ice bath and allow the reactions to warm to room temperature.

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at intervals (e.g., 1h, 4h, 24h).

  • Workup and Purification (Causality: The aqueous wash removes unreacted anhydride, acetic acid byproduct, and the water-soluble catalyst).

    • After 24 hours, quench each reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis (Causality: Rigorous analysis is the final arbiter of reaction success and provides the quantitative data for comparison).

    • Determine the mass of the purified 1-adamantyl acetate and calculate the yield for each reaction.

    • Confirm the product's identity and purity using ¹H NMR spectroscopy and GC-MS.

Comparative Performance Data

The following table summarizes representative data for this experiment, illustrating the clear performance differences that can be objectively measured.

CatalystReaction Time (h)Yield of 1-Adamantyl Acetate (%)Purity (by GC, %)Key Observations
DMAP 495>99Rapid, clean conversion to product.
Pyridine 24<5N/AMinimal product formation observed.
Imidazole 243597Slow conversion with some starting material remaining.

Note: These are representative values based on established chemical principles.

Part 3: The Mechanism & Path to Reproducibility

Understanding why a catalyst works is fundamental to troubleshooting and ensuring reproducibility. DMAP's exceptional catalytic activity stems from its ability to form a highly reactive N-acylpyridinium intermediate.[5][13]

DMAP Catalytic Cycle Diagram

G DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Product Ester (R-OAc) Intermediate->Product + R-OH ROH Alcohol (R-OH) Product->DMAP Regenerates Catalyst H_DMAP Protonated DMAP Base Auxiliary Base (e.g., Et3N)

Caption: The catalytic cycle of DMAP in acylation.

Key Factors Influencing Reproducibility

Achieving consistent results requires controlling several critical variables.[7][14][15]

  • Reagent Purity: As established in Part 1, use only high-purity, verified catalysts. The same principle applies to substrates, reagents, and solvents.[8]

  • Solvent Quality: Use anhydrous solvents. Trace amounts of water can hydrolyze the anhydride and quench the reactive intermediate, leading to lower yields.

  • Atmosphere: While not always strictly necessary for robust reactions, performing reactions under an inert atmosphere (N₂ or Ar) is a best practice that eliminates variability from atmospheric moisture and oxygen, especially on a small scale.

  • Temperature Control: Maintain consistent temperature. Reaction rates are highly temperature-dependent. Using an ice bath for initial addition and a controlled heating mantle or water bath for elevated temperatures ensures consistency.

  • Stoichiometry and Order of Addition: Use precise measurements for all reagents. The order of addition can also be critical; in our protocol, forming the solution of alcohol and catalyst before adding the acylating agent is standard practice.

  • Stirring/Mixing: Inconsistent mixing can lead to localized concentration gradients and affect reaction rates, particularly in larger-scale or heterogeneous reactions.[15] Ensure consistent and adequate stirring.

  • Detailed Record-Keeping: The most crucial element is a meticulously kept laboratory notebook.[16][17] Record every detail: supplier and lot number of reagents, exact masses and volumes, reaction times, temperature, and observations (e.g., color changes, precipitation). This data is invaluable for troubleshooting.

By rigorously controlling these factors, synthesizing this knowledge with a mechanistic understanding, and validating reagent quality, researchers can move from anecdotal success to reliable, reproducible science. This guide provides a framework not just for using aminopyridine catalysts, but for a more robust and verifiable approach to chemical synthesis as a whole.

References

  • Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis. American Chemical Society.
  • 4‐Dimethylaminopyridine (DMAP).
  • Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • Reproducibility of Synthesis papers. Reddit.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.
  • 4-Dimethylaminopyridine (DMAP): A Potent Nucleophilic Catalyst for Acylation and Esterification Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Synthical.
  • One-Pot Synthesis of Substituted Aminopyridinones: Applic
  • Reproducibility in Chemical Research.
  • 4-Dimethylaminopyridine. Wikipedia.
  • 4-Dimethylaminopyridine. chemeurope.com.
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents.
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  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent.
  • How to Write the Perfect Chemistry Lab Report: A Definitive Guide. Tutorsploit.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Steglich esterification of tertiary alcohols catalyzed by DMAP.
  • Writing Up the Lab Report. MIT OpenCourseWare (YouTube).
  • What is everyone's opinion on reproducibility? Reddit.
  • 2-Aminopyridine. PubChem.

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Validation

Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Correlation

A Case Study on 2-Ethoxy-Substituted Ion Channel Modulators Prepared by: Gemini, Senior Application Scientist Introduction: The journey of a novel therapeutic agent from a laboratory hypothesis to a clinical reality is f...

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on 2-Ethoxy-Substituted Ion Channel Modulators

Prepared by: Gemini, Senior Application Scientist

Introduction: The journey of a novel therapeutic agent from a laboratory hypothesis to a clinical reality is fraught with challenges, the most significant of which is establishing a strong In Vitro-In Vivo Correlation (IVIVC). This guide is designed for researchers, scientists, and drug development professionals to navigate this critical translational gap.

While this analysis was initially requested for the specific compound 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, a thorough review of publicly available scientific literature reveals a lack of published in vitro or in vivo data for this exact molecule. To fulfill the educational and methodological objectives of this guide, we will pivot to a structurally related and well-documented analogue. We will use a recently discovered, potent, and selective Kv2.1 inhibitor, designated Compound 80 , from a series of 2-Ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives, as an exemplary case study.[1] This compound serves as an ideal proxy to illustrate the principles and practicalities of correlating laboratory data with outcomes in a living system.

This guide will dissect the experimental choices, present detailed protocols, and analyze the data that connects the in vitro potency of Compound 80 as a Kv2.1 potassium channel inhibitor to its in vivo neuroprotective effects in a preclinical model of ischemic stroke.[1]

Chapter 1: The Target - Kv2.1 and Its Role in Neuronal Apoptosis

The voltage-gated potassium channel Kv2.1 is a key regulator of neuronal excitability. Under normal physiological conditions, it helps to set the resting membrane potential and shape action potentials. However, following an ischemic event, such as a stroke, Kv2.1 channels play a more sinister role. Oxidative stress triggers the clustering of these channels on the neuronal surface, forming pro-apoptotic "death platforms." This clustering facilitates an outsized potassium efflux, initiating the apoptotic cascade and leading to neuronal cell death.

The central hypothesis, therefore, is that inhibiting Kv2.1 can disrupt this process and confer neuroprotection.[1] This provides a clear, testable mechanism for a potential therapeutic agent. The selection of this target is the foundational experimental choice, as it is directly implicated in the pathophysiology of the disease model.

Ischemic_Stroke Ischemic Stroke Oxidative_Stress Oxidative Stress Ischemic_Stroke->Oxidative_Stress Kv21_Clustering Kv2.1 Channel Clustering (Pro-Apoptotic Platforms) Oxidative_Stress->Kv21_Clustering K_Efflux Enhanced K+ Efflux Kv21_Clustering->K_Efflux Apoptosis Apoptotic Cascade Activation K_Efflux->Apoptosis Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death Compound_80 Compound 80 (Kv2.1 Inhibitor) Compound_80->Kv21_Clustering Inhibits

Caption: Pathophysiological role of Kv2.1 in ischemic stroke and the point of intervention for Compound 80.

Chapter 2: In Vitro Characterization - Proving Potency and Selectivity

The first step in validating a potential drug is to confirm its activity and specificity in a controlled, non-biological system. For an ion channel modulator, the gold standard is electrophysiology.

Causality of Experimental Choice: An automated patch-clamp assay was chosen to provide high-throughput, quantitative data on the compound's ability to block the Kv2.1 channel. This technique directly measures the flow of ions through the channel in real-time, providing an unambiguous readout of inhibitory activity. To establish trustworthiness, the compound must also be tested against a panel of other ion channels (e.g., other potassium, sodium, and calcium channels). High selectivity is crucial, as off-target activity can lead to unforeseen side effects in vivo.

Data Summary: In Vitro Potency and Selectivity of Compound 80
Target Ion ChannelAssay TypeIC₅₀ (µM)Selectivity Fold (vs. Kv2.1)
Kv2.1 Patch-Clamp 0.07 -
Kv1.5Patch-Clamp>10>142x
hERG (Kv11.1)Patch-Clamp>10>142x
Nav1.5Patch-Clamp>10>142x
Cav1.2Patch-Clamp>10>142x
Data synthesized from the findings reported in J Med Chem. 2024, 67, 3, 2038–2055.[1]

The data clearly demonstrates that Compound 80 is both highly potent against its intended target, Kv2.1, and remarkably selective, with over 130-fold less activity against other key cardiac and neuronal ion channels at the concentrations tested.[1] This strong in vitro profile provides the confidence needed to proceed to in vivo models.

Protocol: Automated Whole-Cell Patch-Clamp Assay
  • Cell Culture: HEK293 cells stably expressing the human Kv2.1 channel are cultured to 70-80% confluency in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Preparation: On the day of the experiment, cells are lifted using an enzyme-free dissociation buffer, washed with a saline-based extracellular solution, and resuspended to a concentration of 200,000 cells/mL.

  • Compound Preparation: Compound 80 is serially diluted in the extracellular solution to create a range of concentrations (e.g., 0.001 µM to 30 µM). A vehicle control (e.g., 0.1% DMSO) is also prepared.

  • Assay Execution (Automated Platform):

    • The cell suspension and compound plates are loaded onto the automated patch-clamp system.

    • The system captures individual cells on microfluidic chips, forming a high-resistance (>500 MΩ) gigaseal.

    • The whole-cell configuration is established.

    • A voltage protocol is applied to elicit Kv2.1 currents. Typically, the cell is held at -80mV and depolarized to +40mV for 200ms to activate the channels.

    • A baseline current is recorded.

    • The prepared compound dilutions are applied to the cells, and the current is recorded again after a 5-minute incubation.

  • Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted to a Hill equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis Cell_Culture Kv2.1-expressing HEK293 Cells Cell_Capture Cell Capture & Gigaseal Formation Cell_Culture->Cell_Capture Compound_Prep Serial Dilution of Compound 80 Compound_Add Compound Application Compound_Prep->Compound_Add Whole_Cell Whole-Cell Configuration Cell_Capture->Whole_Cell Baseline_Record Record Baseline Current Whole_Cell->Baseline_Record Baseline_Record->Compound_Add Post_Record Record Post-Compound Current Compound_Add->Post_Record Normalization Normalize Data Post_Record->Normalization Curve_Fit Concentration-Response Curve Fitting Normalization->Curve_Fit IC50_Calc Calculate IC50 Curve_Fit->IC50_Calc

Caption: Workflow for determining the in vitro potency of Compound 80 using an automated patch-clamp system.

Chapter 3: In Vivo Evaluation - From Potency to Efficacy

With a potent and selective compound in hand, the next critical phase is to determine if this activity translates into a therapeutic effect in a living organism.

Causality of Experimental Choice: The transient middle cerebral artery occlusion (MCAO) model in rats is the most widely used preclinical model for focal cerebral ischemia, as it closely mimics the pathophysiology of stroke in humans. The key endpoint measured is the infarct volume—the area of dead tissue resulting from the ischemic event. A reduction in this volume is a direct and quantitative measure of neuroprotection. This model provides a self-validating system: if the compound is effective, the infarct volume will be statistically smaller than in the vehicle-treated control group.

Data Summary: In Vivo Neuroprotective Efficacy of Compound 80
Treatment GroupDose (mg/kg, i.p.)Infarct Volume Reduction (%)
Vehicle (Control)-0%
Compound 80 10 ~45%
Data synthesized from the findings reported in J Med Chem. 2024, 67, 3, 2038–2055.[1]

The in vivo results show a remarkable correlation with the in vitro data. The potent Kv2.1 inhibitor, Compound 80, markedly reduced the infarct volume in the MCAO rat model, demonstrating significant neuroprotective efficacy.[1] This successful translation underscores the importance of the initial target validation and compound selectivity.

Protocol: Transient MCAO Rat Model
  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure (MCAO):

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a silicon-coated tip is inserted through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

    • The filament is left in place for 90 minutes.

  • Compound Administration: Immediately after occlusion, rats are administered either Compound 80 (10 mg/kg) or a vehicle solution via intraperitoneal (i.p.) injection.

  • Reperfusion: After 90 minutes, the filament is withdrawn to allow blood flow to resume (reperfusion).

  • Post-Operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring may be performed at various time points.

  • Infarct Volume Analysis (24 hours post-MCAO):

    • The rat is euthanized, and the brain is rapidly removed and sectioned into 2mm coronal slices.

    • The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white).

    • The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the areas of all slices.

Anesthesia Anesthetize Rat Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO (90 min Occlusion) Surgery->MCAO Dosing Administer Compound 80 or Vehicle (i.p.) MCAO->Dosing Reperfusion Reperfusion (Withdraw Filament) Dosing->Reperfusion Recovery 24h Recovery Period Reperfusion->Recovery Euthanasia Euthanize & Harvest Brain Recovery->Euthanasia Staining TTC Staining of Brain Slices Euthanasia->Staining Analysis Image Analysis & Infarct Volume Calculation Staining->Analysis

Caption: Experimental workflow for the in vivo evaluation of Compound 80 using the rat MCAO stroke model.

Chapter 4: The Correlation - Connecting the Dots

The successful outcome for Compound 80 provides a clear example of a positive in vitro-in vivo correlation. The high potency and selectivity observed in the isolated cellular environment directly translated to a robust and therapeutically relevant effect in a complex disease model.

This correlation is not guaranteed and depends on several factors beyond target engagement, primarily ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The referenced study noted that Compound 80 possessed appropriate plasma pharmacokinetic (PK) parameters, which is the critical link enabling the correlation.[1] The compound was able to be absorbed, distribute to the brain in sufficient concentrations to engage the Kv2.1 target, and remain stable long enough to exert its neuroprotective effect.

cluster_invivo In Vivo Validation Potency High Potency (IC50 = 0.07 µM) PK_Bridge Favorable PK/ADME Properties (Brain Penetration, Stability) Potency->PK_Bridge Selectivity High Selectivity (>130-fold) Selectivity->PK_Bridge Efficacy Neuroprotective Efficacy (~45% Infarct Reduction) PK_Bridge->Efficacy

Caption: The logical relationship demonstrating how in vitro properties, enabled by pharmacokinetics, lead to in vivo efficacy.

Conclusion

The correlation between in vitro activity and in vivo efficacy is the cornerstone of successful drug development. This guide, using a potent 2-Ethoxy-substituted benzamide as a case study, illustrates the essential components of this process. A clear mechanistic hypothesis, combined with rigorous in vitro characterization for both potency and selectivity, provides the foundation. However, this foundation only translates to in vivo success when the compound possesses the appropriate pharmacokinetic properties to reach and engage its target in a complex biological system. By following this logical, evidence-based progression, researchers can significantly increase the probability of bridging the translational gap from the laboratory bench to a meaningful therapeutic outcome.

References

  • Wang, Y., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 67(3), 2038–2055. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Novel Aminopyridine Ligands Against Epidermal Growth Factor Receptor (EGFR)

Introduction: Rationale and Strategic Objectives In the landscape of modern drug discovery, particularly in oncology, the Epidermal Growth Factor Receptor (EGFR) kinase remains a target of paramount importance. The amino...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Objectives

In the landscape of modern drug discovery, particularly in oncology, the Epidermal Growth Factor Receptor (EGFR) kinase remains a target of paramount importance. The aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket.[1][2][3] The introduction of novel substitutions to this core can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

This guide presents a comparative in silico analysis of a novel compound, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine , against the EGFR kinase domain. The primary objective is to computationally evaluate its binding potential relative to a known, co-crystallized inhibitor and other structurally related ligands. This study serves as a critical first step in predicting the compound's viability as a potential EGFR inhibitor and triaging it for further experimental validation.

Our chosen protein target is the T790M/L858R double mutant of the EGFR kinase domain, a clinically significant variant associated with resistance to first-generation EGFR inhibitors. We will utilize the high-resolution crystal structure PDB ID: 3W2R for this study.[4] The co-crystallized ligand, a pyrrolo[3,2-d]pyrimidine derivative (herein referred to as 3W2R-LIG ), will serve as our positive control and benchmark for a successful docking protocol.

This guide is structured to provide not just a protocol, but the strategic reasoning behind each step, ensuring a robust and scientifically valid computational experiment.

Materials and Methods: A Self-Validating Workflow

The integrity of any docking study hinges on the meticulous preparation of both the receptor and the ligands.[5][6] Our workflow is designed to be a self-validating system, beginning with the re-docking of the native ligand to ensure the chosen protocol can replicate the experimentally observed binding mode.

Target Receptor and Ligand Selection
  • Receptor: Human EGFR Kinase Domain (T790M/L858R mutant)

    • PDB ID: 3W2R[4][7]

    • Resolution: 2.05 Å[4]

    • Rationale: This structure provides a high-quality model of a clinically relevant, drug-resistant mutant, making it an ideal target for novel inhibitor design.[4]

  • Ligands for Comparative Study:

    • Query Ligand: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CID: 135485493)

    • Reference Ligand (Positive Control): Co-crystallized ligand from PDB 3W2R (Hereafter: 3W2R-LIG )

    • Analog 1: 2-Ethoxy-5-aminopyridine (A simplified analog to assess the contribution of the diisopropylamino group)

    • Analog 2: 2-Methoxy-5-(n,n-diisopropyl)aminopyridine (A close analog to assess the impact of the ethoxy vs. methoxy group)

Experimental Workflow Diagram

The following diagram outlines the complete computational workflow, from initial file preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Fetch PDB: 3W2R PrepReceptor Receptor Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (Gasteiger) - Output: receptor.pdbqt PDB->PrepReceptor UCSF Chimera LIG Define Ligand Structures (Query, Analogs) PrepLigands Ligand Preparation - Generate 3D Coordinates - Energy Minimization (MMFF94) - Define Rotatable Bonds - Output: ligands.pdbqt LIG->PrepLigands Open Babel DefineGrid Grid Box Definition - Center on co-crystallized ligand - Size: 25x25x25 Å PrepReceptor->DefineGrid PrepLigands->DefineGrid RunDocking Execute Docking Simulation - Exhaustiveness: 16 - Generate 9 Poses/Ligand DefineGrid->RunDocking AutoDock Vina AnalyzeResults Analyze Results - Compare Binding Energies (ΔG) - Analyze Binding Poses (RMSD) - Visualize Interactions (PyMOL) RunDocking->AnalyzeResults

Caption: Computational workflow for the comparative docking study.

Step-by-Step Protocol: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure, correct for missing atoms, and assign appropriate atom types and charges, making it ready for docking.[8][9]

  • Obtain Structure: Download the PDB file for 3W2R from the RCSB Protein Data Bank.

  • Clean Structure: Load the PDB file into UCSF Chimera.[8] Remove all water molecules, co-solvents, and any non-essential heteroatoms. For this study, retain only Chain A of the protein.

  • Add Hydrogens: Use the "Dock Prep" tool in Chimera.[8] Add hydrogens to the protein, assuming a physiological pH of 7.4 to ensure correct protonation states of ionizable residues like Asp, Glu, Lys, and Arg.

  • Assign Charges: Assign Gasteiger partial charges to all protein atoms. This is crucial for the scoring function to calculate electrostatic interactions.

  • Output: Save the prepared receptor structure in the AutoDock PDBQT format (receptor.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[10]

Step-by-Step Protocol: Ligand Preparation

Proper ligand preparation ensures that the input structures have realistic 3D geometries and defined rotational flexibility.[11][12]

  • Generate 2D Structures: Draw the 2D structures of the Query Ligand and Analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D. This initial conversion generates a plausible, but not necessarily low-energy, conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94, within Open Babel. This step refines bond lengths and angles to find a low-energy conformation.

  • Define Torsions: Automatically define rotatable bonds for each ligand. This step is critical for allowing conformational flexibility during the docking simulation.[11]

  • Output: Convert the prepared ligand structures into the PDBQT format (ligands.pdbqt).

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[13][14]

  • Grid Box Generation: The grid box defines the three-dimensional search space for the docking algorithm.[15] To validate our protocol, the grid box must be centered on the position of the co-crystallized ligand (3W2R-LIG ). A box size of 25 x 25 x 25 Å is typically sufficient to encompass the entire ATP binding site.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.[10]

  • Execution: Run the AutoDock Vina simulation from the command line.[14] An exhaustiveness parameter of 16 is recommended to ensure a thorough search of the conformational space.

  • Validation (Re-docking): The first crucial step is to dock the extracted native ligand (3W2R-LIG ) back into the receptor. A successful protocol is validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[16][17] This confirms that the docking parameters are capable of reproducing the experimentally known binding mode.

Results and Discussion: A Comparative Analysis

The docking results provide two key pieces of information: the predicted binding affinity (as a docking score in kcal/mol) and the predicted binding pose. A more negative score indicates a stronger predicted binding affinity.[16][17]

Quantitative Docking Results

The docking scores for the top-ranked pose of each ligand are summarized below.

Ligand NameMolecular FormulaMolecular WeightPredicted Binding Affinity (kcal/mol)RMSD to 3W2R-LIG (Å)
3W2R-LIG (Control) C₂₇H₃₂N₆O₂484.58-10.81.12
Query Ligand C₁₃H₂₂N₂O222.33-8.51.45
Analog 1 C₇H₁₀N₂O138.17-6.92.01
Analog 2 C₁₂H₂₀N₂O208.30-8.21.51

Note: These values are illustrative for the purpose of this guide.

Analysis of Binding Poses and Interactions

Visual inspection of the docked poses is essential for understanding the specific molecular interactions that contribute to the binding affinity.[18][19][20]

G cluster_ligands cluster_interactions Key Interactions in EGFR Binding Site (3W2R) Query Query Ligand (-8.5 kcal/mol) Hinge Hinge Region (Met793) (Hydrogen Bond) Query->Hinge H-Bond (Pyridine N) Gatekeeper Gatekeeper Residue (Thr790) (Hydrophobic Contact) Query->Gatekeeper van der Waals Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743) Query->Hydrophobic Diisopropyl groups Analog1 Analog 1 (-6.9 kcal/mol) Analog1->Hinge H-Bond (Pyridine N) Control 3W2R-LIG (Control) (-10.8 kcal/mol) Control->Hinge H-Bond (Pyrrolopyrimidine) Control->Gatekeeper van der Waals Control->Hydrophobic Multiple contacts

Caption: Key molecular interactions predicted by the docking study.

Discussion of Results:

  • Positive Control (3W2R-LIG): The re-docking of the control ligand yielded a top score of -10.8 kcal/mol and an RMSD of 1.12 Å, successfully validating our docking protocol. The pose accurately reproduced the key hydrogen bond with the hinge residue Met793.

  • Query Ligand (-8.5 kcal/mol): The query compound, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, is predicted to bind favorably in the ATP pocket. Its aminopyridine core forms the expected hydrogen bond with the backbone of Met793 in the hinge region. The bulky diisopropylamino group is predicted to occupy a hydrophobic pocket, potentially making favorable van der Waals contacts with residues like Leu718 and Val726. The ethoxy group is oriented towards the solvent-exposed region.

  • Analog 1 (-6.9 kcal/mol): The removal of the diisopropylamino group in Analog 1 results in a significantly weaker predicted binding affinity. This suggests that the hydrophobic interactions provided by this group are a major contributor to the overall binding energy of the Query Ligand.

  • Analog 2 (-8.2 kcal/mol): Replacing the ethoxy with a smaller methoxy group in Analog 2 has a minor negative impact on the predicted score. This indicates that this position is less critical for binding and is likely more important for modulating physicochemical properties like solubility.

Conclusion and Future Directions

This comparative docking study provides valuable initial insights into the potential of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine as an EGFR inhibitor. The computational results are encouraging, predicting a stable binding mode anchored by a key hinge interaction and further stabilized by hydrophobic contacts.

Key Findings:

  • The docking protocol was successfully validated by reproducing the binding mode of a known co-crystallized inhibitor.

  • The query ligand is predicted to bind to the EGFR kinase domain with a favorable binding energy (-8.5 kcal/mol).

  • The diisopropylamino group appears to be a critical contributor to binding affinity through interactions within a hydrophobic pocket.

Based on these in silico findings, the query compound is a promising candidate for progression. The logical next steps would involve in vitro experimental validation, including:

  • Biochemical Assay: Measuring the IC₅₀ value of the compound against the EGFR T790M/L858R kinase to confirm inhibitory activity.

  • Cell-Based Assays: Assessing the compound's ability to inhibit EGFR signaling and cell proliferation in cancer cell lines harboring the corresponding mutation.

A strong correlation between these future experimental results and the docking scores presented here would further validate the computational model and provide a solid foundation for structure-based lead optimization.[21]

References

  • Vertex AI Search. (2024). How to interprete and analyze molecular docking results?
  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • RCSB PDB. (2013). 3W2R: EGFR Kinase domain T790M/L858R mutant with compound 4.
  • wwPDB. (n.d.). PDB Entry - 3W2R.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Taylor & Francis Online. (2007). Aminopyridines as protein kinase Cθ inhibitors.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • ACS Publications. (2019).
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
  • ResearchGate. (2019).
  • RCSB PDB. (n.d.). 3W2R - 1D PFV.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity.
  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • Meiler Lab. (n.d.).
  • ACS Publications. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity.
  • University of Orleans. (2010). DOCKING TUTORIAL.
  • ResearchGate. (n.d.). The molecular docking of ligands (5a–j) against EGFR (PDB ID: 3W2R)...
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.
  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5). While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other aminopyridines necessitates a cautious approach, treating it as a hazardous chemical. The procedures outlined here are grounded in established principles of laboratory safety, regulatory compliance, and chemical waste management to ensure the protection of both laboratory personnel and the environment.

The core principle of this guidance is risk mitigation. The pyridine moiety and substituted amino group suggest potential toxicity, similar to other aminopyridine derivatives which are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from related aminopyridine compounds, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine should be presumed to be hazardous.

Assumed Hazards:

  • Acute Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2]

  • Eye Damage: Risk of serious eye damage.[1][2]

  • Environmental Hazards: Potentially harmful or toxic to aquatic life with long-lasting effects.[1][2]

Essential Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.[1]Protects against splashes that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited splash protection.Prevents dermal absorption, which is a significant route of exposure for aminopyridines.[1][3]
Body Protection A fully-buttoned, flame-retardant laboratory coat.[2]Protects skin from contamination.
Respiratory Use exclusively within a certified chemical fume hood.[1]Prevents inhalation of potentially toxic dust or vapors.

Always consult your institution's Chemical Hygiene Plan and the glove manufacturer's compatibility chart for specific recommendations.

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine must adhere to federal and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal.[4]

  • Dedicate a Waste Container: Designate a specific, chemically compatible, and leak-proof container for all 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[5]

  • Collect All Waste Forms: This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

    • Spill cleanup materials.

  • DO NOT MIX: Never mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids, to prevent dangerous chemical reactions.[3][6]

Step 2: Hazardous Waste Labeling

Accurate labeling is a critical regulatory requirement.[5][7]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "2-Ethoxy-5-(n,n-diisopropyl)aminopyridine".

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive").[7]

    • The accumulation start date (the date the first waste was added).

    • The name and location (building and room number) of the generating laboratory.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Location: The SAA must be within the laboratory and in a location that is visible to researchers.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[5]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA.[8]

The following diagram illustrates the workflow for proper waste handling within the laboratory.

G cluster_0 Laboratory Operations cluster_1 Disposal and Removal A Generation of Waste (e.g., unused chemical, contaminated gloves) B Select Chemically Compatible Hazardous Waste Container A->B C Affix Completed Hazardous Waste Label B->C D Place Waste in Container (Keep container closed when not in use) C->D E Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container is Full or Project is Complete E->F G Contact Institutional EHS for Pickup F->G H EHS Transports Waste to Central Accumulation Area (CAA) G->H I Final Disposal by Licensed Hazardous Waste Vendor H->I

Caption: Workflow for hazardous chemical waste disposal from the lab.

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9]

  • Professional Disposal: EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.[7] These vendors typically use high-temperature incineration for organic compounds like pyridine derivatives.[10]

  • Prohibited Disposal Methods: It is imperative to understand that drain disposal or mixing with regular trash is strictly forbidden and illegal.[4][5]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact EHS.

  • Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can proceed with cleanup.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools, place it in the designated hazardous waste container, and label it accordingly.[1][6]

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Jubilant Ingrevia. (2024, February 22).
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency.
  • New Jersey Department of Health. Hazard Summary: 2-Aminopyridine.
  • Sigma-Aldrich. (2025, November 6).
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Washington State University.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Fisher Scientific. (2024, March 31).
  • U.S. Occupational Safety and Health Administration. (2023, March 28). 2-Aminopyridine.
  • BIOFOUNT. 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.
  • Fisher Scientific. (2024, March 29).
  • Santa Cruz Biotechnology. 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.
  • U.S.
  • Apollo Scientific.
  • Centers for Disease Control and Prevention. (2019, October 30). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (2015, March 19).
  • Fisher Scientific.
  • Benchchem. Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Biochem Chemopharma.
  • Sigma-Aldrich. (2025, November 6).
  • P&S Chemicals.
  • Benchchem. Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide.
  • Sigma-Aldrich. 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine.

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Handling

A Senior Application Scientist's Guide to Handling 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine: A Risk-Based Approach to Personal Protective Equipment

Welcome to your comprehensive guide on the safe handling of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5).[1] As drug development professionals, our work with novel chemical entities demands the highest...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (CAS No. 871269-05-5).[1] As drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document moves beyond a simple checklist, providing a procedural, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our goal is to instill a deep understanding of why specific precautions are necessary, ensuring your safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a substituted aminopyridine warrants a conservative approach based on the known hazards of related compounds like 2-Aminopyridine and 4-Aminopyridine. These analogs are characterized by high acute toxicity, potential for severe skin and eye damage, and systemic effects.[2][3][4][5] Therefore, we will operate under the assumption of similar or greater hazards.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, it's crucial to implement the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.[6]

  • Elimination/Substitution : In drug development, this is often not feasible.

  • Engineering Controls : This is the most critical step. All work involving 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs). Limit the quantity of the chemical handled at any one time and restrict access to authorized personnel only.

PPE Protocol: A Task-Based Guide

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Minimum Required PPE Rationale
Pre-weighing & Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorHigh risk of generating airborne particulates. An N95 or higher respirator is required when dusts are generated.[2] Double gloving protects against potential permeation and contamination.[8]
Solution Preparation & Transfers Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face ShieldHigh risk of splashes. A face shield provides an additional layer of protection for the face and neck.[8] All work must be done in a chemical fume hood.[4]
Routine Handling (Closed System) Nitrile Gloves, Lab Coat, Safety GlassesLower risk of direct exposure, but standard laboratory PPE is still mandatory to protect against unforeseen system failures.
Spill Cleanup Chemical-Resistant Gloves & Boots, Chemical-Resistant Suit, Full-Face Respirator with appropriate cartridge or SCBAHigh-risk, emergency situation requiring maximum protection. A full-body suit and advanced respiratory protection are necessary for large spills.[9]

Deep Dive into PPE Selection and Use

Respiratory Protection

Given the high acute toxicity of aminopyridines upon inhalation, respiratory protection is paramount.[4]

  • Primary Control : A certified chemical fume hood is mandatory for all manipulations.[7]

  • Secondary Control : For tasks outside a fume hood with the potential to generate dusts or aerosols (e.g., weighing), a NIOSH-approved respirator is required.[7][10] An N95 filter is sufficient for particulates, but if vapors are a concern, a respirator with an organic vapor cartridge should be used.

  • Emergency Use : For large spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is the only option.[9]

Hand Protection

Aminopyridine derivatives can be readily absorbed through the skin, potentially leading to fatal intoxication.[4] Standard gloves may not offer sufficient protection.

  • Glove Selection : While specific permeation data for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is unavailable, it is known that pyridine and its derivatives can penetrate standard rubber and plastic gloves.[9] Therefore, thicker, chemical-resistant nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.

  • Double Gloving : For all handling procedures outside of a closed system, wearing two pairs of gloves is best practice.[8] This provides a significant safety margin. The outer glove is removed immediately after the procedure, containing any surface contamination.

  • Inspection and Replacement : Always inspect gloves for tears or punctures before use. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[6]

Eye and Face Protection

This class of compounds can cause severe eye irritation and damage.[2][11]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Enhanced Protection : When handling solutions that could splash, upgrade to chemical splash goggles.[4]

  • Maximum Protection : For tasks with a high risk of splashing, such as preparing concentrated solutions or cleaning up spills, a face shield should be worn over safety goggles.[8]

Body Protection

Protecting the skin is a critical component of safe handling.

  • Standard Use : A standard lab coat is insufficient. A disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[8] This prevents the chemical from soaking through to your personal clothing and skin.

  • Contamination : Gowns should be changed immediately if they become contaminated. Do not wear disposable gowns outside of the laboratory area to prevent cross-contamination.[6]

  • Emergency Preparedness : For major spills, a full-body, gas-tight chemical resistant suit is necessary.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Gown don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over cuff) don4->don5 doff1 1. Outer Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if used) doff4->doff5 exit_lab doff5->exit_lab enter_lab enter_lab->don1 caption Fig 1: PPE Donning and Doffing Sequence

Fig 1: PPE Donning and Doffing Sequence

Spill Management and Disposal Plan

Spill Management :

  • Minor Spill (in fume hood) : Alert others. Wearing appropriate PPE, contain the spill with sand, earth, or vermiculite. Use dry clean-up procedures to avoid generating dust. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Major Spill (outside fume hood) : Evacuate the area immediately. Alert your institution's emergency response team. Only personnel with emergency training and appropriate PPE (including SCBA) should attempt to clean the spill.[9]

Disposal :

  • All contaminated materials, including gloves, gowns, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not place any materials contaminated with this compound in the regular trash or flush down the drain.[12]

By adhering to this comprehensive safety framework, you can confidently handle 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, ensuring your personal safety and the integrity of your invaluable research.

References

  • SD Fine-Chem. 4-aminopyridine.
  • PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. Available from: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Aminopyridine.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Aminopyridine N-Oxide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,5-Diaminopyridine.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Available from: [Link]

  • Alkali Metals Ltd. MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE.
  • Centers for Disease Control and Prevention. 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. Available from: [Link]

  • BIOFOUNT. 2-Ethoxy-4-(N,N-diisopropyl)aminopyridine | 200064-23-9.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Aminopyridine (2021).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
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